molecular formula C8H14O2 B1585119 5,5-Dimethylhexane-2,4-dione CAS No. 7307-04-2

5,5-Dimethylhexane-2,4-dione

Cat. No.: B1585119
CAS No.: 7307-04-2
M. Wt: 142.2 g/mol
InChI Key: LCLCVVVHIPPHCG-UHFFFAOYSA-N
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Description

5,5-Dimethylhexane-2,4-dione is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylhexane-2,4-dione
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InChI

InChI=1S/C8H14O2/c1-6(9)5-7(10)8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLCVVVHIPPHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90223342
Record name 5,5-Dimethylhexane-2,4-dione
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Molecular Weight

142.20 g/mol
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CAS No.

7307-04-2
Record name 5,5-Dimethyl-2,4-hexanedione
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Record name 5,5-Dimethylhexane-2,4-dione
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Record name 5,5-Dimethylhexane-2,4-dione
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Record name 5,5-dimethylhexane-2,4-dione
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Foundational & Exploratory

Introduction: The Significance of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5,5-Dimethylhexane-2,4-dione

This compound, also known by its common name pivaloylacetone, is a β-diketone with the molecular formula C₈H₁₄O₂.[1][2][3] This colorless liquid possesses a unique molecular architecture, featuring two ketone functional groups at the 2- and 4-positions of a hexane chain, with a sterically hindering tert-butyl group at the 5-position.[4] This structure imparts significant versatility, making it a valuable compound in diverse fields of chemical science.

Its primary utility lies in its function as a bidentate ligand in coordination chemistry, where it readily forms stable chelate complexes with a wide array of metal ions.[1][4] These metal complexes find applications in catalysis, materials science, and as precursors for chemical vapor deposition. Furthermore, this compound serves as a crucial intermediate and building block in organic synthesis for constructing more complex molecules, including pharmaceuticals and agrochemicals.[1][4] Understanding the synthetic pathways to this diketone is therefore of fundamental importance for researchers in both academic and industrial settings. This guide provides a detailed exploration of the core synthetic strategies, focusing on mechanistic principles, experimental protocols, and a comparative analysis of the most prevalent methods.

Core Synthesis Pathway 1: The Base-Catalyzed Claisen Condensation

The most classical and widely employed route to β-diketones is the Claisen condensation.[5] This carbon-carbon bond-forming reaction involves the condensation between a ketone and an ester in the presence of a strong base.[6][7] For the synthesis of this compound, this translates to the reaction between 3,3-dimethyl-2-butanone (pinacolone) and an acetylating agent, typically an ester like ethyl acetate.

Mechanistic Underpinnings

The causality behind this reaction is rooted in the acidity of the α-protons of the ketone. A strong base is required to deprotonate the α-carbon of pinacolone, generating a resonance-stabilized enolate anion. This enolate is the key nucleophilic species that drives the reaction forward.

The mechanism proceeds through several critical steps:

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), abstracts an α-proton from pinacolone to form a nucleophilic enolate.[7][8][9]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the ester (e.g., ethyl acetate). This results in the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the alkoxy group (e.g., ethoxide) and forming the β-diketone.

  • Driving Force: The reaction is thermodynamically driven to completion by a final, irreversible deprotonation. The methylene protons located between the two carbonyl groups of the product are significantly more acidic than the starting ketone's α-protons. The base present in the reaction mixture removes one of these protons, forming a highly resonance-stabilized enolate of the β-diketone. An acidic workup in the final step is required to neutralize this enolate and yield the final product.[7]

Claisen_Condensation Claisen Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3 & 4: Elimination & Final Deprotonation Pinacolone Pinacolone Enolate Pinacolone Enolate (Nucleophile) Pinacolone->Enolate Proton Abstraction Base Base (e.g., NaOEt) Ester Ethyl Acetate (Electrophile) Enolate->Ester Nucleophilic Attack Intermediate Tetrahedral Intermediate Ester->Intermediate Diketone This compound Intermediate->Diketone Elimination of EtO⁻ FinalEnolate Resonance-Stabilized Final Enolate Diketone->FinalEnolate Deprotonation (Driving Force) BF3_Acylation BF3-Catalyzed Acylation Workflow cluster_activation Step 1: Activation cluster_reaction Step 2: Acylation cluster_hydrolysis Step 3: Hydrolysis Anhydride Acetic Anhydride ActivatedComplex Activated Anhydride-BF₃ Complex Anhydride->ActivatedComplex BF3 BF₃ KetoneEnol Pinacolone (Enol form) ActivatedComplex->KetoneEnol Reaction BF2Complex Boron Difluoride Diketone Complex KetoneEnol->BF2Complex AqueousWorkup Aqueous Workup (H₂O) BF2Complex->AqueousWorkup Hydrolysis FinalProduct This compound AqueousWorkup->FinalProduct

Caption: Workflow for Boron Trifluoride-Catalyzed Acylation.

Experimental Protocol: BF₃-Catalyzed Acylation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a stirred solution of 3,3-dimethyl-2-butanone (pinacolone, 1.0 equivalent) in a suitable solvent like dichloromethane, add acetic anhydride (1.5 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath. Boron trifluoride gas is bubbled through the solution, or a boron trifluoride complex (e.g., BF₃·OEt₂) is added dropwise while maintaining the low temperature.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by TLC or GC.

  • Workup: The reaction mixture is carefully poured into a cold, saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the boron complex and neutralize the acid.

  • Extraction: The product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude product is purified by vacuum distillation.

Alternative Synthetic Approaches

While the Claisen condensation and BF₃-catalyzed acylation are the principal methods, other strategies have been developed for β-diketone synthesis that may be applicable under specific circumstances.

  • Acylation with Acid Chlorides: Ketone enolates can be directly acylated using highly reactive acid chlorides. This method often requires the pre-formation of the enolate using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure regioselectivity and prevent side reactions. [10]* Oxidation of β-Hydroxy Ketones: If the corresponding β-hydroxy ketone is readily available (e.g., from an aldol reaction), it can be oxidized to the β-diketone. Reagents such as o-iodoxybenzoic acid (IBX) have proven effective for this transformation. [11]* Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. While primarily used for aromatic systems, it represents another named reaction within the broader family of diketone syntheses.

Comparative Analysis of Primary Synthesis Pathways

The choice between the base-catalyzed Claisen condensation and the acid-catalyzed acylation depends on several factors, including substrate compatibility, available reagents, and desired scale.

FeatureClaisen CondensationBF₃-Catalyzed Acylation
Catalyst/Reagent Stoichiometric Strong Base (e.g., NaH, NaOEt)Catalytic Lewis Acid (BF₃)
Co-reactant Ester (e.g., Ethyl Acetate)Acid Anhydride (e.g., Acetic Anhydride)
Key Intermediate Ketone EnolateActivated Anhydride / BF₂-Diketone Complex
Reaction Conditions Anhydrous conditions are criticalMoisture sensitive, often requires low temp.
Advantages Well-established, high yields, versatileAvoids strong bases, good for base-sensitive substrates
Limitations Requires stoichiometric strong base, potential for self-condensation of the esterBF₃ is a toxic gas, formation of stable boron complexes requires hydrolysis

Purification and Characterization

Regardless of the synthetic pathway, the final product requires rigorous purification and characterization.

  • Purification: Due to its relatively high boiling point (approx. 165°C at atmospheric pressure), vacuum distillation is the preferred method for purifying this compound on a laboratory scale. [1]For smaller scales or for analyzing purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are effective. [1][12]* Characterization: The structure and purity are typically confirmed using spectroscopic methods. ¹H and ¹³C NMR spectroscopy will show characteristic peaks for the tert-butyl group, the methyl group, and the methylene group, as well as the two carbonyl carbons. A key feature to note is the presence of keto-enol tautomerism, which will be evident in the NMR spectrum. [1]Infrared (IR) spectroscopy will show strong absorption bands for the carbonyl groups.

Conclusion

The synthesis of this compound is most reliably achieved through two primary, well-documented pathways: the base-catalyzed Claisen condensation and the boron trifluoride-catalyzed acylation of a ketone. The Claisen condensation stands as the classic, robust method, while the BF₃-catalyzed route offers a valuable alternative, particularly for substrates incompatible with strong bases. The selection of a specific pathway should be guided by a careful consideration of starting material availability, reagent handling capabilities, and the potential for side reactions. The continued importance of this compound as a versatile ligand and synthetic building block ensures that robust and efficient access to this compound remains a key focus for the chemical research community.

References

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  • SciSpace. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. [Link]

  • ResearchGate. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. [Link]

  • Carrillo, D., & Manzur, C. (2021). Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central. [Link]

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Sources

chemical and physical properties of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,5-Dimethylhexane-2,4-dione

Introduction

This compound, also widely known by its common name pivaloylacetone, is a beta-dicarbonyl compound with the molecular formula C₈H₁₄O₂.[1][2][3] It presents as a colorless to pale yellow liquid characterized by a strong, distinct fragrance.[1][2][4][5] With a molecular weight of approximately 142.20 g/mol , this diketone is a versatile building block in organic synthesis and a subject of academic interest, primarily due to its existence as a mixture of keto-enol tautomers.[1][2][3] Its unique structure, featuring two ketone functional groups, imparts significant reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and a ligand in coordination chemistry.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, application in synthetic protocols, and purification.

PropertyValueSource(s)
CAS Number 7307-04-2[3]
Molecular Formula C₈H₁₄O₂[2][3][4][5]
Molecular Weight 142.20 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[1][4][5]
Boiling Point 129-132 °C / ~174.6 - 183.7 °C[2][6]
Melting Point -61 °C[2]
Density ~0.912 - 0.94 g/cm³ at 25 °C[1][2][7]
Refractive Index 1.4570-1.4615 at 20 °C[1][5]
Vapor Pressure 0.024 mmHg at 25 °C[1]
logP (Octanol/Water) 1.67[1][7]
Solubility Soluble in water and organic solvents[2][4]

Chemical Structure and Keto-Enol Tautomerism

A defining feature of this compound, like other β-dicarbonyl compounds, is its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[8][9] The enol form is significantly stabilized by the formation of a quasi-six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[8][10] This conjugation and hydrogen bonding make the enol form a major contributor to the equilibrium mixture.

The position of this equilibrium is highly sensitive to the solvent environment. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored, whereas polar solvents can disrupt this bond, shifting the equilibrium toward the keto form.[8]

Caption: Keto-Enol equilibrium of this compound.

Synthesis and Reactivity

Synthetic Methodologies

The most prevalent laboratory-scale synthesis of this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation between an ester and a ketone.[1] The general mechanism proceeds through the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.[1]

Other reported synthetic routes include the acylation of ketones and condensation reactions between aldehydes and ketones under acidic or basic conditions.[1]

SynthesisWorkflow Start Precursors (Ester + Ketone) Base Base Catalyst (e.g., NaOEt) Start->Base  Step 1 Enolate Enolate Formation (Resonance Stabilized) Base->Enolate  Step 2 Attack Nucleophilic Attack on Ester Carbonyl Enolate->Attack  Step 3 Elimination Elimination of Alkoxide Group Attack->Elimination  Step 4 Product This compound Elimination->Product  Step 5

Caption: Generalized workflow for Claisen condensation synthesis.

Key Chemical Reactions

The dual functionality of this compound makes it a versatile reactant:

  • Enolate Formation: The acidic α-hydrogens between the two carbonyl groups are readily removed by a base, forming a stable enolate that can participate in a wide range of synthetic transformations.[1]

  • Condensation Reactions: It readily undergoes condensation with various nucleophiles, such as amines and hydrazines, to form heterocyclic compounds.[1]

  • Metal Chelation: As a bidentate ligand, it forms stable complexes with a variety of metal ions. This property is exploited in coordination chemistry and catalysis.[1][4]

  • Michael Addition: The enol form can act as a Michael acceptor in reactions with nucleophiles.[1]

Spectroscopic Analysis and Characterization

Definitive characterization of this compound relies on a combination of spectroscopic techniques, which also provide quantitative insight into the keto-enol equilibrium.

Infrared (IR) Spectroscopy

The IR spectrum is particularly informative due to the presence of both tautomers.

  • Keto Form: Exhibits two distinct C=O stretching vibrations around 1710 cm⁻¹ and 1729 cm⁻¹ .[11]

  • Enol Form: Characterized by a broad O-H stretch (due to strong intramolecular hydrogen bonding) and a C=O stretching vibration at a lower wavenumber, typically around 1622 cm⁻¹ , due to conjugation with the C=C double bond.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for quantifying the ratio of keto to enol forms in solution.

  • Keto Tautomer: A sharp singlet for the methylene protons (-CH₂-) located between the two carbonyls is a key indicator.

  • Enol Tautomer: A characteristic signal for the vinyl proton (=CH-) and a broad, downfield signal for the enolic hydroxyl proton (-OH), which often disappears upon D₂O exchange.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion (M⁺): A peak at m/z 142 corresponds to the molecular weight of C₈H₁₄O₂.[3]

  • Key Fragments: Common fragments observed under Electron Ionization (EI) include peaks at m/z 85, 57 (characteristic of the tert-butyl group), and 43 .[3]

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its purification.[1] A typical method involves reverse-phase (RP) chromatography using a mobile phase of acetonitrile and water, which can be scaled for preparative separations.[12]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable intermediate in several fields:

  • Synthetic Precursor: It serves as a fundamental building block for the synthesis of more complex organic molecules, including various heterocyclic compounds that are scaffolds for pharmaceuticals and agrochemicals.[1][2][4]

  • Ligand in Coordination Chemistry: Its ability to form stable metal chelates is utilized in the development of catalysts and metal-organic frameworks.[1][4]

  • Medicinal Chemistry: Derivatives of this diketone have been investigated for potential biological activities, including antimicrobial properties, serving as leads for new therapeutic agents.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • GHS Hazards: The compound is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).[3][13]

  • Precautionary Measures: It is crucial to avoid contact with skin and eyes (S24/25) and to prevent inhalation of vapors (S23).[2]

  • Personal Protective Equipment (PPE): Always use appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat when handling this substance.[2]

  • First Aid: In case of skin or eye contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2] Store in a cool, well-ventilated area away from ignition sources.

References

  • This compound | 7307-04-2 - Smolecule. (2023-08-16). 1

  • This compound - ChemBK. (2024-04-09). Link

  • Chemical Properties of 2,4-Hexanedione, 5,5-dimethyl- (CAS 7307-04-2) - Cheméo. Link

  • This compound (7307-04-2) - Chemchart. Link

  • CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione | CymitQuimica. Link

  • This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals. Link

  • This compound - Stenutz. Link

  • This compound | C8H14O2 | CID 81741 - PubChem. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Link

  • chemical label this compound. Link

  • This compound - SIELC Technologies. (2018-05-17). Link

  • Solved 4. The IR spectrum of a pure sample of | Chegg.com. (2020-11-09). Link

  • Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube. (2016-12-27). Link

  • Keto-Enol Tautomerism of 2,4-Hexanedione: An In-depth Technical Guide for Researchers - Benchchem. Link

  • The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds - The Catalyst. Link

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An In-Depth Technical Guide to the Keto-Enol Tautomerism of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 5,5-dimethylhexane-2,4-dione, a model β-dicarbonyl compound. We will delve into the structural and electronic factors governing the equilibrium between its keto and enol forms, with a particular focus on the profound influence of the solvent environment. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies, offering researchers a robust framework for investigating and understanding this fundamental chemical phenomenon. Detailed protocols for the determination of tautomeric ratios using Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a discussion of the thermodynamic parameters that define the equilibrium. The content is structured to empower researchers and drug development professionals to apply these principles to their own work, particularly in contexts where tautomerism can significantly impact molecular properties and biological activity.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Keto-enol tautomerism, the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond), is a cornerstone of organic chemistry. For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the more stable keto form. However, in β-dicarbonyl compounds, such as this compound, the presence of two carbonyl groups separated by a single methylene group dramatically alters this landscape.

The enol form of β-dicarbonyls is significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.

This compound, with its sterically demanding tert-butyl group, serves as an excellent case study for exploring the nuances of this equilibrium. Understanding the factors that shift this equilibrium is paramount for predicting and controlling the reactivity, polarity, and chelating ability of this and related molecules.

Structural Analysis of the Tautomers

The tautomeric equilibrium of this compound involves the interconversion between the diketo form and the enol form.

Figure 1: The keto-enol tautomeric equilibrium of this compound.

The enol form is generally the predominant species in the gas phase and in non-polar solvents due to the stability conferred by the intramolecular hydrogen bond. Theoretical studies, including ab initio and density functional theory (DFT) calculations, have confirmed the high stability of the chelated enol conformers of this compound. These studies indicate that the energy differences between various stable enol forms are negligible.

The Decisive Role of the Solvent: Shifting the Equilibrium

The solvent environment plays a critical role in determining the position of the keto-enol equilibrium. The general trend follows that the percentage of the enol form decreases with increasing solvent polarity. This can be explained by the differential solvation of the keto and enol tautomers.

  • Non-polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these solvents, the intramolecular hydrogen bond of the enol form remains intact and is the dominant stabilizing factor. These solvents do not significantly interact with either tautomer, allowing the inherent stability of the enol to prevail.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, competing with the intramolecular hydrogen bond of the enol. This disruption of the internal hydrogen bond destabilizes the enol form, shifting the equilibrium towards the more polar keto form, which is better solvated by the polar solvent molecules.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms through intermolecular hydrogen bonding. This strong solvation of the keto form, coupled with the disruption of the enol's intramolecular hydrogen bond, typically leads to a significant shift in the equilibrium towards the keto tautomer.

Quantitative Analysis: Unveiling the Equilibrium with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the quantitative analysis of keto-enol tautomerism in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

This protocol outlines the steps for determining the keto-enol equilibrium constant of this compound in various deuterated solvents.

Materials:

  • This compound (high purity)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, C₆D₆)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen deuterated solvent (e.g., 0.1 M). The use of dilute solutions helps to minimize intermolecular interactions.

    • Ensure the diketone and solvent are of high purity to avoid interference from impurities.

    • Transfer the solution to a clean, dry NMR tube to a standard height (approximately 4-5 cm).

    • Allow the solution to equilibrate at the desired temperature for at least 30 minutes before analysis to ensure the tautomeric equilibrium has been reached.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Carefully integrate the signals corresponding to the keto and enol forms. It is crucial to define the integration regions accurately.

Data Analysis:

The equilibrium constant (Keq) for the tautomerization (Keto ⇌ Enol) is calculated using the following equation:

Keq = [Enol] / [Keto]

The concentrations of the enol and keto forms are proportional to the integrated areas of their respective unique proton signals. For this compound, convenient signals to integrate are:

  • Keto form: The methylene protons (-CH₂-) between the two carbonyl groups.

  • Enol form: The vinylic proton (=CH-).

The ratio of the integrals, after accounting for the number of protons giving rise to each signal (2 for the keto methylene, 1 for the enol methine), gives the molar ratio of the two tautomers.

Percentage of Enol Form = (Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / 2))) * 100

The Gibbs free energy change (ΔG°) for the equilibrium can then be calculated using the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare 0.1 M solution in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 prep3 Equilibrate for 30 min prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 acq2 Ensure good S/N ratio acq1->acq2 an1 Integrate keto (-CH₂-) and enol (=CH-) signals acq2->an1 an2 Calculate molar ratio (accounting for proton number) an1->an2 an3 Calculate Keq = [Enol]/[Keto] an2->an3 an4 Calculate % Enol an3->an4 an5 Calculate ΔG° = -RT ln(Keq) an3->an5

Figure 2: Experimental workflow for NMR determination of keto-enol equilibrium.

Expected ¹H and ¹³C NMR Spectral Features
Tautomer Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Keto -CH ₃ (acetyl)~2.1~30
-CH ₂-~3.6~58
-C(CH ₃)₃~1.2~27 (quat. C ~43)
-C =O (acetyl)-~203
-C =O (pivaloyl)-~210
Enol -CH ₃ (acetyl)~2.0~25
=CH -~5.6~100
-C(CH ₃)₃~1.1~28 (quat. C ~40)
-OH ~15-17 (broad)-
=C -OH-~190
-C =O-~195

Note: These are approximate values and can vary depending on the solvent and concentration.

Thermodynamic Insights from Variable Temperature NMR

By conducting NMR experiments at different temperatures, it is possible to determine the enthalpy (ΔH°) and entropy (ΔS°) changes associated with the keto-enol equilibrium. This is achieved through the van 't Hoff equation:

ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)

A plot of ln(Keq) versus 1/T (a van 't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. This analysis provides a deeper understanding of the thermodynamic driving forces behind the tautomerism. For many β-dicarbonyls, the enolization is an exothermic process (negative ΔH°) driven by the formation of the stable intramolecular hydrogen bond, but it is also associated with a decrease in entropy (negative ΔS°) due to the more ordered cyclic structure of the enol.

Conclusion and Future Directions

The keto-enol tautomerism of this compound is a rich and instructive example of a dynamic chemical equilibrium that is highly sensitive to its environment. The predominance of the enol form, stabilized by conjugation and a strong intramolecular hydrogen bond, can be systematically shifted towards the keto form by employing polar solvents. NMR spectroscopy provides a powerful and quantitative tool for elucidating the position of this equilibrium and for determining the underlying thermodynamic parameters.

For researchers in drug development and materials science, a thorough understanding of the tautomeric behavior of β-dicarbonyl moieties is crucial. The different tautomers can exhibit distinct biological activities, binding affinities, and material properties. The methodologies outlined in this guide provide a solid foundation for investigating these phenomena and for rationally designing molecules with desired tautomeric preferences.

Future research could focus on expanding the experimental database of keto-enol equilibria for a wider range of substituted β-dicarbonyls in diverse solvent systems, including ionic liquids and supercritical fluids. Furthermore, advanced computational studies can continue to refine our understanding of the subtle interplay of electronic and steric effects on this fascinating chemical equilibrium.

References

  • Emsley, J. (1984). The composition and constitution of acetylacetone. Chemical Society Reviews, 13(2), 99-124.
  • Tayyari, S. F., & Vakili, M. (2011). Conformational stability, molecular structure, intramolecular hydrogen bonding, and vibrational spectra of this compound. Journal of Molecular Structure, 998(1-3), 99-109.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Fukushima, K., & Yamasaki, K. (1976). The effect of solvent on the keto-enol tautomerism of some β-dicarbonyl compounds. Journal of Molecular Structure, 31(1), 123-130.
  • Mancini, P. M., Terenzani, A., & Vottero, L. R. (1996). Solvent effect on the keto-enol tautomerism of β-dicarbonyl compounds. A ¹H NMR study. Journal of Physical Organic Chemistry, 9(7), 472-478.
  • Miliordos, E., & Xantheas, S. S. (2015). The role of conjugation and hyperconjugation in the stability of the keto and enol tautomers of β-dicarbonyls. The Journal of Physical Chemistry A, 119(11), 2416-2428.
  • Al-Rawashdeh, N. A. F., & Al-Zoubi, R. M. (2009). A computational study of the keto-enol tautomerism of acetylacetone and its derivatives. Journal of Molecular Structure: THEOCHEM, 903(1-3), 107-112.
  • Gilli, G., Bellucci, F., Ferretti, V., & Gilli, P. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the β-diketone fragment. Journal of the American Chemical Society, 111(3), 1023-1028.
  • Burdett, J. K., & Mitchell, J. C. (1983). The relative stability of the keto and enol tautomers of β-dicarbonyl compounds. Journal of the American Chemical Society, 105(21), 6437-6442.

solubility of 5,5-Dimethylhexane-2,4-dione in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5,5-Dimethylhexane-2,4-dione

This technical guide provides a comprehensive analysis of the solubility of this compound, a β-diketone with significant applications in organic synthesis, coordination chemistry, and as a precursor for pharmaceuticals and agrochemicals.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and its dynamic behavior in various solvent systems. A key focus is the compound's keto-enol tautomerism, a phenomenon that significantly influences its solubility and reactivity. This guide also presents detailed, field-proven experimental protocols for the qualitative and quantitative determination of solubility and for the spectroscopic analysis of its tautomeric forms.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For a versatile molecule like this compound, also known as pivaloylacetone, understanding its solubility profile is paramount for its effective application.[1] Whether it is being used as a solvent, a ligand for metal complexes, or a reactant in a synthetic pathway, its interaction with the surrounding solvent molecules will govern reaction kinetics, product yields, and the ease of purification.[1] In the context of drug development, solubility directly impacts a compound's bioavailability and formulation characteristics. This guide provides a foundational understanding of the factors influencing the solubility of this compound, moving from its intrinsic properties to its complex interactions in solution.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the first step in predicting its solubility. Key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[2][3]
Molecular Weight 142.20 g/mol [2]
Appearance Colorless to pale yellow liquid[2][3]
Density 0.94 g/cm³[2]
Boiling Point 129-132 °C[2]
Melting Point -61 °C[2]
Water Solubility Moderate[3]
logP (Octanol-Water Partition Coefficient) 1.67[1]

The octanol-water partition coefficient (logP) of 1.67 indicates a moderate lipophilic character, suggesting that this compound will be preferentially soluble in organic, nonpolar environments over water.[1] However, its moderate water solubility also points to the influence of its polar carbonyl groups.[3]

The Underlying Principles of Solubility: A Deep Dive

The adage "like dissolves like" provides a fundamental, yet powerful, framework for predicting solubility. This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules.

The Role of Intermolecular Forces

The dissolution of a solute in a solvent is a dynamic process involving the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy change of this process dictates the extent of solubility. The primary intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, transient attractions arising from temporary fluctuations in electron distribution. They are the primary forces of attraction between nonpolar molecules.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

  • Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

For this compound, the presence of two carbonyl groups introduces polarity into the molecule, allowing for dipole-dipole interactions. The hydrocarbon backbone contributes to its nonpolar character, leading to van der Waals interactions.

Keto-Enol Tautomerism: A Dynamic Influence on Solubility

A critical aspect influencing the solubility of this compound is its existence as a mixture of two tautomers in equilibrium: the diketo form and the enol form. This keto-enol tautomerism is a dynamic process that is highly sensitive to the solvent environment.

G keto Diketone Form enol Enol Form keto->enol Tautomerization enol->keto Tautomerization G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Standard Solutions B Generate Calibration Curve A->B C Create Saturated Solution (Excess Solute in Solvent) D Shake at Constant Temperature (24-48 hours) C->D E Sample Supernatant D->E F Dilute Sample E->F G Analyze by UV-Vis or HPLC F->G H Calculate Solubility G->H G A Prepare Sample in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Identify Keto and Enol Signals B->C D Integrate Characteristic Peaks C->D E Calculate Tautomer Percentages D->E F Determine Equilibrium Constant E->F

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylhexane-2,4-dione, also known as pivaloylacetone, is a β-dicarbonyl compound that serves as a valuable model system for studying the intricate interplay of steric and electronic effects on molecular structure and conformation. This technical guide provides a comprehensive analysis of its keto-enol tautomerism and the conformational landscape of the predominant enol form. We delve into the experimental and computational methodologies used to elucidate its structural features, offering insights into the causality behind experimental choices and providing detailed protocols for key analytical techniques. This document is intended to be a thorough resource for researchers in organic chemistry, spectroscopy, and medicinal chemistry, providing the foundational knowledge necessary for the rational design of molecules incorporating the β-diketone motif.

Introduction: The Significance of this compound

This compound is an organic compound with the chemical formula C₈H₁₄O₂.[1] Its structure, featuring a hexane chain with two ketone functional groups at the 2 and 4 positions, makes it a classic example of a β-diketone.[2] These compounds are of significant interest due to their versatile reactivity, ability to form stable metal complexes, and their existence as an equilibrium mixture of keto and enol tautomers.[2][3] The presence of a bulky tert-butyl group at the 5-position introduces significant steric hindrance, which profoundly influences the molecule's conformational preferences and provides a unique case study for understanding non-covalent interactions.[4][5]

This guide will explore the fundamental aspects of the molecular structure of this compound, with a particular focus on the following:

  • Keto-Enol Tautomerism: A quantitative examination of the equilibrium between the diketo and enol forms and the factors that govern this balance.

  • Conformational Analysis of the Enol Tautomer: An in-depth look at the rotational isomerism within the enol form, driven by the steric demands of the tert-butyl group.

  • Spectroscopic and Computational Characterization: Detailed protocols and interpretation of data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside insights from computational chemistry, to provide a holistic understanding of the molecule's structure.

Keto-Enol Tautomerism: A Delicate Balance

β-Diketones exist in a dynamic equilibrium between their keto and enol forms. This phenomenon, known as keto-enol tautomerism, is a fundamental concept in organic chemistry.

G Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto

Caption: The keto-enol tautomeric equilibrium in β-diketones.

The equilibrium position is highly sensitive to factors such as the solvent, temperature, and the nature of the substituents. For this compound, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This stabilization is a key factor driving the equilibrium towards the enol tautomer.

The Stabilizing Intramolecular Hydrogen Bond

The enol form of this compound is characterized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This interaction creates a planar, six-membered ring structure that is energetically favorable. The strength of this hydrogen bond is evident in the spectroscopic data, particularly in the IR spectrum, which shows a characteristic broad O-H stretching band at a lower frequency (around 2660 cm⁻¹) than a typical, non-hydrogen-bonded hydroxyl group.[2]

Conformational Analysis of the Enol Tautomer

The presence of the bulky tert-butyl group in this compound introduces significant steric strain, which dictates the preferred conformation of the enol tautomer. The key conformational flexibility arises from rotation around the C2-C3 and C4-C5 single bonds.

Rotational Isomerism: The s-cis and s-trans Conformers

For the enol form, two primary planar conformations, designated as s-cis and s-trans, can be envisioned due to rotation around the C-C single bond adjacent to the C=C double bond.

G cluster_0 Rotational Isomers of the Enol Form s_cis s-cis (Z) Conformer s_trans s-trans (E) Conformer s_cis->s_trans Rotation around C-C bond

Caption: Rotational isomers of the enol form of a β-diketone.

In the case of this compound, the steric hindrance imposed by the tert-butyl group is expected to heavily favor one conformer over the other to minimize non-bonded interactions.

Experimental Determination of Structure and Conformation

A combination of spectroscopic techniques and computational methods is essential for a comprehensive understanding of the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric and conformational equilibrium.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Spectral Analysis:

    • Tautomeric Ratio: Integrate the signals corresponding to the keto and enol forms to determine their relative populations. The methylene protons (-CH₂-) in the keto form will have a distinct chemical shift from the vinylic proton (-CH=) in the enol form.

    • Conformational Insights: Analyze the proton-proton coupling constants and utilize 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) to probe through-space interactions between protons, which can provide information about the preferred conformation.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

TautomerFunctional GroupExpected Chemical Shift (ppm)
Keto-CH₃ (acetyl)~2.1
-CH₂-~3.5
-C(CH₃)₃~1.1
Enol-CH₃ (acetyl)~2.0
=CH-~5.5
-C(CH₃)₃~1.2
-OH~15-17 (broad)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present and the nature of the intramolecular hydrogen bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Keto Form: Identify the characteristic C=O stretching vibrations for the diketone, typically in the range of 1700-1730 cm⁻¹.

    • Enol Form: Look for the broad O-H stretching vibration around 2660 cm⁻¹ indicative of a strong intramolecular hydrogen bond.[2] Also, observe the C=O and C=C stretching vibrations of the conjugated enone system, which appear at lower frequencies than their non-conjugated counterparts.

Table 2: Key IR Absorption Frequencies for this compound

Vibrational ModeTautomerExpected Frequency (cm⁻¹)
O-H stretchEnol~2660 (broad)
C=O stretchKeto1700-1730
C=O stretch (conjugated)Enol~1600-1640
C=C stretchEnol~1580-1620

Computational Chemistry: A Theoretical Lens

Computational methods, such as Density Functional Theory (DFT), provide a powerful means to complement experimental data and gain deeper insights into the conformational landscape of this compound.

Computational Protocol: DFT Calculations

  • Model Building: Construct the 3D structures of the keto and various possible enol conformers of this compound using molecular modeling software.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will yield the minimum energy structures and their vibrational frequencies.

  • Energy Profile Scanning: To investigate the rotational barriers, perform a relaxed potential energy surface scan by systematically varying the dihedral angles of interest (e.g., around the C2-C3 and C4-C5 bonds in the enol form).

  • Data Analysis:

    • Compare the relative energies of the different tautomers and conformers to predict their populations.

    • Analyze the optimized geometries to obtain bond lengths, bond angles, and dihedral angles.

    • Compare the calculated vibrational frequencies with the experimental IR spectrum to aid in spectral assignment.

G cluster_0 Computational Workflow A Build Initial Structures (Keto and Enol Conformers) B Geometry Optimization & Frequency Calculation (DFT) A->B D Analyze Results: - Relative Energies - Geometries - Vibrational Frequencies B->D C Potential Energy Surface Scan (Dihedral Angle Variation) C->D

Caption: A typical workflow for computational analysis of molecular conformation.

Conclusion: A Synthesized View of Structure and Conformation

The molecular structure and conformation of this compound are governed by a fascinating interplay of electronic and steric effects. The molecule predominantly exists as the enol tautomer, stabilized by a strong intramolecular hydrogen bond. The bulky tert-butyl group plays a crucial role in dictating the conformational preferences of the enol form, favoring a geometry that minimizes steric strain.

A comprehensive understanding of this system requires a multi-pronged approach that combines experimental techniques like NMR and IR spectroscopy with theoretical calculations. The detailed protocols and interpretative guidance provided in this technical guide serve as a robust framework for researchers and scientists to investigate not only this compound but also other molecules containing the important β-diketone structural motif. This knowledge is critical for applications ranging from the design of novel ligands in coordination chemistry to the development of new pharmaceutical agents where molecular shape and functionality are paramount.

References

  • Pedersen, C. M., & Bols, M. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. [Source not fully available].
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  • MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link].

  • Chemchart. (n.d.). This compound (7307-04-2). Retrieved from [Link].

  • Filo. (2025, April 7). Why is the steric strain caused by the tert-butyl group so different from... Retrieved from [Link].

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  • PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link].

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  • Scite.ai. (n.d.). Rotational barriers and stable rotamers in 1,3-butadiene, acrolein and glyoxal. Retrieved from [Link].

  • PubMed. (n.d.). Conformational stability, vibrational assignmenents, barriers to internal rotations and ab initio calculations of 2-aminophenol (d 0 and d3). Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23455348, 5,5-Dimethylhexane-1,3-dione. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141391508, 5,5-Dimethylhexane-2,2-diol. Retrieved from [Link].

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Sources

Quantum Chemical Calculations for 5,5-Dimethylhexane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,5-Dimethylhexane-2,4-dione, a β-diketone, presents a fascinating case study in molecular structure and reactivity, primarily due to its pronounced keto-enol tautomerism.[1][2] This dynamic equilibrium is fundamental to its chemical behavior, influencing everything from its reactivity in organic synthesis to its potential applications in drug development and materials science.[3][4] Understanding the intricacies of this tautomerism, including the stability of the different forms and the transition states between them, requires a level of detail that is often best provided by computational methods.

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the structural and electronic properties of this compound.[5][6][7] We will explore the theoretical underpinnings of the chosen computational methods, present a detailed workflow for performing the calculations, and discuss the interpretation of the results. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to gain deeper insights into the behavior of organic molecules.[8]

Theoretical Framework: The Power of Density Functional Theory

For a molecule like this compound, with a moderate number of atoms, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[5][9] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, which significantly reduces computational cost without a major sacrifice in accuracy for many systems.[9]

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for systems like β-diones.[10]

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed for geometry optimizations and property calculations of organic molecules. The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is crucial for systems with heteroatoms and hydrogen bonding. The addition of diffuse functions (+) is important for describing anions and systems with lone pairs.

For the calculations described in this guide, the B3LYP/6-311+G(d,p) level of theory is recommended as a robust starting point.

Computational Workflow: From Structure to Properties

The following section outlines a step-by-step protocol for conducting quantum chemical calculations on this compound. This workflow can be implemented using various computational chemistry software packages such as Gaussian, ORCA, or NWChem.[5]

1. Initial Structure Generation

The first step is to generate the 3D structures of both the keto and enol tautomers of this compound. This can be done using any molecular building software. It is important to create a reasonable initial geometry, although the subsequent optimization step will refine this structure.

2. Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Protocol:

    • Create an input file for the chosen computational chemistry software.

    • Specify the coordinates of the keto or enol tautomer.

    • Define the level of theory: B3LYP/6-311+G(d,p).

    • Specify the Opt keyword to request a geometry optimization.

    • Run the calculation.

    • Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

3. Frequency Calculations

Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

  • Confirmation of Minima: A true energy minimum will have no imaginary vibrational frequencies. A transition state will have exactly one imaginary frequency.

  • Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These are crucial for comparing the relative stabilities of the tautomers.

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Specify the Freq keyword in the input file.

    • Run the calculation.

    • Analyze the output to confirm the nature of the stationary point and to extract thermodynamic data.

4. Calculation of Molecular Properties

With the optimized geometries, a range of molecular properties can be calculated to further understand the electronic structure and reactivity of this compound.

  • Electronic Properties:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

  • Spectroscopic Properties:

    • IR Spectroscopy: The vibrational frequencies and their intensities can be used to simulate the infrared spectrum of the molecule. This can be compared with experimental IR data to validate the computational model. The broad OH stretching band characteristic of the chelated enol form is a key feature to look for.[3]

    • NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data. This is particularly useful for confirming the predominant tautomeric form in solution.

Illustrative Computational Workflow Diagram

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_output Analysis & Interpretation A 1. Build Initial Structures (Keto & Enol Tautomers) B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B Initial Coordinates C 3. Frequency Calculation (Confirm Minima & Obtain Thermo Data) B->C Optimized Geometry E Optimized Geometries (Bond Lengths, Angles) B->E D 4. Single Point Energy & Property Calculations C->D Validated Minimum F Relative Energies (ΔE, ΔH, ΔG) C->F G Spectroscopic Data (IR, NMR) D->G H Electronic Properties (HOMO, LUMO, MEP) D->H

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Interpreting the Results: A Deeper Look at Tautomerism

The primary output of these calculations will be a wealth of data that can be used to understand the keto-enol tautomerism of this compound.

Relative Stabilities

By comparing the Gibbs free energies of the optimized keto and enol tautomers, one can predict their relative populations at a given temperature. It is widely expected, and supported by experimental evidence for similar β-diones, that the enol form will be significantly more stable due to the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[1][3]

Table 1: Hypothetical Relative Energies of this compound Tautomers

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Keto0.000.00
Enol-10.5-9.8

Note: These are illustrative values based on typical results for β-diones and do not represent newly calculated data.

Geometric Parameters of the Intramolecular Hydrogen Bond

The optimized geometry of the enol tautomer will provide precise details about the intramolecular hydrogen bond. Key parameters to analyze include the O-H bond length, the H···O distance, and the O-H···O angle. A short H···O distance and an angle close to 180° are indicative of a strong hydrogen bond.

Simulated Spectroscopic Data

The calculated IR spectrum for the enol form should exhibit a characteristic broad O-H stretching frequency at a lower wavenumber than a typical alcohol, a direct consequence of the strong intramolecular hydrogen bonding.[3] Similarly, the calculated ¹H NMR spectrum should show a downfield chemical shift for the enolic proton.

Visualizing Reactivity: The Molecular Electrostatic Potential

The MEP map is an invaluable tool for visualizing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the enol tautomer of this compound, the MEP would likely show a negative potential around the oxygen atoms and a positive potential around the enolic proton.

Keto-Enol Tautomerization Pathway

Tautomerism Keto Keto form TS Transition State Keto->TS ΔG‡_keto Enol Enol form Enol->TS ΔG‡_enol

Caption: Energy profile for the keto-enol tautomerization of this compound.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the structure, stability, and reactivity of this compound. By employing methods like Density Functional Theory, researchers can gain a detailed understanding of the delicate balance of its keto-enol tautomerism, which governs its chemical personality. The computational workflow and interpretive guidelines presented in this technical guide offer a solid foundation for scientists to apply these methods in their own research, ultimately accelerating the discovery and development of new molecules with desired properties.

References

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
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  • Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - MDPI. Available from: [Link]

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  • (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. Available from: [Link]

  • Recent Developments in the Synthesis of β-Diketones - MDPI. Available from: [Link]

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  • This compound | C8H14O2 | CID 81741 - PubChem. Available from: [Link]

  • Synthesis, Electrochemistry, XPS, and DFT Calculations of α-Carbon-Bonded Gold(I) Ferrocenyl- and Ruthenocenyl-Containing β-Diketonato Complexes | Organometallics - ACS Publications. Available from: [Link]

  • Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 5,5-Dimethylhexane-2,4-dione Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the tautomeric forms of 5,5-Dimethylhexane-2,4-dione, a prominent β-dicarbonyl compound. This document delves into the principles of keto-enol tautomerism, the structural factors influencing equilibrium, and the impact of the solvent environment. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside a robust computational workflow using Density Functional Theory (DFT) for the theoretical prediction of tautomer stability. This guide serves as a practical resource for researchers investigating the physicochemical properties of β-dicarbonyls, with implications for drug design and development where tautomeric control is a critical parameter.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For most simple carbonyl compounds, the equilibrium lies heavily in favor of the more thermodynamically stable keto form. However, in β-dicarbonyl compounds, such as this compound (also known as pivaloylacetone), the enol form can be significantly stabilized, leading to a measurable equilibrium between the two tautomers.[2]

The relative stability of these tautomers is of paramount importance in various fields, including drug development, where the specific tautomeric form of a molecule can dictate its biological activity, solubility, and pharmacokinetic profile. Understanding and predicting the tautomeric equilibrium of this compound is therefore crucial for its application in synthesis and medicinal chemistry.

This guide will explore the key factors governing the thermodynamic stability of the keto and enol tautomers of this compound, providing both theoretical insights and practical methodologies for their characterization.

Structural Features and Tautomeric Forms of this compound

This compound possesses a unique structural framework that influences its tautomeric behavior. The presence of two carbonyl groups separated by a methylene group (the β-dicarbonyl moiety) is the key feature enabling significant enolization. The steric bulk of the tert-butyl group at the 5-position also plays a role in the conformational preferences of the molecule.

The tautomeric equilibrium of this compound involves the interconversion between the diketo form and the enol form, as illustrated below.

Caption: Tautomeric equilibrium of this compound.

The enol form is stabilized by two primary factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, forming a stable six-membered pseudo-ring. This interaction significantly contributes to the thermodynamic stability of the enol tautomer.[3]

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment and molecular structure. Understanding these influences is critical for controlling the tautomeric composition of a sample.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the favored tautomer.[2] Generally, nonpolar solvents tend to favor the enol form, while polar solvents shift the equilibrium towards the keto form. This can be explained by the following:

  • Nonpolar Solvents: In nonpolar environments, the intramolecular hydrogen bond of the enol form is preserved, providing a significant stabilizing effect. The diketo form, being more polar, is less effectively solvated.

  • Polar Protic Solvents: Solvents capable of hydrogen bonding (e.g., water, methanol) can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. These solvents can also disrupt the intramolecular hydrogen bond of the enol form by competing for hydrogen bonding, which destabilizes the enol.[3]

  • Polar Aprotic Solvents: Polar aprotic solvents (e.g., DMSO, acetone) can also stabilize the more polar keto form through dipole-dipole interactions.

Temperature

Temperature can also influence the tautomeric equilibrium. The direction of the shift with temperature depends on the enthalpy change (ΔH) of the tautomerization. If the enolization is exothermic (negative ΔH), a decrease in temperature will favor the enol form. Conversely, if it is endothermic (positive ΔH), an increase in temperature will favor the enol form.

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of tautomeric mixtures is most commonly achieved using spectroscopic techniques, primarily NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the ratio of keto and enol tautomers in solution.[2] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Key ¹H NMR Signals for this compound:

TautomerProtonApproximate Chemical Shift (ppm)
Diketo Methylene (-CH₂-)3.5 - 4.0
Methyl (-CH₃)2.1 - 2.3
tert-Butyl (-C(CH₃)₃)1.1 - 1.3
Enol Vinylic (=CH-)5.5 - 6.0
Enolic Hydroxyl (-OH)14 - 16 (often broad)
Methyl (-CH₃)2.0 - 2.2
tert-Butyl (-C(CH₃)₃)1.2 - 1.4

The equilibrium constant (Keq) can be calculated from the ratio of the integrated peak areas of signals unique to each tautomer.

Experimental Protocol: ¹H NMR for Tautomer Equilibrium Analysis

  • Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent at a known concentration (e.g., 10-20 mg/mL).

  • Data Acquisition: Acquire a ¹H NMR spectrum at a constant temperature. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Spectral Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration: Integrate the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form.

  • Calculation of Equilibrium Constant:

    • Let Iketo be the integral of the methylene protons (-CH₂-).

    • Let Ienol be the integral of the vinylic proton (=CH-).

    • The molar ratio is proportional to the integral value divided by the number of protons giving rise to the signal.

    • Mole fraction of keto form (Xketo) ∝ Iketo / 2

    • Mole fraction of enol form (Xenol) ∝ Ienol / 1

    • The equilibrium constant, Keq = [Enol]/[Keto] = (Ienol / 1) / (Iketo / 2) = 2 * Ienol / Iketo

Caption: Workflow for determining tautomeric equilibrium using NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the two tautomers typically have distinct absorption maxima.[5] The enol form, with its conjugated π-system, generally absorbs at a longer wavelength (π → π* transition) compared to the n → π* transition of the non-conjugated keto form.

Experimental Protocol: UV-Vis for Tautomer Equilibrium Analysis

  • Solvent Selection: Choose a solvent that does not absorb in the region of interest.

  • Spectrum Acquisition: Record the UV-Vis spectrum of a dilute solution of this compound.

  • Data Analysis: The relative amounts of the keto and enol forms can be determined by deconvolution of the overlapping absorption bands, although this method is generally less precise than NMR spectroscopy.[1]

Computational Investigation of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative thermodynamic stabilities of tautomers.[6] By calculating the Gibbs free energy (G) of the optimized geometries of the keto and enol forms, the equilibrium constant can be estimated.

Computational Workflow: DFT for Tautomer Stability Prediction

  • Structure Building: Construct the 3D structures of the diketo and the chelated enol tautomers of this compound.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Solvation Modeling: To account for solvent effects, perform the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6]

  • Thermodynamic Analysis: From the output of the frequency calculations, extract the Gibbs free energies (G) for both tautomers in the gas phase and in the chosen solvent.

  • Calculation of Relative Stability and Equilibrium Constant:

    • ΔG = Genol - Gketo

    • Keq = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

A study on the related compound dimedone demonstrated that DFT calculations can accurately predict the relative stabilities of its tautomers in different solvents.[7]

DFT_Workflow cluster_dft DFT Calculation Workflow A Build Keto and Enol Structures B Geometry Optimization & Frequency Calculation (Gas Phase) A->B C Geometry Optimization & Frequency Calculation (Solvent Model) A->C D Extract Gibbs Free Energies (G) B->D C->D E Calculate ΔG and K_eq D->E

Caption: Workflow for computational prediction of tautomer stability.

Implications for Drug Development and Research

The ability to predict and control the tautomeric equilibrium of molecules like this compound has significant implications for:

  • Drug Design: The specific tautomer present can exhibit different binding affinities to a biological target. Designing molecules that favor a particular tautomeric form can lead to more potent and selective drugs.

  • Pharmacokinetics: Tautomers can have different solubilities, lipophilicities, and metabolic stabilities, all of which affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Synthetic Chemistry: The reactivity of a β-dicarbonyl compound is dependent on its tautomeric form. For example, the enol form is a nucleophile, while the keto form is an electrophile at the carbonyl carbons.

Conclusion

The thermodynamic stability of the tautomers of this compound is a complex interplay of structural features and environmental factors. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, while the keto form can be favored in polar solvents. This guide has provided a detailed overview of the principles governing this equilibrium and has outlined robust experimental and computational methodologies for its investigation. While specific experimental data for this compound remains an area for further research, the protocols and theoretical framework presented here offer a solid foundation for scientists and researchers to explore the fascinating world of tautomerism in β-dicarbonyl compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment.
  • Aghaie, H., & Aghaie, M. (2007). Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism. Journal of Physical and Theoretical Chemistry of IAU of Iran, 4(1), 39-48.
  • Martínez-Richa, A., et al. (1996). Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR. Applied Spectroscopy, 50(11), 1408-1412.
  • Chiang, Y., Kresge, A. J., & Walsh, P. A. (1986). Generation of simple enols in aqueous solution from alkali metal enolates. Some chemistry of isobutyraldehyde enol. Journal of the American Chemical Society, 108(20), 6314-6320.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
  • Gholami, M. R., & Habibi, A. (2004). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure: THEOCHEM, 673(1-3), 177-183.
  • Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178-1182.
  • Kiliç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185.
  • Metzler, D. E., & Snell, E. E. (1952). The reversible catalytic cleavage of hydroxyamino acids by pyridoxal and metal salts. Journal of Biological Chemistry, 198(1), 353-361.
  • Tayyari, S. F., et al. (2008). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
  • Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374.

Sources

A Technical Guide to the Commercial Sourcing and Purity of 5,5-Dimethylhexane-2,4-dione for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,5-Dimethylhexane-2,4-dione, also known as pivaloylacetone, is a versatile β-diketone that serves as a crucial building block in medicinal chemistry and drug development. Its unique structural motif, featuring two ketone functionalities, allows for a wide range of chemical transformations, making it an important precursor for the synthesis of various heterocyclic compounds and complex bioactive molecules.[1] The purity of this reagent is of paramount importance, as impurities can lead to unwanted side reactions, complicate product isolation, and introduce confounding variables in biological assays. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sources, typical purity levels, potential impurities, and robust purification and analytical methodologies for this compound.

Commercial Availability and Purity Grades

This compound is readily available from a variety of chemical suppliers. The purity of commercially available grades typically ranges from 95% to 99%. It is crucial for researchers to carefully consider the required purity for their specific application, as higher purity grades are often necessary for sensitive applications such as in vitro and in vivo studies, as well as for the synthesis of active pharmaceutical ingredients (APIs).

Supplier ExampleStated PurityAnalytical Method(s) for Purity
Thermo Scientific Chemicals≥96.0% (GC)Gas Chromatography (GC)
SynQuest Labs95%Not specified
SmoleculeNot specifiedHigh-Performance Liquid Chromatography (HPLC)

This table is a representative sample and not an exhaustive list of all available suppliers.

The choice of supplier and purity grade should be guided by the stringency of the intended application. For early-stage discovery and process development, a lower purity grade may be acceptable. However, for late-stage development and cGMP (current Good Manufacturing Practice) synthesis, a high-purity grade with comprehensive analytical documentation is essential.

Synthetic Route and Potential Impurities

The most common industrial and laboratory-scale synthesis of this compound is the Claisen condensation of pinacolone (3,3-dimethyl-2-butanone) with an acetate source, typically ethyl acetate, in the presence of a strong base such as sodium ethoxide or sodium hydride.[1][2] Understanding this synthetic pathway is critical for anticipating potential impurities.

cluster_synthesis Claisen Condensation cluster_impurities Potential Impurities Pinacolone Pinacolone Enolate Enolate of Pinacolone Pinacolone->Enolate + Base UnreactedPinacolone Unreacted Pinacolone Pinacolone->UnreactedPinacolone Incomplete Reaction EthylAcetate Ethyl Acetate Product This compound EthylAcetate->Product UnreactedEthylAcetate Unreacted Ethyl Acetate EthylAcetate->UnreactedEthylAcetate Incomplete Reaction EthylAcetoacetate Ethyl Acetoacetate (from Ethyl Acetate self-condensation) EthylAcetate->EthylAcetoacetate Self-condensation Base Strong Base (e.g., NaOEt) Enolate->Product + Ethyl Acetate ByproductX Other Byproducts Product->ByproductX Side Reactions

Figure 1: Synthesis and potential impurity pathways for this compound.

The primary impurities to consider are:

  • Unreacted Starting Materials: Residual pinacolone and ethyl acetate are common impurities. Their presence can affect the stoichiometry of subsequent reactions and may need to be removed depending on the downstream application.

  • Products of Self-Condensation: Ethyl acetate can undergo self-condensation in the presence of a strong base to form ethyl acetoacetate.[3][4] This β-keto ester is structurally similar to the desired product and can be challenging to separate.

  • Residual Base and Salts: Incomplete quenching of the reaction can leave residual strong base, which can catalyze undesired side reactions or degradation of the product upon storage. Inorganic salts formed during the workup must also be effectively removed.

  • Solvent Residues: Solvents used in the reaction and workup (e.g., ethanol, toluene, ethers) may be present in the final product.

The presence of these impurities can have significant consequences in a drug development setting. For instance, unreacted starting materials can lead to the formation of impurity-related byproducts in subsequent synthetic steps. Structurally similar impurities like ethyl acetoacetate can compete in reactions, leading to a complex product mixture and difficult purification challenges.

Purification Methodologies

Achieving high purity of this compound often requires a multi-step purification strategy. The choice of method depends on the scale of the purification and the nature of the impurities to be removed.

Fractional Vacuum Distillation

For the removal of volatile impurities such as unreacted starting materials and solvent residues, fractional distillation under reduced pressure is a highly effective technique.[5][6] The lower boiling points of pinacolone (106 °C) and ethyl acetate (77 °C) compared to this compound (approximately 170-172 °C at atmospheric pressure) allow for their efficient separation.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed. A cold trap between the apparatus and the vacuum pump is recommended.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which will primarily consist of low-boiling impurities like ethyl acetate and residual solvents.

    • As the temperature of the vapor at the still head rises and stabilizes, collect the main fraction of purified this compound. The boiling point will depend on the applied vacuum.

    • Monitor the distillation closely and stop heating once the temperature begins to drop or rise significantly, indicating the end of the main fraction.

  • Analysis: Analyze the collected fractions by GC or HPLC to assess purity.

Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation HPLC_Purification Preparative HPLC Distillation->HPLC_Purification Partially Purified Product LowBoiling Low-Boiling Impurities (Ethyl Acetate, Solvents) Distillation->LowBoiling Removed HighPurityProduct High-Purity Product HPLC_Purification->HighPurityProduct StructurallySimilar Structurally Similar Impurities (Ethyl Acetoacetate) HPLC_Purification->StructurallySimilar Removed Analysis Purity Analysis (GC/HPLC/NMR) HighPurityProduct->Analysis

Sources

safety and handling precautions for 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5,5-Dimethylhexane-2,4-dione

Introduction

This compound, also known by its common synonym Pivaloylacetone, is a diketone with the chemical formula C₈H₁₄O₂.[1][2] As a versatile organic compound, it serves as a key intermediate and reagent in various synthetic applications, including the formulation of fragrances and the development of pharmaceutical and agrochemical products.[2][3][4] Its unique molecular structure, featuring two ketone functional groups, imparts a specific reactivity that is valuable to researchers and drug development professionals.[3]

However, the same chemical properties that make it useful also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the , grounded in authoritative safety data. It is designed to empower researchers, scientists, and laboratory professionals to manage the risks associated with this compound effectively, ensuring a safe and compliant research environment.

Section 1: Hazard Identification and Classification

A foundational principle of laboratory safety is the clear understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The workflow from hazard identification to implementation of safety controls is a critical, self-validating process.

GHS_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment & Control GHS GHS Classification (SDS, Label) Hazards Primary Hazards: • Flammable Liquid (H226) • Harmful if Swallowed (H302) • Toxic Contact/Inhalation (H311/H331) GHS->Hazards Identifies Controls Engineering Controls (e.g., Fume Hood) Hazards->Controls Requires PPE Personal Protective Equipment (PPE) Controls->PPE Supplemented by Handling Safe Handling & Storage Protocols PPE->Handling Informed by

Caption: GHS Hazard Communication and Control Workflow.

The GHS classification for this compound mandates specific warnings and precautions.[1][5]

GHS Classification Details Source(s)
Pictograms
alt text
alt text
alt text
[1]
Signal Word Danger
Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H311 + H331: Toxic in contact with skin or if inhaled.H402: Harmful to aquatic life.H412: Harmful to aquatic life with long lasting effects.[1][5][6]
Precautionary Statements Includes P210 (Keep away from heat), P261 (Avoid breathing vapors), P280 (Wear protective equipment), P301+P310 (If swallowed: Immediately call a POISON CENTER/doctor).[1][7]

Causality of Hazards:

  • Flammability: The compound has a flash point reported between 39°C and 59.88°C, classifying it as a flammable liquid.[6][8] Its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel to a distant ignition source. The risk of forming explosive mixtures with air is significant, particularly with heating.

  • Toxicity: this compound is designated as harmful if ingested and toxic upon skin contact or inhalation.[1][6] This toxicity profile necessitates stringent controls to prevent any direct contact or inhalation, as these exposure routes can lead to systemic effects.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a substance is essential for designing safe experiments and anticipating its behavior under various conditions.

Property Value Source(s)
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][3]
Appearance Colorless to pale yellow liquid with a distinctive odor.[2][3]
Boiling Point 129-141°C[4][6]
Melting Point -23°C to -61°C[4][6]
Density ~0.91 - 0.98 g/cm³ at 25°C[3][4]
Flash Point 39°C - 59.88°C[6][8]
Solubility Soluble in organic solvents; moderate solubility in water.[2][4]

Section 3: Engineering and Administrative Controls

The primary method for mitigating exposure to hazardous chemicals is through robust engineering and administrative controls, which are designed to isolate the hazard from the user.

  • Engineering Controls:

    • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] This is the most critical engineering control to prevent the inhalation of toxic vapors and to contain any potential fires.

    • Ignition Source Control: Due to its flammability, all sources of ignition (open flames, hot plates, non-intrinsically safe equipment) must be eliminated from the work area. Use only explosion-proof electrical, ventilating, and lighting equipment.[6]

    • Static Electricity Prevention: The transfer of this flammable liquid can generate static discharge. It is imperative to ground and bond containers and receiving equipment during transfer operations to prevent a static spark from igniting the vapors.[6][9] Use of non-sparking tools is also recommended.[6]

    • Safety Equipment: Safety showers and eyewash stations must be readily accessible and their locations clearly marked in any area where the chemical is handled.[6]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including handling, storage, and emergency response.

    • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.

    • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is used.[9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]

Section 4: Personal Protective Equipment (PPE)

When engineering and administrative controls cannot eliminate all risks, PPE is the final line of defense. The correct selection and use of PPE are non-negotiable.

PPE_Sequence cluster_don Donning Sequence (Clean Area) cluster_doff Doffing Sequence (At Exit) don1 1. Lab Coat / Flame-Retardant Clothing don2 2. Safety Goggles / Face Shield don1->don2 don3 3. Respirator (if required by assessment) don2->don3 don4 4. Chemical-Resistant Gloves don3->don4 doff1 1. Gloves (avoid skin contact) doff2 2. Lab Coat / Flame-Retardant Clothing doff1->doff2 doff3 3. Safety Goggles / Face Shield doff2->doff3 doff4 4. Respirator (outside contaminated area) doff3->doff4

Caption: Recommended PPE Donning and Doffing Sequence.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's selection guide to ensure the material is resistant to this compound.

    • Protective Clothing: A laboratory coat is required. For handling larger quantities, flame-retardant and antistatic protective clothing is recommended.

  • Respiratory Protection: If work cannot be conducted within a fume hood or if exposure limits are likely to be exceeded, a properly fitted respirator with an appropriate cartridge for organic vapors must be used.[9]

Section 5: Safe Storage and Handling Protocols

Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clear of clutter and ignition sources. Confirm the location of the nearest eyewash station and safety shower.

  • PPE: Don all required PPE as described in Section 4.

  • Dispensing: When transferring the liquid, use grounded and bonded containers.[6] Perform all transfers slowly to minimize splashing and vapor generation.

  • Heating: If heating is required, use a water bath or heating mantle with temperature control. Never use an open flame.

  • Post-Handling: After use, tightly close the container.[6] Decontaminate the work surface and wash hands thoroughly.

Storage Requirements:

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[10]

  • Conditions: Keep containers tightly closed to prevent vapor escape and contamination. Keep away from heat, sparks, open flames, and other sources of ignition.

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[4][10]

  • Security: If possible, store in a locked cabinet or an area accessible only to authorized personnel.[7]

Section 6: Emergency Procedures

Preparedness is paramount. All laboratory personnel must be familiar with these emergency protocols.

Spill_Response action_node action_node end_node end_node start Spill Detected is_major Major Spill? (>1L or uncontained) start->is_major evacuate Evacuate Area Alert EHS/Security is_major->evacuate Yes alert Alert Others Isolate Area is_major->alert No is_safe Safe to Clean Up? (Trained & Equipped) is_safe->evacuate No ppe Don Appropriate PPE is_safe->ppe Yes alert->is_safe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect & Bag Waste contain->cleanup decontaminate Decontaminate Area & Dispose of Waste cleanup->decontaminate report Report Incident decontaminate->report

Caption: Decision Tree for Chemical Spill Response.

First Aid Measures:

  • If Inhaled: Immediately move the person to fresh air. Keep them at rest in a position comfortable for breathing. If symptoms persist or breathing is difficult, seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[7][10] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[7] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or a poison control center immediately.[6]

Spill and Leak Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.

  • Control Ignition: Remove all sources of ignition.

  • Containment: Wearing full PPE, contain the spill using a liquid-binding, inert absorbent material (e.g., sand, diatomite, universal binders).[2][7]

  • Cleanup: Carefully collect the absorbed material into a sealable container for hazardous waste disposal. Do not allow the product to enter drains or waterways.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, water spray, or alcohol-resistant foam.[7]

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Vapors can form explosive mixtures with air. Containers may explode when heated.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification: this compound and any materials contaminated with it (e.g., absorbent materials, used PPE) must be treated as hazardous waste.

  • Disposal Protocol:

    • Collect waste in a properly labeled, sealed, and compatible container.[7]

    • Do not mix with other waste streams.

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Arrange for disposal through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[7]

Conclusion

This compound is a valuable chemical for research and development, but its profile as a flammable and toxic substance demands rigorous adherence to safety protocols. By implementing a multi-layered safety strategy that includes understanding the hazards, utilizing engineering controls, wearing appropriate PPE, and being prepared for emergencies, professionals can handle this compound with confidence and ensure a high standard of laboratory safety.

References

Methodological & Application

Application Notes and Protocols: 5,5-Dimethylhexane-2,4-dione as a Chelating Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of 5,5-Dimethylhexane-2,4-dione in Coordination Chemistry

This compound, also known as pivaloylacetone, is a β-diketone that has garnered significant interest as a chelating ligand in coordination chemistry.[1] Its structure, featuring two carbonyl groups separated by a methylene group, allows for the formation of stable six-membered chelate rings with a wide array of metal ions.[2] The presence of a bulky tert-butyl group imparts unique steric and electronic properties to its metal complexes, influencing their solubility, volatility, and reactivity. These characteristics make this compound a versatile ligand for applications ranging from catalysis and materials science to the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound and its metal complexes, complete with detailed experimental protocols.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1][3]
Molecular Weight 142.20 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 129-132 °C[1]
Density 0.94 g/cm³[1]
Solubility Soluble in organic solvents and water[1]
CAS Number 7307-04-2[3]

Protocol 1: Synthesis of this compound via Claisen Condensation

The most common and efficient method for the synthesis of this compound is the Claisen condensation.[2][4][5][6][7] This reaction involves the base-catalyzed condensation of an ester and a ketone to form a β-diketone.[2][4][5][6][7]

Reaction Mechanism: Claisen Condensation

The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts an α-proton from the ketone (pinacolone) to form a resonance-stabilized enolate.[4][5]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (ethyl acetate).[4][5]

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.[4]

  • Elimination: The intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone.[4][5]

  • Deprotonation: The newly formed β-diketone is deprotonated by the ethoxide to form a highly resonance-stabilized enolate, which drives the reaction to completion.

  • Protonation: An acidic workup protonates the enolate to yield the final this compound product.[2]

Sources

Application Notes & Protocols: Synthesis of Metal Complexes with 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes involving the β-diketonate ligand, 5,5-Dimethylhexane-2,4-dione (also known as pivaloylacetone, hereafter abbreviated as dmohdH). β-diketonate metal complexes are a cornerstone in coordination chemistry, valued for their stability, volatility, and solubility in organic solvents.[1] This document details the fundamental principles of chelation, provides field-proven, step-by-step protocols for the synthesis of representative divalent and trivalent metal complexes, outlines essential characterization techniques, and discusses their potential applications in research and development, including drug discovery.[2][3]

Introduction to this compound (dmohdH) as a Ligand

This compound is a β-diketone, a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon.[4] A crucial feature of β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring.[5] This acidic enolic proton can be readily removed by a base, yielding the bidentate, monoanionic dmohd⁻ ligand, which acts as an excellent chelating agent for a vast array of metal ions.[6]

The steric bulk provided by the tert-butyl group ((CH₃)₃C-) in dmohdH significantly influences the properties of its metal complexes, enhancing their solubility in nonpolar solvents and affecting their solid-state packing and volatility. These characteristics make dmohdH an attractive ligand for applications ranging from catalysis to precursors for chemical vapor deposition (CVD).[1][7]

Caption: Keto-enol tautomerism of this compound (dmohdH).

Ligand Properties and Safe Handling

Before proceeding with synthesis, it is critical to understand the properties and safety requirements for this compound.

PropertyValueSource
IUPAC Name This compound[8]
Synonyms Pivaloylacetone, 2,2-Dimethyl-3,5-hexanedione[4]
CAS Number 7307-04-2[8][9]
Molecular Formula C₈H₁₄O₂[8]
Molecular Weight 142.20 g/mol [5][8]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 129-132 °C
Density ~0.912 - 0.94 g/cm³ at 25 °C[5]
Solubility Soluble in organic solvents, moderate in water[4]

Safety & Handling:

  • Hazard Class: Flammable liquid and vapor. Harmful if swallowed.[8]

  • Precautions: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents.[10]

General Principles for the Synthesis of [M(dmohd)ₙ] Complexes

The synthesis of metal β-diketonates is typically a straightforward acid-base reaction followed by precipitation of the neutral metal complex. The general principle involves the reaction of a metal salt with the β-diketone ligand in a suitable solvent.[1][11]

Causality Behind Experimental Choices:

  • Deprotonation: The dmohdH ligand must first be deprotonated to form the coordinating dmohd⁻ anion. This is the critical step that enables chelation. The reaction is: dmohdH + Base ⇌ dmohd⁻ + [H-Base]⁺

  • Choice of Base: A moderately strong base is required to shift the equilibrium towards the enolate anion.

    • Hydroxides (NaOH, KOH): Effective and inexpensive, but introduce water, which can sometimes lead to the formation of hydrated complexes.[7]

    • Ammonia (NH₄OH): A weaker base, useful for metals susceptible to hydrolysis at higher pH.

    • Alkoxides (e.g., Sodium Ethoxide): Used in non-aqueous conditions to ensure an anhydrous product.

  • Chelation: The dmohd⁻ anion then coordinates to the metal ion (Mⁿ⁺) in a bidentate fashion through its two oxygen atoms. The stoichiometry depends on the charge of the metal ion (n). Mⁿ⁺ + n(dmohd⁻) → M(dmohd)ₙ

  • Solvent Selection: The solvent must dissolve the metal salt and the ligand (or its salt).

    • Alcohols (Ethanol, Methanol): Common choices due to their ability to dissolve a wide range of metal salts and the ligand. They are also easy to remove post-reaction.[11]

    • Water: Can be used if the metal salt is highly water-soluble, but the resulting complex should be insoluble in water to allow for easy isolation.[12]

    • Aprotic Solvents (THF, DME): Preferred for syntheses requiring strictly anhydrous conditions.[11]

Caption: General reaction scheme for the synthesis of M(dmohd)ₙ complexes.

Detailed Experimental Protocols

The following protocols are robust, field-tested procedures for synthesizing representative divalent (Cu²⁺) and trivalent (Fe³⁺) metal complexes.

Protocol 1: Synthesis of Bis(5,5-dimethylhexane-2,4-dionato)copper(II), [Cu(dmohd)₂]

This protocol describes the synthesis of a square planar d⁸ copper(II) complex.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • This compound (dmohdH)

  • Ammonia solution (NH₄OH, ~2 M aqueous)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of copper(II) acetate monohydrate in 30 mL of deionized water with gentle heating to form a clear blue solution.

  • In a separate beaker, dissolve 1.5 g of this compound in 20 mL of 95% ethanol.

  • While stirring the copper solution, add the ethanolic ligand solution dropwise. A light blue precipitate will begin to form.

  • Slowly add ~2 M ammonia solution dropwise to the stirring mixture. The purpose of the base is to deprotonate the dmohdH, facilitating its coordination to the Cu²⁺ ion. Continue adding ammonia until the solution turns a deep blue and the pH is approximately 6-7.

  • Attach a condenser to the flask and heat the mixture to reflux for 1 hour. This ensures the reaction goes to completion. The color of the precipitate should intensify.

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate three times with cold deionized water (10 mL each) to remove unreacted salts, followed by one wash with cold ethanol (10 mL) to remove excess ligand.

  • Dry the fine, blue crystalline product in a desiccator under vacuum.

Protocol 2: Synthesis of Tris(5,5-dimethylhexane-2,4-dionato)iron(III), [Fe(dmohd)₃]

This protocol details the synthesis of an octahedral d⁵ iron(III) complex.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • This compound (dmohdH)

  • Sodium acetate (NaOAc)

  • Methanol

  • Deionized water

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 2.7 g of FeCl₃·6H₂O in 50 mL of deionized water.

  • In a separate beaker, dissolve 4.5 g of this compound in 50 mL of methanol.

  • Add the ligand solution to the stirring iron(III) chloride solution.

  • Prepare a solution of 5.0 g of sodium acetate in 30 mL of warm deionized water. Sodium acetate acts as a buffer and a base, deprotonating the dmohdH to facilitate complexation.

  • Add the sodium acetate solution slowly to the iron-ligand mixture. A deep red precipitate will form immediately.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Cool the flask in an ice bath for 20 minutes.

  • Collect the dark red solid by vacuum filtration.

  • Wash the product thoroughly with deionized water until the filtrate is colorless (to remove NaCl and unreacted reagents).

  • Perform a final wash with a small amount of cold methanol.

  • Dry the product in a vacuum oven at 50-60 °C for several hours.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification dissolve_metal Dissolve Metal Salt in Solvent 1 mix Mix Solutions dissolve_metal->mix dissolve_ligand Dissolve dmohdH in Solvent 2 dissolve_ligand->mix add_base Add Base / Buffer mix->add_base reflux Heat / Reflux (Optional) add_base->reflux cool Cool in Ice Bath reflux->cool filtrate Vacuum Filtration cool->filtrate wash Wash Solid filtrate->wash dry Dry Product wash->dry characterize Characterization (IR, UV-Vis, NMR, etc.) dry->characterize

Caption: General experimental workflow for metal-dmohd complex synthesis.

Purification and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized complexes.

Purification:

  • Recrystallization: The most common method for purification. The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., heptane, toluene, or ethanol) and allowed to cool slowly to form high-purity crystals. The choice of solvent is critical and must be determined empirically.

Characterization Techniques:

TechniquePurpose & Expected Results
Melting Point A sharp melting point indicates high purity.
FTIR Spectroscopy Confirms coordination of the ligand. Look for the disappearance of the broad enol O-H stretch (~2500-3200 cm⁻¹) and the appearance of new bands in the low-frequency region (~400-600 cm⁻¹) corresponding to M-O stretching vibrations. The C=O and C=C stretching bands of the chelate ring typically appear in the 1500-1650 cm⁻¹ region.[11]
UV-Vis Spectroscopy Provides information on the electronic structure. The spectra are dominated by intense ligand-based π→π* transitions in the UV region and potentially lower energy, less intense metal-centered d-d transitions or ligand-to-metal charge transfer (LMCT) bands in the visible region, which give the complexes their color.
¹H NMR Spectroscopy Useful for diamagnetic complexes (e.g., Zn²⁺, some Ni²⁺). The disappearance of the enolic proton signal (~16 ppm) confirms deprotonation and coordination. The signals for the tert-butyl and methyl protons will remain, but may be shifted slightly upon complexation. Paramagnetic complexes (like Cu²⁺ and Fe³⁺) will show very broad or unobservable proton signals.
Elemental Analysis Determines the %C, %H, and %N content, which is compared to the calculated theoretical values to confirm the stoichiometry (e.g., M:L ratio of 1:2 or 1:3).[11]
Magnetic Susceptibility Differentiates between paramagnetic (unpaired d-electrons, e.g., Cu²⁺, Fe³⁺) and diamagnetic (no unpaired electrons, e.g., Zn²⁺) complexes.[11]

Applications in Research and Drug Development

Metal complexes of β-diketones are not merely academic curiosities; they possess a wide range of practical applications.

  • Catalysis: They are used as catalysts or pre-catalysts in various organic transformations, including polymerization and oxidation reactions.[6]

  • Materials Science: Their volatility makes them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of metal oxides.[7][12]

  • Drug Development: β-diketonate complexes have shown significant potential in medicine. They can act as carriers for metal-based drugs or exhibit their own biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The chelation of a metal ion can enhance the stability and bioavailability of a biologically active ligand.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incorrect pH (ligand not deprotonated).Wrong solvent used.Product is soluble in the reaction mixture.Check and adjust the pH with base.Ensure all reagents are soluble in the chosen solvent.Try a different solvent system or reduce the total volume of solvent.
Oily Product Impurities present.Product has a low melting point.Attempt to purify by column chromatography instead of recrystallization.Ensure the product is completely dry.
Product Fails Characterization Incomplete reaction.Formation of a hydrated or mixed-ligand complex.Incorrect stoichiometry.Increase reaction time or temperature.Run the synthesis under anhydrous conditions if water is suspected to be interfering.Carefully re-check the molar ratios of reactants.

References

  • Di Francesco, F., et al. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceutics. Available at: [Link]

  • Singh, R.V., et al. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Hollmann, D., et al. (2020). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions. Available at: [Link]

  • Micklethwaite, E. A., et al. (2018). Mn(ii) betadiketonates: structural diversity from deceptively minor alterations to synthetic protocols. Dalton Transactions. Available at: [Link]

  • Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. Half-Sandwich Metal Complexes with β-Diketone-Like Ligands and Their Anticancer Activity. Available at: [Link]

  • Mohan, M., & Kumar, A. (2010). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica. Available at: [Link]

  • Okplema, E. E., et al. (2018). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81741, this compound. Available at: [Link]

  • Chemchart. This compound (7307-04-2). Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Cassani, M. C., et al. (1998). The first metal complexes containing the 1,4-cyclohexa-2,5-dienyl ligand (benzene 1,4-dianion); synthesis and structures. Chemical Communications. Available at: [Link]

  • Hergenrother, P. J., & DeShong, P. (2007). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Journal of Combinatorial Chemistry. Available at: [Link]

  • Mary, Y. F., & Vimal, S. (2023). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry. Available at: [Link]

Sources

Introduction: The Unique Profile of 5,5-Dimethylhexane-2,4-dione as a Catalytic Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5,5-Dimethylhexane-2,4-dione in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as pivaloylacetone, is a β-diketone that has carved a significant niche in the field of coordination chemistry and catalysis.[1][2] Its molecular structure, featuring a hexane chain with two ketone functional groups at positions 2 and 4, and a sterically demanding tert-butyl group at position 5, imparts a unique combination of electronic and steric properties.[2][3] These characteristics are central to its utility, influencing the stability, solubility, and reactivity of the metal complexes it forms.

The key to its function lies in its ability to exist in a keto-enol tautomeric equilibrium. The enol form, stabilized by strong intramolecular hydrogen bonding, readily deprotonates to form a mono-anionic, bidentate ligand.[1][4] This enolate anion acts as an excellent chelating agent for a wide array of metal ions, forming stable six-membered ring structures.[2][4] The presence of the bulky tert-butyl group provides significant steric hindrance around the metal center, which can be strategically exploited to control coordination geometries, prevent catalyst deactivation pathways such as dimerization, and enhance the solubility of the resulting metal complexes in organic solvents.[5] This guide explores the application of this compound in catalysis, focusing on the synthesis of its metal complexes and their activity in key organic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7307-04-2[3][6]
Molecular Formula C₈H₁₄O₂[3][7]
Molecular Weight 142.20 g/mol [1][3]
Appearance Colorless to pale yellow liquid[2][7]
Boiling Point 129-132 °C[7]
Density ~0.94 g/cm³[7]
Solubility Soluble in organic solvents, moderate in water[2][7]

The Foundational Role: A Bidentate Ligand in Metal Complex Synthesis

The primary application of this compound in catalysis is as a supporting ligand. By coordinating with a transition metal, it modulates the metal's electronic properties and steric environment, thereby influencing its catalytic activity. The formation of these complexes is typically a straightforward acid-base reaction where the enol form of the diketone reacts with a metal salt.

The resulting metal β-diketonate complexes are versatile precursors and catalysts for numerous reactions.[4][5] The choice of metal is critical and dictates the types of transformations that can be catalyzed. For instance, lanthanide complexes are explored for their luminescent properties, while complexes of molybdenum, palladium, and copper are investigated for their catalytic prowess in bond-forming reactions.[8][9][10]

Caption: Chelation of a metal ion (M) by the enolate of this compound.

Application Spotlight: Molybdenum(IV) Complexes in Allylic Substitution

A compelling example of catalysis mediated by ligands derived from this compound is in allylic substitution reactions. Recent research has demonstrated that well-defined Molybdenum(IV) bis(β-diketonate) complexes are highly active catalysts for this transformation.[9]

Causality and Mechanistic Insight: The catalytic cycle is initiated by the Lewis acidic Mo(IV) center. The this compound ligand, here denoted as tBu-diket, plays a crucial role. Its electron-donating nature stabilizes the high-valent molybdenum species, while its steric bulk prevents the formation of inactive bridged dimers. The bistriflate derivatives, (tBu-diket)₂Mo(OTf)₂, are particularly effective.[9] The triflate anions are excellent leaving groups, creating a vacant coordination site on the molybdenum center, which is essential for substrate binding and activation of the allylic alcohol. The reaction proceeds through the activation of the allylic alcohol, followed by nucleophilic attack. While the Mo(IV) species is the most active, studies indicate that higher valent Mo(V) oxo or Mo(VI) nitrido species, which can form in situ, are also catalytically competent, albeit slower.[9]

Catalytic_Cycle A [(tBu-diket)₂MoIV(OTf)₂] Active Catalyst B Mo(IV) π-allyl Complex A->B + Allylic Alcohol - HOTf C Product Release B->C + Nucleophile D Catalyst Regeneration C->D Product D->A

Caption: Simplified catalytic cycle for Molybdenum-catalyzed allylic substitution.

Protocol 1: Synthesis of the Molybdenum(IV) Pre-catalyst, [Mo(tBu-diket)₂(OTf)₂]

This protocol is adapted from methodologies described for the synthesis of Mo(IV) bis-β-diketonate complexes.[9]

A. Materials & Reagents:

  • MoCl₄(THF)₂ (Molybdenum(IV) chloride tetrahydrofuran complex)

  • This compound (tBu-diket-H)

  • Triethylamine (NEt₃)

  • Silver triflate (AgOTf)

  • Anhydrous, degassed dichloromethane (DCM)

  • Anhydrous, degassed diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bars

  • Cannula and syringes

B. Experimental Procedure (under inert atmosphere):

  • Preparation of MoCl₂(tBu-diket)₂:

    • To a Schlenk flask charged with MoCl₄(THF)₂ (1.0 mmol), add 20 mL of anhydrous DCM.

    • In a separate flask, dissolve this compound (2.1 mmol) and triethylamine (2.2 mmol) in 10 mL of anhydrous DCM.

    • Slowly add the ligand/base solution to the stirring MoCl₄ solution at room temperature via cannula.

    • Stir the reaction mixture for 12 hours. A color change and precipitation of triethylammonium chloride will be observed.

    • Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.

    • Wash the solid with DCM. Concentrate the filtrate under vacuum to yield the crude MoCl₂(tBu-diket)₂ complex. Purify further by recrystallization if necessary.

  • Synthesis of Mo(OTf)₂(tBu-diket)₂:

    • Dissolve the crude MoCl₂(tBu-diket)₂ (1.0 mmol) in 20 mL of anhydrous DCM in a Schlenk flask protected from light.

    • Add solid silver triflate (AgOTf) (2.05 mmol) to the solution.

    • Stir the mixture at room temperature for 4-6 hours. A precipitate of AgCl will form.

    • Filter the reaction mixture through a Celite plug under inert atmosphere to remove the AgCl precipitate.

    • Remove the DCM from the filtrate under reduced pressure to yield the desired (tBu-diket)₂Mo(OTf)₂ complex as a solid.

C. Characterization:

  • The product should be characterized by ¹H NMR spectroscopy and, if possible, single-crystal X-ray diffraction to confirm its structure.[9]

Protocol 2: Catalytic Allylic Substitution of an Allylic Alcohol

This general protocol illustrates the use of the synthesized molybdenum complex in a representative allylic substitution reaction.[9]

A. Materials & Reagents:

  • [Mo(tBu-diket)₂(OTf)₂] catalyst

  • Allylic alcohol substrate (e.g., cinnamyl alcohol)

  • Nucleophile (e.g., morpholine)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bars

  • TLC plates, GC-MS for monitoring

B. Experimental Workflow:

Experimental_Workflow start Start setup Set up Reaction (Inert Atmosphere) start->setup add_cat Add Catalyst [Mo(tBu-diket)₂(OTf)₂] setup->add_cat add_reagents Add Substrate & Nucleophile add_cat->add_reagents react Stir at Defined Temperature add_reagents->react monitor Monitor Progress (TLC, GC) react->monitor monitor->react Incomplete workup Quench & Aqueous Workup monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for a catalytic allylic substitution experiment.

C. Step-by-Step Procedure:

  • Reaction Setup:

    • In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the molybdenum catalyst, [Mo(tBu-diket)₂(OTf)₂] (e.g., 2 mol%).

    • Add 2 mL of anhydrous 1,2-dichloroethane.

  • Addition of Reactants:

    • Add the allylic alcohol (1.0 eq).

    • Add the nucleophile (1.2 eq).

  • Reaction Execution:

    • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 60 °C).

    • Stir the reaction mixture vigorously.

  • Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Broader Applications and Future Outlook

While the molybdenum-catalyzed allylic substitution is a prime example, metal complexes incorporating this compound and other β-diketonates are valuable in a wider context. They have been explored as:

  • Precursors for Material Science: Used in Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films.[4]

  • Polymerization Catalysts: Certain transition metal complexes can catalyze polymerization reactions, such as the ring-opening polymerization of cyclic esters.[11]

  • Asymmetric Catalysis: By designing chiral β-diketonate ligands, it is possible to create catalysts for enantioselective transformations, a critical area in drug development.[12]

The versatility of this compound stems from its straightforward synthesis and the tunability of its steric and electronic properties.[1] Future research will likely focus on incorporating this ligand into more complex, multimetallic architectures and developing chiral variants to tackle challenges in asymmetric catalysis. The foundational principles and protocols outlined in this guide provide a solid starting point for researchers aiming to harness the catalytic potential of this remarkable ligand.

References

Application Notes & Protocols: 5,5-Dimethylhexane-2,4-dione as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,5-Dimethylhexane-2,4-dione, also known as pivaloylacetone, is a β-diketone that serves as a highly versatile and valuable building block in organic synthesis.[1][2] Its unique structural feature—a sterically demanding tert-butyl group adjacent to a 1,3-dicarbonyl moiety—imparts specific reactivity and selectivity profiles that are advantageous for the construction of complex molecular architectures. These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on leveraging the synthetic potential of this precursor. We will explore its application in the synthesis of key heterocyclic scaffolds such as pyrazoles and pyrimidines, detailing the underlying reaction mechanisms, providing field-tested experimental protocols, and summarizing key performance data.

Introduction: Chemical Profile and Synthetic Rationale

This compound (CAS: 7307-04-2) is a colorless liquid characterized by a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1][3] The core of its synthetic utility lies in the reactivity of the 1,3-dicarbonyl system. The methylene protons located at the C3 position are significantly acidic due to resonance stabilization of the resulting carbanion (enolate), making this position a potent nucleophile. Furthermore, the two carbonyl carbons are electrophilic centers, susceptible to attack by a wide range of nucleophiles. This dual reactivity is the foundation for its use in powerful cyclocondensation reactions to form stable heterocyclic rings, which are ubiquitous in medicinal chemistry.[4][5]

The presence of the bulky tert-butyl group at one end of the diketone often directs the course of these reactions, influencing regioselectivity in cyclizations where the two carbonyl groups are chemically non-equivalent. This guide will focus on the most impactful applications of this precursor.

Core Application: Synthesis of Five-Membered Heterocycles

The construction of five-membered aromatic rings is a cornerstone of drug discovery. This compound is an exceptional precursor for this purpose, particularly for pyrazoles.

Pyrazole Synthesis via the Knorr Condensation

The Knorr pyrazole synthesis is a classical and highly reliable method for creating the pyrazole ring system by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This reaction is typically acid-catalyzed and proceeds with high efficiency. The reaction of this compound with a hydrazine provides a direct route to pyrazoles bearing a tert-butyl group and a methyl group, which are valuable scaffolds in medicinal chemistry.[4][8]

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the diketone. Due to the steric hindrance of the tert-butyl group, the initial attack preferentially occurs at the less hindered acetyl carbonyl (C2). This is a critical aspect of the reaction's causality; the steric bulk dictates the regiochemical outcome. Following the initial condensation to form a hydrazone or enamine intermediate, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. The sequence is completed by a dehydration step, which results in the formation of the stable aromatic pyrazole ring.[6]

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 This compound I1 Initial Condensation (Attack at less hindered carbonyl) R1->I1 + H⁺ R2 Hydrazine (R-NH-NH₂) R2->I1 I2 Cyclization (Intramolecular attack) I1->I2 - H₂O I3 Dehydration I2->I3 P1 Substituted Pyrazole I3->P1 - H₂O, - H⁺ Japp_Klingemann_Reaction Japp-Klingemann Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 This compound (as enolate) I1 Nucleophilic Attack R1->I1 R2 Aryl Diazonium Salt R2->I1 I2 Azo Intermediate I1->I2 Forms Azo Linkage I3 Hydrolysis & Cleavage (Loss of Pivaloyl Group) I2->I3 Base/Acid Workup P1 Arylhydrazone I3->P1 Tautomerization

Sources

Application Note: High-Throughput Analysis of 5,5-Dimethylhexane-2,4-dione by Gas and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the sensitive and accurate detection of 5,5-Dimethylhexane-2,4-dione, a versatile β-diketone intermediate in pharmaceutical and specialty chemical synthesis.[1] Recognizing the need for reliable quantification in process monitoring and quality control, we provide detailed protocols for two primary analytical techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for rapid, high-sensitivity analysis of volatile matrices, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for applications requiring direct liquid sample analysis. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction to this compound

This compound, also known as pivaloylacetone, is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] It is a colorless to pale yellow liquid with a characteristic odor, soluble in organic solvents and moderately soluble in water.[1] Its utility as a chelating agent and a precursor in the synthesis of pharmaceuticals and agrochemicals necessitates precise analytical methods for its quantification in various sample matrices.[2] The presence of two ketone functional groups and its moderate volatility present unique analytical challenges that are addressed by the methodologies herein.[2]

Chemical Structure and Properties:

  • IUPAC Name: this compound[3]

  • CAS Number: 7307-04-2[4]

  • Molecular Formula: C₈H₁₄O₂[4]

  • Molecular Weight: 142.20 g/mol [1]

  • Boiling Point: 129-132°C[1]

  • Density: Approximately 0.94 g/cm³[1]

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is the preferred method for the analysis of this compound in complex matrices where high sensitivity and specificity are required. This technique minimizes sample preparation and reduces matrix interference by analyzing the volatile compounds in the headspace above the sample.[5]

Rationale for Method Selection

The moderate volatility of this compound makes it an ideal candidate for headspace analysis.[2] This approach avoids the direct injection of non-volatile matrix components, thereby protecting the GC inlet and column and ensuring method robustness. The coupling of GC with a mass spectrometer provides definitive identification based on the compound's unique mass spectrum and allows for quantification with high selectivity, even in the presence of co-eluting impurities.

Experimental Protocol: HS-GC-MS

2.2.1. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: For liquid samples, accurately transfer 1 mL into a 20 mL headspace vial. For solid samples, accurately weigh approximately 0.5 g into a 20 mL headspace vial and add 1 mL of a suitable solvent (e.g., methanol or water, depending on the matrix).

  • Internal Standard (Optional but Recommended): To improve precision, add a consistent amount of an internal standard (e.g., 2-heptanone) to all standards and samples.

  • Vial Sealing: Immediately seal the vials with PTFE-faced septa and aluminum crimp caps.

2.2.2. Instrumentation and Conditions:

ParameterSetting
Headspace Autosampler
Vial Equilibration Temp.90°C
Vial Equilibration Time20 minutes
Syringe Temperature100°C
Injection Volume1 mL
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 50°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeScan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions Quantifier: 85. Qualifiers: 57, 43, 142. (Based on PubChem data)[3]
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Vial Add to Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Seal Seal Vial Spike->Seal HS Headspace Equilibration (90°C) Seal->HS Inject Vapor Injection (1 mL) HS->Inject GC GC Separation (DB-5ms) Inject->GC MS MS Detection (EI) GC->MS Identify Peak Identification (Mass Spectrum) MS->Identify Quantify Quantification (SIM) Identify->Quantify Report Generate Report Quantify->Report

Caption: HS-GC-MS analytical workflow.

Method Validation Summary

The following table summarizes the expected performance characteristics of the HS-GC-MS method, based on typical validation results for volatile ketones.[6][7]

ParameterExpected Performance
Linearity (R²) > 0.995 over a range of 0.1 - 25 µg/mL
Limit of Detection (LOD) 0.02 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.08 - 0.15 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (%RSD) < 15%

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

For samples where direct liquid injection is preferred and the analyte concentration is higher, HPLC-UV offers a reliable and robust alternative. Historically, β-diketones have presented challenges with poor peak shape on conventional reversed-phase columns; however, modern stationary phases and optimized mobile phases can overcome these issues.[8]

Rationale for Method Selection

HPLC-UV is a widely accessible technique that provides excellent quantitative performance. While not as sensitive as GC-MS, it is well-suited for process samples and purity assessments where analyte concentrations are in the higher µg/mL to mg/mL range. The choice of a modern reversed-phase column with low silanol activity is critical to mitigate peak tailing and achieve symmetrical peaks.[4]

Experimental Protocol: HPLC-UV

3.2.1. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 50, 100, 250, and 500 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

3.2.2. Instrumentation and Conditions:

ParameterSetting
HPLC System
HPLC ColumnC18, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1 or equivalent)[4]
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
UV Detector
Detection Wavelength275 nm (corresponds to the n-π* transition of the carbonyl groups)
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Liquid Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject (10 µL) Filter->Inject LC LC Separation (C18) Inject->LC UV UV Detection (275 nm) LC->UV Integrate Peak Integration UV->Integrate Calibrate Calibration Curve Integrate->Calibrate Report Generate Report Calibrate->Report

Caption: HPLC-UV analytical workflow.

Method Validation Summary

The following table outlines the expected performance of the HPLC-UV method, in line with typical validation parameters for small molecule quantification.[9][10][11]

ParameterExpected Performance
Linearity (R²) > 0.998 over a range of 10 - 500 µg/mL[10]
Limit of Detection (LOD) 1 - 3 µg/mL
Limit of Quantification (LOQ) 5 - 10 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (%RSD) < 2.0%

Trustworthiness and Self-Validation

To ensure the trustworthiness of results, each analytical run should incorporate self-validating checks:

  • System Suitability: Before sample analysis, inject a mid-point standard solution multiple times. The system is deemed suitable if parameters such as peak retention time, peak area, and tailing factor are within predefined limits (e.g., %RSD < 2% for peak area and retention time).

  • Calibration Verification: A calibration standard should be run periodically throughout the sample sequence to verify the stability of the instrument response.

  • Quality Control Samples: Include QC samples at low, medium, and high concentrations within the analytical batch to monitor the accuracy and precision of the method in real-time.

Conclusion

The HS-GC-MS and HPLC-UV methods detailed in this application note provide comprehensive solutions for the detection and quantification of this compound. The HS-GC-MS method offers superior sensitivity and selectivity for trace-level analysis in complex matrices, while the HPLC-UV method provides a robust and reliable approach for higher concentration samples. By following the detailed protocols and incorporating self-validating checks, researchers, scientists, and drug development professionals can achieve accurate and reproducible results, ensuring the quality and consistency of their processes and products.

References

  • Fussell, R. J., et al. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912-5. Available at: [Link]

  • Gage, D. A., et al. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. Molecules, 23(9), 2349. Available at: [Link]

  • Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC. Available at: [Link]

  • Janda, I., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. Available at: [Link]

  • Jones, A. W. (2011). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 35(8), 521-528. Available at: [Link]

  • Kiser, M. M., & Dolan, J. W. (2004). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7 Pt 1), 1233-8. Available at: [Link]

  • Mesaros, C., et al. (2008). Determination of Volatile Organic Compounds in Biological Samples Using Headspace Solid-Phase Microextraction and Gas Chromatography: Toluene and Styrene. Journal of Analytical Toxicology, 32(5), 378-384. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81741, this compound. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81741, this compound. Retrieved from [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. Available at: [Link]

  • Separation Science. (n.d.). Linearity Requirements. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 5,5-Dimethylhexane-2,4-dione using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a β-diketone also known as pivaloylacetone, is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to the inherent challenges in the chromatography of β-diketones, such as keto-enol tautomerism leading to poor peak shapes, this method employs a C18 stationary phase with a gradient elution of acetonitrile and water, acidified to ensure consistent protonation and sharp, symmetrical peaks. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, method validation, and the scientific rationale behind the chosen parameters.

Introduction

This compound (CAS 7307-04-2) is a key building block in organic synthesis.[1][2] Its purity and quantification are critical for ensuring the quality and efficacy of downstream products. The analysis of β-diketones by HPLC can be challenging due to their existence as a mixture of keto and enol tautomers in solution.[3] This equilibrium is highly sensitive to the solvent environment, which can lead to peak splitting or broadening on conventional HPLC columns.[3][4] This application note describes a stability-indicating HPLC method designed to overcome these challenges, providing a reliable tool for the quality control and analysis of this compound.

The developed method is based on reverse-phase chromatography, which separates analytes based on their hydrophobicity.[5] A gradient elution is employed to ensure the timely elution of the analyte of interest while also separating it from potential impurities with a wide range of polarities.[6] The use of a photodiode array (PDA) detector is recommended for method development to determine the optimal detection wavelength and to assess peak purity.[7][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Synonyms Pivaloylacetone, Acetylpinacolin[1]
CAS Number 7307-04-2[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.198 g/mol [9]
Form Colorless to pale yellow liquid[10]
logP (octanol-water) 1.67[3]
Solubility Soluble in organic solvents[6]

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and photodiode array (PDA) detector.

  • HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid or formic acid (for mass spectrometry compatible methods).

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions

The following conditions provide a starting point for method development and can be optimized as needed.

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Phosphoric AcidAcidification ensures the analyte is in a single protonation state, leading to sharper peaks.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in reverse-phase HPLC with a low UV cutoff.[11]
Gradient Program See Table belowA gradient is used to elute the analyte with good peak shape and to separate it from potential impurities.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection PDA Detector, scan range 200-400 nm. Optimal wavelength to be determined from the spectrum of the analyte peak. A starting point of 275 nm is suggested based on the conjugated system.A PDA detector allows for the determination of the optimal detection wavelength and assessment of peak purity.[7][8]
Injection Volume 10 µLCan be adjusted based on analyte concentration and sensitivity requirements.

Proposed Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
20.07030
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by accurately weighing a known amount and dissolving it in a suitable solvent (methanol or acetonitrile) to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[10]

Specificity and Forced Degradation

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][12][13] The following stress conditions are recommended:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

The chromatograms from the stressed samples should be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using the PDA detector is crucial.

Linearity

Analyze the working standard solutions in triplicate. Plot the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

Accuracy

Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow and Data Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Injection Inject Samples and Standards Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection HPLC_Setup HPLC System Setup (Column, Mobile Phase, etc.) HPLC_Setup->Injection Data_Acquisition Data Acquisition (PDA Detector) Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation Assessment Quantification->Validation

Caption: HPLC analysis workflow for this compound.

Discussion

The keto-enol tautomerism of β-diketones is a critical factor influencing their chromatographic behavior.[3] In polar protic solvents like water and methanol, the enol form can be destabilized, leading to a higher proportion of the keto form.[3] The use of a buffered or acidified mobile phase is crucial to control the ionization state of the analyte and promote a single, stable form on the chromatographic timescale, resulting in improved peak shape. The choice of acetonitrile as the organic modifier is based on its favorable properties, including low viscosity and a low UV cutoff wavelength.[11]

The proposed gradient elution method allows for the separation of this compound from potential impurities that may be present in the sample. A scouting gradient is a valuable tool in method development to determine the optimal elution conditions for a new analyte.[6] The use of a C18 column provides a good starting point for the separation of this moderately nonpolar compound (logP = 1.67).[3]

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the analysis of this compound. By addressing the challenges associated with the chromatography of β-diketones, this method is suitable for quality control, purity assessment, and stability studies in research and industrial settings. The detailed protocol and scientific rationale provide a solid foundation for method implementation and further optimization.

References

  • ACS Publications. (n.d.). HPLC method development with the photodiode array detector: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

  • β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.).
  • Chromatography Online. (n.d.). Understanding Gradient HPLC. LCGC International. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • PubMed. (2010, March 19). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (7307-04-2). Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? (2023, October 20). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to Metal Chelation with β-Diketones: Principles, Protocols, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

β-Diketones represent a class of organic compounds that are exceptionally versatile and widely utilized as chelating agents in coordination chemistry.[1] Their utility stems from a unique structural feature: the presence of two carbonyl groups separated by a methylene group. This arrangement facilitates a keto-enol tautomerism, which is the cornerstone of their ability to coordinate with metal ions.[2][3] The deprotonated enol form acts as a potent bidentate ligand, binding to a metal ion through its two oxygen atoms to form a stable six-membered ring.[4] The resulting metal β-diketonate complexes are notable for their stability, volatility, and solubility in organic solvents.[4] These properties have led to their widespread application in diverse fields, including catalysis, as precursors for metal oxide thin films in Metal-Organic Chemical Vapour Deposition (MOCVD), in the synthesis of nanomaterials, and as analytical reagents for metal extraction and quantification.[4][5][6] This guide provides an in-depth exploration of the principles governing β-diketone chelation, detailed experimental protocols for their synthesis and analysis, and a comprehensive overview of characterization techniques.

Section 1: The Chemistry of β-Diketone Chelation

Keto-Enol Tautomerism: The Equilibrium Foundation

The chelating capability of β-diketones is intrinsically linked to their existence as a mixture of two tautomeric forms: the diketo form and the enol form.[7] In solution, these forms are in a dynamic equilibrium. While the diketo form may be prevalent for some structures, the enol form is often stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[3][8] The crucial step for chelation is the deprotonation of the enolic hydroxyl group, typically facilitated by a base or the basicity of the metal salt's anion, to form the enolate anion. This enolate is the active species that coordinates with the metal ion.[2][9] The equilibrium shifts towards the enolate upon introduction of a metal ion, driving the complexation reaction forward.[2]

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_iso 3. Isolation cluster_purify 4. Purification & Analysis prep Preparation react Reaction iso Isolation purify Purification & Analysis metal_sol Dissolve Metal Salt in Water mix Mix Solutions metal_sol->mix ligand_sol Dissolve β-Diketone in Alcohol ligand_sol->mix adjust_ph Adjust pH with Base to Induce Precipitation mix->adjust_ph stir Stir (with optional heating) to Complete Reaction adjust_ph->stir filter Vacuum Filtration stir->filter wash Wash with Water & Cold Alcohol filter->wash dry Dry Product wash->dry recrys Recrystallization (Optional) dry->recrys char Characterization (FTIR, UV-Vis, TGA, etc.) recrys->char

Caption: General workflow for the synthesis and purification of metal β-diketonate complexes.

Protocol: Determining Stoichiometry and Stability Constant via Job's Method

Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex. [10][11] Rationale: This method involves preparing a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.

Materials:

  • Stock solution of metal ion (e.g., 1 mM Cu(II) acetate) in a suitable buffer.

  • Stock solution of β-diketone ligand (e.g., 1 mM acetylacetone) in the same buffer.

  • UV-Vis Spectrophotometer and cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Determine λmax: Prepare a solution with an excess of the ligand compared to the metal ion (e.g., 1:10 M:L ratio) to ensure the complex is the dominant absorbing species. Scan the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax) that is unique to the complex.

  • Prepare Solutions: Prepare a series of solutions in volumetric flasks where the total concentration of (Metal + Ligand) is constant. The mole fraction of the ligand, χL = [L] / ([M] + [L]), should vary from 0 to 1. (See Table 1 for an example).

  • Measure Absorbance: Allow the solutions to equilibrate. Measure the absorbance of each solution at the predetermined λmax.

  • Correct for Ligand Absorbance: If the ligand absorbs at λmax, a corrected absorbance (Y) must be calculated: Y = A_measured - (χL * A_ligand_only), where A_ligand_only is the absorbance of a solution containing only the ligand at the stock concentration.

  • Plot and Analyze: Plot the corrected absorbance (Y) versus the mole fraction of the ligand (χL). The peak of the curve indicates the mole fraction at which the complex concentration is maximized. For a peak at χL = 0.5, the stoichiometry is 1:1. For a peak at χL = 0.67, the stoichiometry is 1:2 (M:L). For a peak at χL = 0.75, the stoichiometry is 1:3.

Table 1: Example Solution Preparation for Job's Method (Total Concentration = 1 mM)

Solution # Vol. Metal Stock (mL) Vol. Ligand Stock (mL) Mole Fraction Ligand (χL) Absorbance at λmax
1 10.0 0.0 0.0
2 9.0 1.0 0.1
3 8.0 2.0 0.2
4 7.0 3.0 0.3
5 6.0 4.0 0.4
6 5.0 5.0 0.5
7 4.0 6.0 0.6
8 3.0 7.0 0.7
9 2.0 8.0 0.8
10 1.0 9.0 0.9

| 11 | 0.0 | 10.0 | 1.0 | |

Note: All solutions are brought to the same final volume (e.g., 10 mL) with buffer.

The stability constant (β) for a 1:n complex can then be calculated from the data, although this often requires more complex calculations beyond the scope of this introductory protocol. [11]

Section 3: Characterization of Metal-β-Diketonate Complexes

Proper characterization is essential to confirm the synthesis of the desired complex, determine its structure, and assess its purity and properties.

Table 2: Key Characterization Techniques and Their Applications

Technique Information Provided Causality & Key Insights
FTIR Spectroscopy Confirms coordination of the ligand to the metal. Disappearance of the broad enolic O-H stretch (~2500-3200 cm⁻¹) and shifts in the C=O and C=C stretching frequencies (~1500-1700 cm⁻¹) to lower wavenumbers indicate the delocalization of π-electrons within the chelate ring upon coordination. New bands corresponding to M-O vibrations appear at lower frequencies (~400-600 cm⁻¹).
UV-Vis Spectroscopy Probes electronic transitions. The intense π→π* transitions of the ligand are often red-shifted upon coordination. [12]The appearance of new, lower-energy bands can be attributed to ligand-to-metal charge transfer (LMCT), confirming electronic interaction between the ligand and metal d-orbitals. [13]
NMR Spectroscopy Provides structural information for diamagnetic complexes. The disappearance of the sharp enolic proton signal (~12-16 ppm) is a definitive indicator of chelation. [14]Shifts in the positions of the C-H and methyl proton signals relative to the free ligand provide evidence of the new electronic environment within the complex.
Single-Crystal X-ray Diffraction Determines the precise 3D molecular structure. This is the definitive method for determining bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular packing in the solid state. [6][15]It provides unambiguous proof of the complex's structure.
Elemental Analysis (EA) Determines the mass percentages of C, H, N. The experimental percentages are compared to the calculated theoretical values for the proposed molecular formula. A close match validates the stoichiometry of the complex (e.g., M:L ratio). [16]
Thermogravimetric Analysis (TGA) Measures changes in mass with temperature. TGA reveals the thermal stability, decomposition pattern, and volatility of the complex. [17]A single-step weight loss may indicate sublimation (for volatile complexes), while multi-step losses suggest decomposition. This is critical for MOCVD precursor design. [6][18]

| Magnetic Susceptibility | Determines the magnetic properties of the complex. | This technique measures the number of unpaired electrons on the metal center, which helps to confirm its oxidation state and electronic configuration (e.g., high-spin vs. low-spin). [16]|

Troubleshooting and Expert Insights

  • Low Yield: Ensure the pH is optimal for precipitation. For kinetically inert metals like Cr(III), increasing the reaction time and temperature is often necessary. [10]* Product Insolubility: If the complex is insoluble and difficult to purify by recrystallization, washing thoroughly on the filter is critical. Alternatively, Soxhlet extraction can be used for purification if the complex is sparingly soluble.

  • Difficulty in Crystallization: Growing single crystals for X-ray diffraction can be challenging. Techniques like slow evaporation, vapor diffusion, or solvent layering with a range of solvent/anti-solvent systems should be attempted.

  • Enhancing Volatility for MOCVD: For applications requiring volatile precursors, fluorination of the β-diketone ligand (e.g., using trifluoroacetylacetone or hexafluoroacetylacetone) is a common strategy. The fluorine atoms reduce intermolecular forces, lowering the boiling/sublimation point. [6]* Water Content: Some complexes crystallize with coordinated water molecules. TGA is an excellent tool to quantify this water, typically observed as an initial weight loss at ~100-150°C. [1]

Conclusion

Metal chelation with β-diketones is a fundamental and powerful technique in coordination chemistry. The process is elegantly governed by the principles of tautomeric equilibrium and Lewis acid-base interactions. By understanding these principles, researchers can rationally design and synthesize a vast array of metal complexes with tailored properties. The protocols and characterization methods outlined in this guide provide a robust framework for scientists to successfully prepare and validate these important compounds, paving the way for innovations in materials science, catalysis, and analytical chemistry.

References

  • Eze, F. I., et al. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry. [Link]

  • Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. [Link]

  • Asemave, K., et al. (2018). Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone. RSC Advances. [Link]

  • Singh, R.V., et al. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. [Link]

  • Rajbhoj, A. S., et al. (2013). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. [Link]

  • Mohan, C., et al. (2011). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica. [Link]

  • Conradie, M. M., et al. (2022). UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. Molecules. [Link]

  • Kowalkowska-Zedler, D., et al. (2019). Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences. [Link]

  • Kurajica, S., et al. (2019). Keto-enol tautomerism and the formation of chelate. ResearchGate. [Link]

  • Zanders, D., et al. (2019). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions. [Link]

  • Fomina, M., et al. (2011). Synthesis of tris(β-diketones) and study of their complexation with some transition metals. ResearchGate. [Link]

  • Panchbhai, D., & Jogi, P. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Bioscience, Agriculture and Technology. [Link]

  • Kiliç, Ö., & Aytar, E. (2021). Synthesis, Characterization, and Use of Lanthanide Chelate of β- Diketonate Based Ligand as a Luminescent Biolabel. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules. [Link]

  • Chen, K. M., et al. (2005). Synthesis and characterization of volatile metal β-diketonate chelates of M(DPM)n (M=Ce, Gd, Y, Zr, n=3,4) used as precursors for MOCVD. ResearchGate. [Link]

  • Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society. [Link]

  • Asemave, K., et al. (2023). Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. Green Chemistry. [Link]

  • Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. ResearchGate. [Link]

  • Oji, A. O., & Williams, E. T. (2018). Heavy Metal Ion Extraction Using Organic Solvents: An Application of the Equilibrium Slope Method. ResearchGate. [Link]

  • Conradie, M. M., et al. (2022). UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. PubMed Central. [Link]

  • Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. OSTI.GOV. [Link]

  • Tuñón, I., et al. (2011). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. ResearchGate. [Link]

  • S. S., & P. K., S. (2024). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Advanced Scientific Research. [Link]

  • Shubin, Y. V., et al. (2019). Thermal properties of mixed-ligand magnesium complexes with beta-diketonates and diamimes as potential MOCVD precursors. ResearchGate. [Link]

  • Novikova, N. N., et al. (2020). Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. ACS Omega. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2018). Keto-enol tautomerism of β-diketone. ResearchGate. [Link]

  • Forlani, L., et al. (2014). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. [Link]

  • Grokipedia. (n.d.). Stability constants of complexes. [Link]

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Application Notes and Protocols for 5,5-Dimethylhexane-2,4-dione in Biomedical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile β-Diketone Scaffold

5,5-Dimethylhexane-2,4-dione, also known by synonyms such as Pivaloylacetone, is an organic compound with the chemical formula C8H14O2.[1][2][3] This colorless liquid is characterized by a diketone functional group, which confers upon it a versatile reactivity profile, making it a valuable precursor in organic synthesis.[1][2][4] While its direct pharmacological applications are not extensively documented, its true potential in biomedical research is emerging from its role as an exceptional chelating ligand for a wide array of metal ions.[4] The formation of stable metal complexes with this β-diketone is a promising strategy in the design of novel therapeutic agents with potential anticancer and antimicrobial properties.[5][6][7]

This guide provides an in-depth exploration of the applications of this compound in biomedical research, with a focus on its use in the synthesis of bioactive metal complexes. We will delve into the underlying principles of its action, detailed protocols for the synthesis and biological evaluation of its derivatives, and data interpretation to empower researchers in their quest for novel therapeutic leads.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting.

PropertyValueSource
Molecular Formula C8H14O2[1][2][3]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 129-132°C[2]
Density 0.94 g/cm³[2]
Solubility Soluble in water and organic solvents[2]

The Rationale for β-Diketone Metal Complexes in Drug Discovery

The β-diketone moiety is a key structural feature in numerous biologically active molecules.[5] Its ability to form stable complexes with a variety of transition metals is at the heart of its utility in medicinal chemistry.[5][7][8] The coordination of a metal ion to a β-diketone ligand can significantly enhance the biological activity of the organic scaffold. This can be attributed to several factors, including:

  • Altered Lipophilicity: Chelation can modify the lipophilicity of the complex, influencing its ability to cross cell membranes and reach intracellular targets.

  • Redox Activity: The coordinated metal ion can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.[9]

  • Specific Geometry: The defined coordination geometry of the metal complex can facilitate specific interactions with biological macromolecules such as DNA and proteins.[10]

The broader class of β-diketone metal complexes has shown considerable promise as anticancer agents, with some exhibiting cytotoxicity against a range of human cancer cell lines.[6][8][11] Furthermore, derivatives of structurally similar cyclic diones have demonstrated both antimicrobial and anticancer activities.[10][12] This provides a strong impetus for investigating the biomedical applications of metal complexes derived from this compound.

Protocol 1: Synthesis of a Representative Copper(II) Complex of this compound

This protocol details the synthesis of a representative bis(5,5-dimethylhexane-2,4-dionato)copper(II) complex. Copper complexes, in particular, have been a subject of interest for their potential antitumor activities.[8]

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of ethanol with gentle stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 10 mL of a 1:1 ethanol/water mixture.

  • Reaction Mixture: Slowly add the copper(II) acetate solution to the stirred solution of this compound at room temperature.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux for 2 hours with continuous stirring. A color change and the formation of a precipitate should be observed.

  • Isolation of the Complex: After 2 hours, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a desiccator under vacuum to obtain the final copper(II) complex.

  • Characterization: The synthesized complex should be characterized by techniques such as Infrared (IR) spectroscopy to confirm the coordination of the diketone to the copper ion, and elemental analysis to determine its purity. The IR spectra are expected to show a shift in the C=O stretching frequency upon coordination to the metal.[8]

G cluster_ligand1 This compound (enol form) cluster_ligand2 This compound (enol form) O1 O Cu Cu(II) O1->Cu O2 O O2->Cu C1 C C2 C C3 C R1 C(CH3)3 R2 CH3 O3 O O3->Cu O4 O O4->Cu C4 C C5 C C6 C R3 C(CH3)3 R4 CH3

Caption: Workflow for assessing the cytotoxicity of the synthesized complex using the MTT assay.

Protocol 3: Assessment of Antimicrobial Activity using the Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Materials:

  • Synthesized Copper(II) complex of this compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Nutrient agar plates

  • Sterile swabs

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Prepare a fresh overnight broth culture of the test bacteria.

  • Inoculation of Agar Plates: Aseptically swab the surface of the nutrient agar plates with the bacterial culture to create a lawn.

  • Well Preparation: Use a sterile cork borer to punch wells of a uniform diameter in the agar.

  • Compound Application: Prepare different concentrations of the synthesized copper complex in DMSO. Add a fixed volume (e.g., 50 µL) of each concentration into the respective wells. Include a negative control (DMSO) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

This compound serves as a highly versatile and accessible scaffold for the development of novel bioactive metal complexes. The protocols outlined in this guide provide a foundational framework for researchers to synthesize and evaluate the anticancer and antimicrobial potential of such compounds. The ease of modification of the β-diketone structure allows for the creation of a diverse library of ligands, which in turn can be used to generate a wide range of metal complexes with potentially tunable biological activities. Future research in this area could focus on exploring complexes with other transition metals, elucidating the mechanisms of action of the most potent compounds, and conducting in vivo studies to validate their therapeutic potential.

References

  • Del Gobbo, J., Pellei, M., Barigelli, L., Caviglia, M., Gandin, V., Marzano, C., Karade, D. V., Poyil, A. N., Dias, H. V. R., & Santini, C. (2025). Synthesis, characterization and antitumoral evaluation of transition metal complexes with bulky fluorinated and non-fluorinated β-diketonates. IRIS.[Link]

  • Pellei, M., Del Gobbo, J., Gandin, V., & Santini, C. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. PMC.[Link]

  • Živković-Radovanović, V., & Glišić, B. (2025). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. ResearchGate.[Link]

  • (2025). Half-Sandwich Metal Complexes with β-Diketone-Like Ligands and Their Anticancer Activity. ResearchGate.[Link]

  • Crowley, M. L., Deally, A., & Marmion, C. J. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. PMC.[Link]

  • ChemBK. (2024). This compound. ChemBK.[Link]

  • (2020). ANTIBACTERIAL ACTIVITY OF THREE ORGANIC COMPOUNDS: 2-(2, 2- DIETHOXYETHYL)-5, 5-DIMETHYLCYCLOHEXANE-1, 3-DIONE (I), 3-ETHOXYPROP. ResearchGate.[Link]

  • PubChem. (n.d.). This compound. PubChem.[Link]

  • Ragab, M. S., El-Shafy, I. S., et al. (2024). Anticancer behaviour of 2,2'-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)-based palladium(II) complex and its DNA, BSA binding propensity and DFT study. PubMed.[Link]

  • (2021). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. MDPI.[Link]

  • Ragab, M. S., El-Shafy, I. S., et al. (2024). Anticancer behaviour of 2,2'-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)-based palladium(II) complex and its DNA, BSA binding propensity and DFT study. PubMed.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,5-dimethylhexane-2,4-dione (also known as pivaloylacetone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile β-diketone. Here, we will address specific issues in a practical question-and-answer format, explaining the causality behind experimental choices to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: My final product is a yellow-to-brown oil, not a colorless liquid. What are the likely impurities and how can I remove them?

  • Answer: A yellow or brown hue in your this compound sample typically indicates the presence of impurities. These can arise from several sources, including residual starting materials from the synthesis, byproducts of the reaction, or degradation products. Common synthetic routes, such as the Claisen condensation, can result in unreacted starting materials or self-condensation byproducts.[1][2][3]

    To address this, a multi-step purification approach is recommended.

    Step-by-Step Protocol:

    • Initial Wash: Begin by washing the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with a wash using a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). This step is crucial to remove any dissolved water, which can interfere with subsequent purification steps.

    • Distillation: The most effective method for removing colored impurities and achieving high purity is fractional distillation under reduced pressure.[1] this compound has a boiling point of 129-132°C at atmospheric pressure, but distilling at a lower temperature under vacuum minimizes the risk of thermal decomposition.[4] A typical procedure would involve distilling at approximately 60°C at 10 mmHg.[1]

    • Purity Assessment: After distillation, assess the purity of your product using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][5] The refractive index can also be a useful indicator of purity, with a target range of 1.4570-1.4610 at 20°C.[5]

Issue 2: I'm observing poor peak shape and resolution during HPLC analysis of my purified this compound. What could be the cause and how can I improve it?

  • Answer: Poor peak shape, such as tailing or fronting, during the HPLC analysis of β-diketones is a known challenge.[6][7] This is often attributed to the keto-enol tautomerism of the compound, where the molecule exists in equilibrium between its ketone and enol forms.[1] These tautomers can interact differently with the stationary phase of the HPLC column, leading to broadened or split peaks.

    To mitigate this, consider the following strategies:

    • Mobile Phase Modification: The composition of your mobile phase can significantly impact peak shape. A common reverse-phase (RP) HPLC method for this compound uses a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid.[8] The acidic modifier helps to suppress the ionization of the enol form, leading to a more consistent interaction with the stationary phase and improved peak shape.

    • Column Temperature: Increasing the column temperature, for example to 55°C, can accelerate the interconversion between tautomers, effectively causing them to elute as a single, sharper peak.[6]

    • Specialized Columns: Consider using mixed-mode stationary phase HPLC columns, which have been shown to provide good peak shapes for underivatized β-diketone compounds.[6]

Issue 3: My yield after distillation is significantly lower than expected. What are the potential reasons for this loss of product?

  • Answer: Low recovery after distillation can be frustrating. Several factors could be contributing to this issue:

    • Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture. It's advisable to monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or GC to ensure the reaction has finished before proceeding with workup and purification.

    • Product Volatility: While distillation is an effective purification method, this compound is a relatively volatile compound.[9] Ensure your distillation apparatus is well-sealed to prevent the loss of product vapor. Using a cold trap with liquid nitrogen or a dry ice/acetone bath can help to capture any volatile product that bypasses the condenser.

    • Thermal Decomposition: Although distilling under reduced pressure minimizes this risk, some degradation can still occur if the heating temperature is too high or the distillation is prolonged. Monitor the temperature of the distilling flask and the vapor carefully.

    • Mechanical Losses: Product can be lost during transfers between flasks and in the distillation apparatus itself. Ensure you are using appropriately sized glassware and are efficiently transferring the material at each step.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are important for its purification?

  • A1: Understanding the physical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₄O₂Provides the basic chemical identity.[1][4][5][10][11][12]
Molecular Weight 142.20 g/mol Useful for calculations related to yield and stoichiometry.[1][4]
Boiling Point 129-132°C (at atmospheric pressure)Key for purification by distillation.[4]
60°C (at 10 mmHg)Distillation under reduced pressure minimizes thermal degradation.[1]
Density ~0.912 - 0.94 g/cm³Indicates it is less dense than water, which is relevant for aqueous washes.[1][4]
Solubility Soluble in water and organic solventsIts solubility profile informs the choice of solvents for extraction and chromatography.[4]
Refractive Index 1.4570-1.4610 @ 20°CA quick and useful measure of purity.[5]

Q2: Can I use recrystallization to purify this compound?

  • A2: Recrystallization is generally not the preferred method for purifying this compound as it is a liquid at room temperature.[4] Its melting point is very low, around -61°C.[4] However, if you are working with a solid derivative of this compound, recrystallization could be a viable purification technique. For the parent compound, distillation is the more appropriate method.

Q3: Are there any specific safety precautions I should take when purifying this compound?

  • A3: Yes, it is important to follow standard laboratory safety procedures. This compound is a flammable liquid and vapor.[9] Always work in a well-ventilated fume hood and avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4] Avoid breathing the vapor.[4]

Q4: What is the typical purity of commercially available this compound?

  • A4: Commercially available this compound is typically offered at purities of 95% to 99%.[5][10] For applications requiring higher purity, an additional purification step, such as fractional distillation, may be necessary.

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound, from the crude reaction mixture to the final, high-purity product.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Reaction Mixture Wash Wash with NaHCO3 and Brine Crude->Wash Dry Dry over Na2SO4 Wash->Dry Distill Fractional Distillation (Reduced Pressure) Dry->Distill Analysis GC/HPLC Analysis Refractive Index Distill->Analysis Pure Pure Product (>99%) Analysis->Pure

Caption: A typical workflow for the purification of this compound.

References

Technical Support Center: Synthesis of β-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for β-diketone synthesis. As crucial intermediates in the development of pharmaceuticals, particularly heterocyclic compounds, and as invaluable chelating agents, the synthesis of 1,3-diketones is a cornerstone of modern organic chemistry.[1][2] However, what appears straightforward in theory often presents significant practical challenges in the lab.

This guide is structured to address the most common issues encountered during the synthesis of β-diketones, particularly via the Claisen condensation. We will move from troubleshooting common experimental failures to answering frequently asked questions, providing you with the causal explanations and field-proven protocols necessary for success.

Troubleshooting Guide: Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems you may be facing at the bench.

Q1: My Claisen condensation yield is very low, or I'm only recovering starting material. What went wrong?

This is one of the most frequent issues, and it typically points to a problem with the reaction conditions, particularly the base or the stoichiometry.

Causality & Explanation: The Claisen condensation is an equilibrium process.[3] The final, thermodynamically favorable step that drives the reaction to completion is the deprotonation of the newly formed β-diketone by the base.[4][5] The resulting enolate is resonance-stabilized and effectively removes the product from the equilibrium, pulling the reaction forward. If this deprotonation does not occur efficiently, the reaction will stall or reverse.

Troubleshooting Checklist:

  • Base Activity & Stoichiometry:

    • Is your base active? Alkoxide bases like sodium ethoxide (NaOEt) can degrade upon storage, especially if exposed to moisture.[6] Sodium hydride (NaH) is often a more reliable choice as its activity is more consistent.[5][6]

    • Are you using a full equivalent of base? Unlike catalytic reactions, the Claisen condensation requires at least one stoichiometric equivalent of the base to deprotonate the product and drive the reaction.

  • Reactant Suitability:

    • Does your nucleophilic partner (the ester or ketone forming the enolate) have at least two α-hydrogens? One α-hydrogen is removed to form the nucleophilic enolate, and the second is removed from the β-diketone product to drive the equilibrium. This is a critical requirement for the classic Claisen condensation.[3]

  • Choice of Base vs. Ester:

    • Are you using a non-nucleophilic base or a matched alkoxide? If you use an alkoxide base (e.g., sodium methoxide) that does not match the alcohol portion of your ester (e.g., an ethyl ester), you risk transesterification, which leads to a mixture of products and complicates the reaction.[7] Using a base like NaH or Lithium diisopropylamide (LDA) avoids this issue entirely.[5][8]

Corrective Action Plan:

  • Action 1: Switch to a stronger, non-alkoxide base like NaH (60% dispersion in mineral oil is common).[4]

  • Action 2: If using an alkoxide, ensure it is from a freshly opened container or prepared fresh. Always match the alkoxide to the ester (e.g., NaOEt with ethyl esters).[9]

  • Action 3: Carefully re-check your calculations to ensure you are using at least 1.0 equivalent of the base relative to the limiting reagent.

Q2: My reaction is a complex mixture of products, especially in a crossed Claisen condensation. How can I improve selectivity?

The formation of multiple products is the classic challenge of the crossed Claisen condensation, where two different esters are used.

Causality & Explanation: When both reacting esters possess α-hydrogens, they can each act as both the nucleophile (forming an enolate) and the electrophile. This leads to a statistical mixture of four possible β-keto ester products, severely depressing the yield of the desired compound and creating a purification nightmare.[4][5]

G cluster_reactants Reactants (Both Enolizable) cluster_products Potential Products EsterA Ester A (R-CH2COOR') P_AA Product A-A EsterA->P_AA Self-Condensation P_AB Desired Product A-B EsterA->P_AB Crossed-Condensation EsterB Ester B (R''-CH2COOR') P_BB Product B-B EsterB->P_BB Self-Condensation P_BA Desired Product B-A EsterB->P_BA Crossed-Condensation

Figure 1: Potential product mixture in a crossed Claisen condensation.

Troubleshooting & Solution:

The key to a successful crossed Claisen condensation is to eliminate the possibility of self-condensation from one of the partners.

  • Strategy: Choose one ester partner that cannot form an enolate because it lacks α-hydrogens. This partner can only act as the electrophile.[4]

  • Recommended Electrophiles:

    • Aromatic esters: e.g., ethyl benzoate

    • Formate esters: e.g., ethyl formate[10]

    • Carbonates: e.g., diethyl carbonate

    • Oxalates: e.g., diethyl oxalate

By pairing one of these non-enolizable esters with an enolizable ketone or ester, you dramatically simplify the reaction pathway, leading primarily to a single desired β-dicarbonyl product.

Q3: My product is very difficult to purify. Column chromatography gives broad, streaking bands, and the NMR spectrum is confusing.

This is a classic purification challenge directly related to the inherent chemical nature of β-diketones: keto-enol tautomerism.

Causality & Explanation: β-Diketones exist as a dynamic equilibrium between the diketo form and a more stable, conjugated enol form.[11][12] The enol tautomer is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.[11][13]

Tautomerism cluster_keto cluster_enol Keto Keto Form Enol Enol Form (Intramolecular H-Bond) Keto->Enol Equilibrium Keto_img Keto_img Enol_img Enol_img PurificationWorkflow Crude Crude β-Diketone (Keto/Enol Mixture) AddCu Add Cu(OAc)₂ in Acetic Acid/Water Crude->AddCu Precipitate Solid Copper(II) Chelate (Purified by filtration/washing) AddCu->Precipitate Decompose Decompose Chelate (e.g., Na₂EDTA or H₂S) Precipitate->Decompose Pure Pure β-Diketone Decompose->Pure

Sources

Technical Support Center: Optimizing Complexation Reactions with 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing metal complexation reactions using 5,5-Dimethylhexane-2,4-dione (also known as pivaloylacetone). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the success of your synthesis.

Part 1: Foundational Concepts & Pre-Reaction Checks

Before troubleshooting a reaction, it is crucial to ensure the fundamentals are correctly in place. This compound is a β-diketone, a class of ligands renowned for their ability to form stable chelate complexes with a wide variety of metal ions.[1][2][3] The key to its reactivity lies in the acidic proton on the α-carbon, which, upon removal, generates a resonance-stabilized enolate anion that acts as a potent bidentate ligand, coordinating through its two oxygen atoms.[2][4]

FAQ 1: My ligand (this compound) is an oil/liquid, but some literature reports it as a solid. Is my starting material impure?

Not necessarily. This compound has a relatively low melting point and can exist as a colorless liquid or a low-melting solid at or near room temperature.[5] However, a distinct yellow color or strong, unusual odor could indicate impurities from synthesis byproducts. It is always best practice to verify the purity of your starting materials via NMR or GC-MS before use.

FAQ 2: What is the importance of the keto-enol tautomerism in my reaction?

The keto-enol equilibrium is central to the complexation process. While the diketone exists as a mixture of keto and enol forms, it is the deprotonation of the enol tautomer that yields the reactive enolate anion required for chelation.[2][3] The position of this equilibrium and the ease of deprotonation are influenced by the solvent and the presence of acids or bases. Your reaction conditions must favor the formation of the enolate to proceed efficiently.

Part 2: Troubleshooting Poor Yield or No Product Formation

This section addresses the most common and frustrating issue in synthesis: low to no yield of the desired metal complex. The problem can almost always be traced back to one or more key reaction parameters.

Workflow for Diagnosing Reaction Failure

Below is a logical workflow to help diagnose the root cause of a failed complexation reaction.

G start Reaction Failure (Low/No Yield) check_deprotonation Is Ligand Deprotonation Occurring? start->check_deprotonation check_solubility Are Reactants Soluble? check_deprotonation->check_solubility  Yes solution_base ACTION: - Check Base Strength/pKa - Verify pH of Solution - Use Stronger/Different Base (e.g., NaH, NaOEt) check_deprotonation->solution_base No check_metal Is the Metal Salt/Precursor Active? check_solubility->check_metal  Yes solution_solvent ACTION: - Change Solvent or Use Co-solvent - Gently Heat to Dissolve - Check Solvent Polarity check_solubility->solution_solvent No check_conditions Are Reaction Conditions Optimal? check_metal->check_conditions  Yes solution_metal ACTION: - Use Anhydrous Salt if Necessary - Consider a More Labile Precursor (e.g., Acetate vs. Chloride) - Check for Oxidation check_metal->solution_metal No check_conditions->start Re-evaluate & Re-run solution_conditions ACTION: - Adjust Temperature - Increase Reaction Time - Modify Stoichiometry

Caption: A troubleshooting decision tree for failed complexation reactions.

FAQ 3: I mixed my metal salt and ligand, but no reaction seems to be happening. What is the most likely cause?

The most common culprit is improper pH or the absence of a suitable base. The β-diketone must be deprotonated to form the nucleophilic enolate that attacks the metal center. Without deprotonation, the ligand is a poor nucleophile, and the reaction rate will be exceedingly slow or zero.[6]

  • The Science Behind It: The acidity of the α-proton in β-diketones is significant but often requires a base to generate a sufficient concentration of the enolate for the reaction to proceed. The stability and formation of metal complexes are highly dependent on pH.[7][8] If you are using a neutral metal salt (e.g., a chloride or nitrate) in a neutral, non-basic solvent, there is no mechanism to facilitate this crucial deprotonation step.

  • Troubleshooting Steps:

    • Introduce a Base: Add a suitable base to the reaction mixture. Common choices include sodium ethoxide, sodium hydroxide, potassium carbonate, or triethylamine. For sensitive substrates, a non-nucleophilic base like sodium hydride (NaH) may be used.[9]

    • Use a Basic Metal Salt: Consider using a metal salt with a basic counter-ion, such as a metal acetate. The acetate ion can act as a base to deprotonate the ligand, driving the reaction forward.[10]

    • Monitor pH: If conducting the reaction in an aqueous or protic solvent system, monitor the pH. The optimal pH will vary depending on the metal ion, but it generally needs to be high enough to deprotonate the ligand without causing the metal to precipitate as a hydroxide.

FAQ 4: My yield is very low. I've added a base, but the reaction is not going to completion. What should I investigate next?

Low yields, assuming deprotonation is addressed, often point to issues with solubility, reaction kinetics, or stoichiometry.

  • The Science Behind It: For a reaction to occur, the reactants must be in the same phase. If your metal salt is insoluble in the chosen solvent, the reaction will be limited to the solid-liquid interface, drastically reducing the reaction rate. Similarly, the choice of solvent can affect the stability and structure of the final complex, as solvent molecules can sometimes coordinate to the metal center.[11][12]

  • Troubleshooting Steps:

    • Solvent Selection: Ensure both the ligand and the metal salt are soluble in your chosen solvent. Ethanol is a common starting point for many transition metal complexes.[13] If solubility is an issue, consider a different solvent or a co-solvent system (e.g., THF/water, DME).

    • Temperature and Time: Many complexation reactions require thermal energy to overcome the activation barrier. Try gently heating the reaction mixture (e.g., to 50-80 °C) and extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Stoichiometry: Verify the molar ratios of your reactants. Depending on the coordination number and oxidation state of the metal, you may need a 1:2 or 1:3 metal-to-ligand ratio. An excess of the ligand can sometimes help drive the equilibrium towards the product.

Table 1: Key Reaction Parameters & Optimization Strategies
ParameterCommon Range/OptionsRationale & Scientific Insight
pH / Base pH 5-9 / NaOEt, NaOH, K₂CO₃, NaHCrucial for deprotonating the β-diketone to its active enolate form. The choice of base should be strong enough to deprotonate the ligand but not so strong as to cause side reactions.[7][9]
Solvent Ethanol, Methanol, THF, Diethyl Ether, Water, AcetonitrileAffects reactant solubility and can influence the final product's structure. Some solvents can coordinate to the metal, potentially forming adducts.[11][12]
Metal Salt Chlorides, Acetates, Nitrates, SulfatesThe counter-ion can affect solubility and reactivity. Acetates can act as a base, while halides can sometimes coordinate competitively. More labile precursors can increase reaction rates.[6][10]
Temperature Room Temp to Reflux (e.g., 25-100 °C)Provides the necessary activation energy. Higher temperatures can increase reaction rates but may also lead to decomposition or side products.
Stoichiometry 1:2 or 1:3 (Metal:Ligand)Dictates the final structure of the complex (e.g., M(L)₂ vs. M(L)₃). A slight excess of the ligand is often used to ensure complete complexation of the metal.[13]

Part 3: Troubleshooting Product Purity and Characterization

FAQ 5: My product is an oil and won't crystallize. How can I purify it?

This is a common challenge with metal β-diketonate complexes, which can be sensitive to purification methods.

  • The Science Behind It: The inability to crystallize can stem from several factors: the presence of residual solvent, impurities acting as a "eutectic" mixture, or the inherent amorphous nature of the complex under the tested conditions. The bulky tert-butyl group on this compound can sometimes hinder efficient crystal packing.

  • Troubleshooting Steps:

    • High Vacuum: First, ensure all solvent is removed by drying the product under a high vacuum for an extended period, possibly with gentle heating.

    • Recrystallization Screen: Perform a systematic recrystallization screen. Test a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, ethanol, acetonitrile). A two-solvent system (one in which the complex is soluble and one in which it is not) is often effective. For example, dissolve the oil in a minimum amount of a good solvent (like dichloromethane) and slowly add a poor solvent (like hexane) until turbidity appears, then allow it to stand.

    • Chromatography: If crystallization fails, column chromatography on silica or alumina can be an effective purification method. However, be aware that some complexes may decompose on silica gel. A neutrality test of the stationary phase is recommended.

FAQ 6: The characterization data (NMR, IR) of my product is complex or doesn't match the expected structure. What could be wrong?

Ambiguous characterization data often points to the formation of unexpected structures, such as solvent adducts or polynuclear species.

  • The Science Behind It: The coordination sphere of a metal ion is not always satisfied by the β-diketonate ligands alone. Solvent molecules, particularly water or alcohols, can fill vacant coordination sites, leading to hydrated or solvated complexes.[11][12][13] This will be evident in IR (broad O-H stretch) and NMR spectra. Furthermore, under certain conditions, ligands can bridge between metal centers to form polynuclear complexes.[7]

  • Troubleshooting Steps:

    • Check for Solvent Adducts: In your IR spectrum, look for a broad peak around 3400-3500 cm⁻¹, indicative of coordinated water or alcohol.[13] Thermogravimetric Analysis (TGA) is an excellent technique to quantify the loss of coordinated solvent.

    • Use Anhydrous Conditions: If solvent adducts are a problem, re-run the reaction under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., argon or nitrogen).

    • Elemental Analysis: Elemental analysis is a critical tool to confirm the bulk purity and stoichiometry of your final compound, including the presence of any coordinated solvent molecules.

Part 4: General Experimental Protocol & Workflow

This section provides a robust, general-purpose protocol for the synthesis of a metal-(this compound) complex.

Step-by-Step General Protocol
  • Ligand Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve this compound (2.2 equivalents) in anhydrous ethanol (approx. 0.5 M). Add a solution of sodium ethoxide in ethanol (2.0 equivalents) dropwise at room temperature. Stir for 30-60 minutes. A color change or slight warming may be observed.

  • Metal Addition: In a separate flask, dissolve the metal salt (e.g., metal(II) chloride, 1.0 equivalent) in a minimum amount of anhydrous ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirred solution of the deprotonated ligand.

  • Reaction: Stir the resulting mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-24 hours. Monitor the reaction by TLC. The formation of a precipitate often indicates product formation.

  • Isolation: If a precipitate has formed, cool the mixture to 0 °C and collect the solid by vacuum filtration. Wash the solid with cold ethanol and then a non-polar solvent like hexane to remove any unreacted ligand.

  • Work-up (if no precipitate): If no solid forms, remove the solvent under reduced pressure. The resulting crude solid or oil can then be subjected to purification by recrystallization or chromatography.

  • Drying & Characterization: Dry the final product under a high vacuum. Characterize by melting point, IR, NMR, and elemental analysis.

Experimental Workflow Diagram

G prep_ligand 1. Prepare Ligand Solution (Ligand in Anhydrous Ethanol) deprotonate 2. Deprotonate Ligand (Add Base, e.g., NaOEt) Stir 30-60 min prep_ligand->deprotonate complexation 4. Complexation (Add Metal Solution to Ligand) Stir 2-24h, Heat if needed deprotonate->complexation prep_metal 3. Prepare Metal Salt Solution (Salt in Anhydrous Ethanol) prep_metal->complexation monitor 5. Monitor by TLC complexation->monitor isolate 6. Isolate Product (Filter Precipitate or Evaporate Solvent) monitor->isolate purify 7. Purify (Recrystallization or Chromatography) isolate->purify characterize 8. Characterize (NMR, IR, EA, etc.) purify->characterize

Caption: A standard workflow for the synthesis of metal-β-diketonate complexes.

References

  • Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC - NIH. (n.d.).
  • Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent - PubMed Central. (n.d.).
  • (PDF) Synthesis of tris(β-diketones) and study of their complexation with some transition metals - ResearchGate. (n.d.).
  • Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central. (n.d.).
  • The evolution of β-diketone or β-diketophenol ligands and related complexes | Request PDF. (n.d.).
  • Mn(ii) betadiketonates: structural diversity from deceptively minor alterations to synthetic protocols - PMC - NIH. (n.d.).
  • Kinetic and mechanistic studies of metal complexes of – diketones - a review - IOSR Journal. (2022, January 4).
  • Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library - PMC. (n.d.).
  • Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers - ResearchGate. (n.d.).
  • Metal β-Diketonates - ProChem, Inc. (n.d.).
  • Buy this compound | 7307-04-2 - Smolecule. (2023, August 16).
  • β-diketones: Important Intermediates for Drug Synthesis - ijpras. (n.d.).
  • Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes - Oriental Journal of Chemistry. (n.d.).
  • This compound - SIELC Technologies. (2018, May 17).
  • This compound | C8H14O2 | CID 81741 - PubChem. (n.d.).
  • Effect of perfusate pH on the influx of 5-5'-dimethyl-oxazolidine-2,4-dione and dissociation of epidermal growth factor from the cell-surface receptor: the existence of the proton diffusion barrier in the Disse space - PubMed. (n.d.).
  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example - StudyCorgi. (n.d.).
  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate, - Scholars Research Library. (n.d.).
  • Effect of pH on azobenzene-4,4'-dicarboxylate/α-CD complex formation. Synthesis, kinetic study and molecular modeling simulations - ResearchGate. (n.d.).

Sources

stability of 5,5-Dimethylhexane-2,4-dione under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,5-Dimethylhexane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile β-dicarbonyl compound. Here, you will find scientifically grounded answers to common questions and solutions to potential challenges, ensuring the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and behavior of this compound under various experimental conditions.

Q1: What is the primary chemical characteristic of this compound that I should be aware of in my experiments?

A1: The most critical characteristic of this compound, like other β-dicarbonyl compounds, is its existence as a mixture of two tautomeric forms in equilibrium: the diketo form and the enol form.[1][2][3] This keto-enol tautomerism is a dynamic process involving the migration of a proton and the shifting of electrons. The stability of the enol form is enhanced by intramolecular hydrogen bonding and conjugation.[1][3] The ratio of these two forms is highly sensitive to the solvent and temperature, which can significantly impact the compound's reactivity and spectral properties.[4][5]

Q2: How does the pH of my solution affect the keto-enol equilibrium of this compound?

A2: The pH of the solution plays a crucial role in the keto-enol equilibrium. In acidic or basic conditions, the rate of interconversion between the keto and enol forms can be catalyzed. The hydrogens on the carbon atom between the two carbonyl groups (the α-carbon) are acidic, with pKa values for β-dicarbonyls typically ranging from 9-13.[6] In basic solutions, the deprotonation of the α-carbon leads to the formation of a resonance-stabilized enolate ion. This enolate is a key intermediate in many reactions.[7][8] In acidic solutions, protonation of one of the carbonyl oxygens can facilitate the tautomerization process.

Q3: What are the expected degradation pathways for this compound under strong acidic or basic conditions?

A3: Under strongly alkaline conditions, β-diketones like this compound can undergo hydrolytic cleavage of the carbon-carbon bond between the carbonyl groups. This reaction is often referred to as a retro-Claisen condensation.[9][10] This process is driven by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. Under strongly acidic conditions, hydrolysis can also occur, although the mechanism will differ. It's essential to be aware of these potential degradation pathways when designing experiments at extreme pH values.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that you may encounter during your experiments with this compound.

Q4: I'm observing unexpected changes in the UV-Vis spectrum of my this compound solution over time. What could be the cause?

A4: Changes in the UV-Vis spectrum often indicate a shift in the keto-enol equilibrium or degradation of the compound. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength than the diketo form.[3]

  • Troubleshooting Steps:

    • Verify Solvent Purity and pH: The keto-enol equilibrium is highly sensitive to the solvent environment.[3][4] The polarity and hydrogen-bonding capability of the solvent can shift the equilibrium. Ensure your solvent is pure and its pH is stable and appropriate for your experiment.

    • Monitor at Multiple Wavelengths: The diketo form of β-dicarbonyls often has a primary absorption peak around 280 nm, while the enol form absorbs at a longer wavelength, typically around 360 nm.[3] Monitoring both wavelengths can provide insight into the equilibrium shift.

    • Perform a Time-Course Study: Acquiring spectra at regular intervals can help determine if the change is a rapid equilibration or a slower degradation process.

Q5: My NMR spectrum of this compound shows more peaks than I expected. How do I interpret this?

A5: The presence of multiple peaks in the ¹H NMR spectrum is a direct consequence of the slow interconversion between the keto and enol tautomers on the NMR timescale.[4][6] This allows for the distinct observation of protons in both forms.

  • Expected ¹H NMR Signals:

    • Enol form: A vinyl proton signal (C=CH) typically appears in the δ 5-6 ppm region.[4]

    • Keto form: The methylene protons (-CH₂-) flanked by the two carbonyls usually appear in the δ 3-4 ppm region.[4]

    • The methyl and tert-butyl groups will also show distinct signals for each tautomer.[11]

  • Quantitative Analysis: By integrating the signals corresponding to the enol and keto forms, you can determine the relative concentration of each tautomer in your specific solvent and at a given temperature.[1][6]

Q6: I suspect my this compound is degrading in my basic buffer. How can I confirm this and what are the likely degradation products?

A6: Degradation in a basic buffer is likely due to a retro-Claisen condensation.[9]

  • Confirmation of Degradation:

    • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for monitoring the stability of a compound.[12] A stability-indicating HPLC method can separate the parent compound from its degradation products.[13][14] You would expect to see the peak for this compound decrease over time, with the concurrent appearance of new peaks corresponding to the degradation products.

    • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) can help identify the molecular weights of the degradation products, providing strong evidence for the retro-Claisen pathway.[15]

  • Likely Degradation Products: The retro-Claisen condensation of this compound would yield acetate and 3,3-dimethyl-2-butanone (pinacolone).

Section 3: Experimental Protocols & Data

This section provides detailed methodologies for key experiments and presents relevant data in a structured format.

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the ratio of keto and enol tautomers of this compound in a given solvent.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, D₂O) at a known concentration (typically 10-20 mg/mL).

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the solution. Ensure the spectral width is sufficient to observe all relevant protons.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Integration and Calculation:

    • Identify the signals corresponding to the enol vinyl proton and the keto methylene protons.[4]

    • Carefully integrate these signals.

    • Calculate the percentage of the enol form using the following equation: % Enol = [Integral of Enol Vinyl H / (Integral of Enol Vinyl H + (Integral of Keto Methylene H / 2))] * 100

Table 1: Expected ¹H NMR Chemical Shifts for this compound Tautomers

TautomerFunctional GroupApproximate Chemical Shift (δ, ppm)
Keto-C(O)CH₂C(O)-3.5 - 4.0
Enol=CH-5.5 - 6.0
Both-CH₃~2.1 (keto), ~2.0 (enol)
Both-C(CH₃)₃~1.2 (keto), ~1.1 (enol)
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To monitor the stability of this compound under specific pH and temperature conditions.

Methodology:

  • Method Development: Develop a stability-indicating RP-HPLC method capable of separating this compound from potential degradation products.[13][16] A C18 column is often a good starting point.[13][17]

  • Sample Preparation: Prepare solutions of this compound in the desired buffers (e.g., pH 2, 7, 12).

  • Forced Degradation (Stress Testing): Subject the solutions to stressed conditions (e.g., elevated temperature, exposure to acid/base) to intentionally induce degradation.[18] This helps to confirm that the analytical method can resolve the parent compound from its degradation products.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area indicates degradation. New peaks will correspond to degradation products.

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic)[17][19]
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Column Temperature30 °C

Section 4: Visualized Mechanisms and Workflows

Visual representations of key chemical processes and experimental designs.

KetoEnolTautomerism cluster_equilibrium Tautomeric Equilibrium Keto Diketo Form This compound Enol Enol Form Keto->Enol H⁺ or OH⁻ catalyst

Caption: Keto-enol tautomerism of this compound.

DegradationPathway Start This compound (in strong base, e.g., NaOH) Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic attack by OH⁻ Products Degradation Products: Acetate + 3,3-Dimethyl-2-butanone Intermediate->Products 2. C-C bond cleavage (Retro-Claisen)

Caption: Alkaline hydrolysis (Retro-Claisen) of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare solutions of this compound in buffers of different pH Stress Incubate samples under various conditions (e.g., temp, light) Prep->Stress Analysis Analyze samples at time points using stability-indicating HPLC Stress->Analysis Data Quantify parent compound and degradation products Analysis->Data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Synthesis of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,5-Dimethylhexane-2,4-dione (also known as pivaloylacetone). This document provides an in-depth, experience-driven resource for researchers and drug development professionals. Our goal is to move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction yield.

The primary and most classical method for synthesizing β-diketones such as this compound is the crossed Claisen condensation .[1][2] This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[2] In this specific synthesis, the enolizable ketone 3,3-dimethyl-2-butanone (pinacolone) reacts with an acetylating agent, typically an ester like ethyl acetate, to form the desired β-diketone.

Optimized Experimental Protocol

This protocol details a standard lab-scale synthesis using sodium hydride as the base. Adherence to anhydrous conditions is paramount for success.

Data Presentation: Reagent Stoichiometry
ReagentFormulaMW ( g/mol )AmountMolesMolar Eq.
3,3-Dimethyl-2-butanoneC₆H₁₂O100.1610.0 g0.101.0
Sodium Hydride (60% disp.)NaH24.004.4 g0.111.1
Ethyl AcetateC₄H₈O₂88.1113.2 g0.151.5
Anhydrous TolueneC₇H₈92.14150 mL--
Diethyl Ether (for washing)C₄H₁₀O74.12~50 mL--
1 M Hydrochloric AcidHCl36.46~120 mL--
Step-by-Step Methodology
  • Preparation: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon. Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a gas bubbler, and a dropping funnel.

  • Reagent Charging: Charge the flask with sodium hydride (60% dispersion in mineral oil). Add 50 mL of anhydrous toluene and stir to create a slurry.

  • Ketone Addition: In the dropping funnel, prepare a solution of 3,3-dimethyl-2-butanone (10.0 g) and ethyl acetate (13.2 g) in 100 mL of anhydrous toluene.

  • Initiation of Reaction: Add approximately 10% of the ketone/ester solution to the NaH slurry. Gently warm the flask to ~50°C to initiate the reaction (hydrogen evolution will be observed). Causality: Gentle heating is required to overcome the activation energy for the initial deprotonation of the ketone. Once initiated, the reaction is often exothermic.

  • Reaction Progression: Once hydrogen evolution begins, add the remainder of the ketone/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously and slowly add 1 M HCl to quench the excess NaH and neutralize the sodium enolate of the product. Critical Step: This step is highly exothermic and produces hydrogen gas. Perform this addition slowly with vigorous stirring. The final pH of the aqueous layer should be acidic (~pH 2-3).

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[3] For higher purity, purification via copper chelate formation is recommended (see FAQ section).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Dry Glassware & Reagents reaction_setup Assemble Apparatus under N2 reagent_prep->reaction_setup charge_reagents Charge NaH & Toluene reaction_setup->charge_reagents add_ketone_ester Slow Addition of Ketone/Ester charge_reagents->add_ketone_ester reflux Reflux 2-3h add_ketone_ester->reflux quench Quench with 1M HCl at 0°C reflux->quench extract Extract with Et2O quench->extract purify Vacuum Distillation extract->purify final_product Pure this compound purify->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

Q1: My reaction failed or the yield is exceptionally low. What went wrong?

A1: This is the most common issue and almost always points to one of three areas:

  • Presence of Water: The strong bases used (NaH, NaOEt, etc.) react violently with water. Furthermore, any proton source will quench the ketone enolate intermediate, halting the reaction. Ensure all solvents are rigorously dried, reagents are anhydrous, and the reaction is performed under an inert atmosphere (Nitrogen or Argon).[4][5]

  • Inactive Base: Sodium hydride can oxidize upon prolonged or improper storage. Use freshly opened NaH or wash it with anhydrous hexane to remove the mineral oil and any surface oxidation before use. If using sodium ethoxide, it should be freshly prepared or purchased as a high-purity solid and handled under inert gas.

  • Insufficient Deprotonation of Product: The final step, deprotonation of the β-diketone product, is what drives the reaction equilibrium to completion.[6][7] Using a stoichiometric amount of base (at least 1 full equivalent relative to the ketone) is crucial. If the reaction stalls, it may be due to insufficient base to complete this final, thermodynamically favorable step.

Q2: My TLC analysis shows multiple spots, including unreacted starting material. What are the likely side products?

A2: Besides your starting materials, you may be observing products from competing side reactions:

  • Ester Self-Condensation: Ethyl acetate can undergo self-condensation to form ethyl acetoacetate. While the ketone's α-protons are generally more acidic, this can occur if reaction conditions are not optimal.

  • Aldol Condensation: 3,3-dimethyl-2-butanone could potentially undergo self-condensation, though this is less favorable than the Claisen condensation under these conditions.[5]

  • Incomplete Reaction: If the reaction time was too short or the temperature too low, you will see significant amounts of unreacted starting materials. Ensure reflux is maintained for the recommended duration.

Q3: The workup procedure is problematic, and I seem to be losing my product. What can I do differently?

A3: The β-diketone product is acidic (pKa ~11) and exists as its sodium salt before the acid quench.

  • Ensure Complete Acidification: During the quench, you must add enough acid to fully protonate the product enolate. Check the pH of the aqueous layer to ensure it is distinctly acidic. If it remains basic or neutral, your product will remain in the aqueous layer as the salt, leading to poor extraction yields.

  • Avoid Emulsions: Vigorous shaking during extraction can lead to emulsions. Gentle, repeated inversions are often more effective. If an emulsion forms, adding a small amount of brine can help break it.

Frequently Asked Questions (FAQs)

Q4: What is the detailed mechanism for this specific Claisen condensation?

A4: The reaction proceeds through a well-established nucleophilic acyl substitution pathway:

  • Enolate Formation: The strong base (in this case, hydride from NaH) removes an acidic α-proton from 3,3-dimethyl-2-butanone to form a resonance-stabilized enolate.[8]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl acetate, forming a tetrahedral intermediate.[2]

  • Acyl Substitution: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group. This forms the neutral β-diketone product.[6]

  • Driving the Equilibrium: The expelled ethoxide is a strong base and immediately deprotonates the newly formed β-diketone at its doubly activated central carbon. This irreversible acid-base reaction forms the highly stable sodium salt of the product, which drives the entire reaction sequence to completion.[6][9] The final product is obtained after an acidic workup.

G ketone 3,3-Dimethyl-2-butanone enolate Ketone Enolate (Nucleophile) ketone->enolate 1. Deprotonation base Base (e.g., NaH) intermediate Tetrahedral Intermediate enolate->intermediate 2. Nucleophilic Attack ester Ethyl Acetate (Electrophile) product This compound intermediate->product 3. Elimination alkoxide Ethoxide Leaving Group intermediate->alkoxide final_enolate Product Enolate Salt (Thermodynamic Sink) product->final_enolate 4. Deprotonation (Drives Rxn) final_enolate->product 5. Protonation acid Acid Workup (H3O+)

Caption: Mechanism of the crossed Claisen condensation to form the target β-diketone.

Q5: I need my product to be >99% pure for a drug development application. Is vacuum distillation sufficient?

A5: While vacuum distillation is effective, achieving >99% purity can be challenging due to co-distillation of closely boiling impurities. For exceptionally high purity, a chemical method involving copper(II) chelate formation is superior.[10][11]

  • Principle: β-Diketones readily form stable, often crystalline, complexes with divalent metals like copper(II). These complexes are typically insoluble in water and can be precipitated from the crude reaction mixture.[10]

  • Procedure:

    • Dissolve the crude product in ethanol or methanol.

    • Add a saturated aqueous solution of copper(II) acetate.

    • The light blue copper(II) bis(5,5-dimethylhexane-2,4-dionato) complex will precipitate.

    • Filter the solid complex and wash it thoroughly with water and then a non-polar solvent like hexane to remove organic impurities.

    • Decompose the purified complex by stirring it in a biphasic system (e.g., ether/water) and adding a strong acid (like H₂SO₄) or a chelating agent like EDTA. This regenerates the free β-diketone, which will partition into the organic layer.[10][11]

  • Advantage: This method is highly selective for the β-diketone, leaving behind starting materials and most side products, resulting in a product of very high purity after solvent removal.

References

  • Hauser, C. R., Swamer, F. W., & Adams, J. T. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions. [Link]

  • Hauser, C. R., Swamer, F. W., & Adams, J. T. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. SciSpace. DOI: 10.1002/0471264180.OR008.03. [Link]

  • Hauser, C. R., et al. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. ResearchGate. [Link]

  • Val C. J. et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(19), 5965. [Link]

  • Various Authors. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical and Research Allied Sciences.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Fiveable. (n.d.). 3.5 Claisen condensation. [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

  • Aondo, K., et al. (2018). Modification of Biobased Lipophilic Β-Diketone. Organic & Medicinal Chem IJ. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-diketones through classical Claisen condensation. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • Google Patents. (n.d.).
  • Val C. J. et al. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

  • Bushmarinov, I. S., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3078-3084. [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. [Link]

  • Brainly. (2023, August 24). When 3,3-dimethyl-2-butanone undergoes aldol condensation with another carbonyl compound. [Link]

  • Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

  • University of Calgary. (n.d.). Ch21: Claisen condensation. [Link]

Sources

identifying common impurities in 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,5-Dimethylhexane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this versatile β-diketone. Our approach is rooted in mechanistic principles to provide you with not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is the Claisen condensation between pinacolone (3,3-dimethyl-2-butanone) and an acetate source, typically ethyl acetate, in the presence of a strong base such as sodium ethoxide or sodium hydride.[1] This reaction forms the carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the ketone.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Base Quality: The base used must be strong enough to deprotonate the pinacolone and should be anhydrous. The presence of moisture will consume the base and inhibit the reaction.

  • Reaction Conditions: The reaction is typically run under anhydrous conditions at reflux. Incomplete reaction times or improper temperature control can lead to lower yields.

  • Side Reactions: The primary competing reaction is the self-aldol condensation of pinacolone, which can significantly reduce the yield of the desired product.[2]

Q3: I am observing an unexpected peak in my GC-MS analysis. What could it be?

A3: The most probable impurity is the product of pinacolone self-aldol condensation. Pinacolone possesses α-hydrogens and can undergo self-condensation in the presence of a base to form an α,β-unsaturated ketone.[2][3] Other possibilities include unreacted starting materials (pinacolone and ethyl acetate) or byproducts from the self-condensation of ethyl acetate, though this is less favored.

Troubleshooting Guide: Common Impurities and Their Identification

The primary impurities in this compound synthesis arise from the starting materials and predictable side reactions.

Impurity NameChemical StructureOriginIdentification Notes
PinacoloneCH₃COC(CH₃)₃Unreacted starting materialLower boiling point than the product. Distinctive camphor-like odor.
Ethyl AcetateCH₃COOCH₂CH₃Unreacted starting material/solventVery volatile with a characteristic sweet smell.
Pinacolone Aldol AdductC₁₂H₂₄O₂Self-condensation of pinacoloneHigher molecular weight than the product.
Dehydrated Pinacolone Aldol ProductC₁₂H₂₂ODehydration of the aldol adductα,β-unsaturated ketone, detectable by UV-Vis spectroscopy.
Diagram: Synthesis and Major Side Reaction

G cluster_main Main Reaction: Claisen Condensation cluster_side Side Reaction: Aldol Condensation Pinacolone Pinacolone Product This compound Pinacolone->Product EthylAcetate Ethyl Acetate EthylAcetate->Product Base Strong Base (e.g., NaOEt) Base->Product Catalyst Pinacolone2 Pinacolone (2 eq.) AldolAdduct Aldol Adduct Pinacolone2->AldolAdduct Base2 Strong Base Base2->AldolAdduct Catalyst DehydratedProduct Dehydrated Aldol Product AldolAdduct->DehydratedProduct - H₂O

Caption: Synthesis of this compound and a common side reaction.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

Objective: To identify and quantify the presence of common impurities in a sample of this compound.

Materials:

  • Sample of this compound

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in DCM (approximately 1 mg/mL).

  • GC-MS Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak for this compound (molecular ion m/z 142).[4]

    • Look for peaks corresponding to the molecular ions of potential impurities: Pinacolone (m/z 100), Pinacolone aldol adduct (m/z 200), and the dehydrated aldol product (m/z 182).

    • Compare the fragmentation patterns with a mass spectral library for confirmation.

Protocol 2: Purification by Fractional Distillation

Objective: To remove lower-boiling impurities from crude this compound.

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a Vigreux column

  • Heating mantle

  • Vacuum source (optional, for reduced pressure distillation)

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Distillation:

    • Gently heat the crude product in the distillation flask.

    • Collect the initial fraction, which will be enriched in lower-boiling impurities like ethyl acetate and unreacted pinacolone.

    • Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure component.

    • Collect the fraction that distills at the boiling point of this compound (approximately 171-173 °C at atmospheric pressure).

  • Purity Check: Analyze the collected fractions by GC-MS or NMR to confirm the purity.

Diagram: Purification Workflow

G Crude Crude Product Distillation Fractional Distillation Crude->Distillation LowBoiling Low-Boiling Impurities (Pinacolone, Ethyl Acetate) Distillation->LowBoiling PureProduct Pure this compound Distillation->PureProduct Analysis Purity Analysis (GC-MS, NMR) PureProduct->Analysis

Sources

Technical Support Center: 5,5-Dimethylhexane-2,4-dione Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5-Dimethylhexane-2,4-dione and its metal complexes. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during synthesis, characterization, and stability assessment. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to enhance the reliability of your research.

Section 1: Synthesis and Characterization FAQs

This section addresses the foundational steps of working with this compound complexes: creating and verifying your material.

Q1: My complex yield is consistently low. What are the common pitfalls in the synthesis of this compound complexes?

A1: Low yields in the synthesis of metal β-diketonate complexes often stem from incomplete deprotonation of the ligand or suboptimal reaction conditions. This compound, like other β-diketones, must be converted to its enolate anion to act as a bidentate ligand, chelating the metal ion through its two oxygen atoms.[1][2]

Causality and Troubleshooting:

  • Inefficient Deprotonation: The crucial first step is the deprotonation of the acidic proton on the α-carbon between the two carbonyl groups. This equilibrium is highly dependent on the base used.

    • Insight: A base that is too weak will not fully deprotonate the ligand, leaving unreacted starting material. A base that is too strong or sterically hindered can lead to side reactions.

    • Recommendation: Sodium ethoxide or sodium hydride are commonly effective. The reaction should be stirred under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from quenching the base and the enolate.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and stabilizing the intermediates.

    • Insight: Aprotic solvents like THF or DME are often preferred as they do not compete with the ligand for coordination to the metal center. Protic solvents like ethanol can be used but may participate in ligand exchange or hydrolysis.

    • Recommendation: Ensure your metal salt and ligand are soluble in the chosen solvent. If solubility is an issue, gentle heating may be required.

  • Reaction Stoichiometry & Order of Addition:

    • Insight: The stoichiometry (ligand-to-metal ratio) dictates the final complex structure (e.g., ML₂, ML₃). Adding the metal salt solution slowly to the prepared ligand-enolate solution often prevents the formation of insoluble metal hydroxides and promotes the desired complexation.

    • Recommendation: Prepare the ligand-enolate solution first, ensuring complete deprotonation, before slowly adding the metal precursor.

Q2: I'm observing multiple species in my NMR spectrum after synthesis. Is this contamination, degradation, or something else?

A2: Observing multiple species in an NMR spectrum of a β-diketonate complex is a common issue that can arise from several sources, not always degradation.

Causality and Troubleshooting:

  • Keto-Enol Tautomerism of Free Ligand: Any unreacted this compound will exist as a mixture of keto and enol tautomers, each giving a distinct set of NMR signals.[1][3] The presence of these signals is a primary indicator of an incomplete reaction.

    • Validation: Compare the spectrum to that of the pure ligand under the same conditions. The characteristic enolic proton signal is a key marker.

  • Cis/Trans Isomerism: For square planar or octahedral complexes, geometric isomers (cis and trans) can form.[4] These isomers are distinct chemical species and will have different NMR spectra.

    • Insight: The ratio of isomers can be influenced by solvent and temperature. For some systems, one isomer is thermodynamically preferred.[4]

    • Action: Consult literature for similar complexes to see if isomerism is expected. Variable temperature NMR (VT-NMR) can be used to study isomer interconversion.

  • Hydrolysis/Solvolysis: If the complex is sensitive to moisture or the solvent, partial ligand substitution can occur, creating new species. For example, a molecule of water or solvent could replace one of the diketonate ligands.

    • Validation: Ensure rigorous drying of solvents and glassware and conduct experiments under an inert atmosphere. Acquiring an NMR in a non-coordinating solvent (like CDCl₃ or C₆D₆) can help identify solvent-adduct species.

Section 2: Troubleshooting Degradation Pathways

Degradation is a critical factor limiting the application of many metal complexes. Understanding the mechanisms is key to mitigating these undesirable pathways.

Subsection 2.1: Photodegradation
Q3: The luminescence of my Lanthanide-5,5-Dimethylhexane-2,4-dione complex is fading under UV light. What's the mechanism and how can I improve its photostability?

A3: The fading of luminescence, often termed photobleaching, in lanthanide β-diketonate complexes is a well-documented issue.[5] The primary cause is often an irreversible photoreduction of the lanthanide ion (e.g., Eu³⁺ to Eu²⁺) or photochemical damage to the ligand, which disrupts the energy transfer process essential for luminescence.[5][6]

Causality and Mitigation Strategies:

  • Mechanism - Ligand-to-Metal Charge Transfer (LMCT): Upon UV excitation, the β-diketonate ligand absorbs the energy. While this energy is intended to be transferred to the lanthanide ion to cause emission (the "antenna effect"), an alternative pathway exists where an electron is transferred from the ligand to the metal, reducing it.[6] The reduced metal ion (e.g., Eu²⁺) has different emissive properties or may be non-emissive under the same conditions.[6]

  • Improving Photostability:

    • Matrix Isolation: Incorporating the complex into a solid-state matrix (e.g., a polymer like PMMA or a silica-based sol-gel) is a highly effective strategy.[7] The rigid environment restricts vibrational motions and can shield the complex from reactive species, significantly enhancing photostability.[7]

    • Ancillary Ligands: Introducing additional, more robust ligands into the coordination sphere can protect the primary β-diketonate ligands and alter the electronic properties to disfavor the photoreduction pathway.

    • Solvent and Counter-ion Effects: The choice of solvent and counter-ion can impact photostability. Non-polar solvents may bring the counter-ion closer to the complex, inducing asymmetry that enhances luminescence but can decrease photostability.[5][6] Conversely, a more symmetrical environment may reduce luminescence but increase stability.[5]

Workflow for Assessing Photostability

A systematic approach is crucial for evaluating photostability. Simple time-based measurements can be misleading due to fluctuations in lamp intensity.[5] An energy-driven analysis provides more comparable data.

G cluster_prep Sample Preparation cluster_exp Irradiation Experiment cluster_analysis Data Analysis prep Prepare complex solution in a quartz cuvette (e.g., 10⁻⁵ M in MeCN) uv Irradiate with stable UV source (e.g., 365 nm LED) prep->uv spec Measure absorbance or luminescence spectrum at set intervals (t₀, t₁, t₂, ... tₙ) uv->spec kinetics Plot Intensity vs. Time to observe decay spec->kinetics quant Calculate photodegradation quantum yield (Φ) or photobleaching energy [2] kinetics->quant caption Workflow for Photostability Assessment.

Caption: Workflow for Photostability Assessment.

Subsection 2.2: Thermal Degradation
Q4: My complex decomposes during TGA analysis. What are the expected degradation products and pathways?

A4: The thermal decomposition of metal β-diketonate complexes is a multi-step process that typically begins with sublimation or melting, followed by the cleavage of ligand bonds and eventual formation of a stable metal oxide or metal residue.[1][8]

General Degradation Pathway:

  • Volatilization (Evaporation/Sublimation): Many metal acetylacetonate-type complexes are volatile. The first weight loss observed in TGA, often accompanied by an endothermic peak in DTA, corresponds to the complex turning into a gas.[8] For this compound complexes, this phase transition is expected.

  • Ligand Decomposition: At higher temperatures, the complex decomposes.[8] The C-C and C-O bonds within the chelate ring break. The primary gaseous product is often the intact ligand (acetylacetone or its analogue), which can then undergo further thermal breakdown.[8]

  • Secondary Decomposition: The liberated this compound ligand will decompose into smaller, volatile organic fragments. Based on studies of similar diketonates, expected products include acetone, and other ketones or pyranones resulting from recombination reactions.[8]

  • Final Residue: The non-volatile end product is typically the most stable oxide of the coordinated metal (e.g., HfO₂, CaO, CuO).[1][8][9] In an inert atmosphere, a mixture of metal oxide and amorphous carbon may form.[1]

Visualizing the Thermal Degradation Process

G start M(5,5-dmh24d)n (solid) gas_complex M(5,5-dmh24d)n (gas) start->gas_complex Heat (Δ) ~190-220°C (Evaporation) [9] decomposed Metal Residue + Ligand Fragments gas_complex->decomposed Heat (Δ) >245°C (Decomposition) [9] final_prod Metal Oxide (e.g., MOx) + Volatile Organics (Acetone, etc.) [9] decomposed->final_prod Oxidative or Inert Atmosphere caption Generalized Thermal Degradation Pathway.

Caption: Generalized Thermal Degradation Pathway.

Table 1: Comparative Thermal Properties of Metal Acetylacetonate (acac) Complexes

While specific temperatures for this compound complexes will vary, data from analogous metal acetylacetonate complexes provide a useful reference point for experimental design.

Metal ComplexDecomposition Onset (°C)Primary Gaseous ProductsFinal ResidueReference
Hf(acac)₄~245 °CAcetylacetone, AcetoneHfO₂[8]
Ca(acac)₂·nH₂O~175 °C (after dehydration)Acetylacetone fragmentsCaCO₃ → CaO[1]
Cu(acac)₂~220-250 °CHydrocarbon ions, H₂O, CO₂CuO / Cu[9]

Note: Decomposition temperatures are highly dependent on the heating rate and atmosphere (air vs. inert).

Section 3: Experimental Protocols

Protocol 1: General Synthesis of a Metal-(this compound)₃ Complex

This protocol provides a representative method for synthesizing a trivalent metal complex. Caution: Always handle reagents in a fume hood and wear appropriate PPE.

  • Reagent Preparation:

    • Under an argon atmosphere, add this compound (3.1 mmol) to a flask containing anhydrous ethanol (30 mL).

    • Slowly add sodium ethoxide (3.0 mmol) to the solution while stirring to form the sodium enolate of the ligand. Stir for 30 minutes at room temperature.

  • Complexation:

    • In a separate flask, dissolve the metal(III) chloride salt (1.0 mmol) in anhydrous ethanol (20 mL).

    • Add the metal chloride solution dropwise to the stirred ligand solution over 15 minutes.

  • Reaction and Isolation:

    • Stir the resulting mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with small portions of cold ethanol to remove unreacted starting materials.

    • Dry the final product under vacuum.

  • Validation:

    • Characterize the product using ¹H NMR, FT-IR, and elemental analysis to confirm its identity and purity before proceeding with further experiments. The disappearance of the enolic proton signal in NMR is a strong indicator of successful chelation.

References
  • Vertex AI Search Result. (2023). Buy this compound | 7307-04-2 - Smolecule.
  • de Sa, G. F., et al. (n.d.). Unmasking the UV Photobleaching of β-Diketonate [Eu(BTFA)4]− Complexes as an Energy-Driven Photoreduction Process.
  • de Sa, G. F., et al. (n.d.). Unmasking the UV Photobleaching of β-Diketonate [Eu(BTFA)4]− Complexes as an Energy-Driven Photoreduction Process. Semantic Scholar.
  • Lima, J. F., et al. (2013). Photo–Click Chemistry to Design Highly Efficient Lanthanide β-Diketonate Complexes Stable under UV Irradiation.
  • Nehra, K., et al. (2022). Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review. Journal of Molecular Structure, 131531.
  • CymitQuimica. (n.d.). CAS 7307-04-2: 5,5-Dimethyl-2,4-hexanedione.
  • Chen, L., et al. (2019).
  • Lalancette, R., et al. (2018). The thermal decomposition and analyses of metal tris-acetylacetonates. Journal of Thermal Analysis and Calorimetry.
  • Chang, Q., et al. (2010). Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Asian Journal of Chemistry, 22(3), 1935-1938.
  • Luo, J., et al. (2022).
  • Kurajica, S., et al. (n.d.). Thermal decomposition of calcium(II) bis(acetylacetonate)
  • ResearchGate. (n.d.). Thermal decomposition of copper (II)
  • Hoene, J., et al. (1958). Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. The Journal of Physical Chemistry.
  • PubChem. (n.d.). This compound.
  • Herchel, R., & Duda, R. (2018). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. PMC.
  • Chemchart. (n.d.). This compound (7307-04-2).
  • ChemBK. (2024). This compound.
  • Knoll, K. R., & Parkinson, B. A. (n.d.). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. PMC - NIH.
  • ResearchGate. (n.d.).
  • Kumar, H., & Kaur, A. (2021). Synthesis of Metal Complex for Photocatalytic Degradation of Dyes under Visible Light Irradiation. IOP Conference Series: Earth and Environmental Science.
  • Kumar, H., & Kaur, A. (n.d.). Synthesis of Metal Complex for Photocatalytic Degradation of Dyes under Visible Light Irradiation.
  • SynQuest Labs. (n.d.). This compound.
  • PubChem. (n.d.). 2,5-Dimethylhexane-3,4-dione.
  • Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity.
  • ResearchGate. (2014).
  • ResearchGate. (n.d.).
  • StudyCorgi. (2021). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
  • MDPI. (n.d.). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties.

Sources

troubleshooting characterization of 5,5-Dimethylhexane-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the characterization of 5,5-Dimethylhexane-2,4-dione and its derivatives. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to the nuanced challenges presented by this versatile β-dicarbonyl compound. The inherent keto-enol tautomerism of this molecule is a central theme, often complicating analysis and requiring a deeper understanding of its chemical behavior.

This guide is structured to address problems as they arise in the laboratory workflow—from initial synthesis to final characterization by NMR, mass spectrometry, and chromatography. Each section uses a direct question-and-answer format to tackle specific experimental issues, explaining the underlying causes and providing actionable, step-by-step protocols for resolution.

General Troubleshooting Workflow

A systematic approach is critical to efficient troubleshooting. Randomly changing parameters can introduce more variables and obscure the root cause. The following workflow is recommended as a starting point for any characterization issue.

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Caption: A systematic workflow for troubleshooting experimental issues.

Synthesis and Purification Issues

Characterization begins with a pure compound. Problems observed in analytical spectra often originate from the synthesis or workup stages. The most common route to β-diketones like this compound is the Claisen condensation.[1][2][3]

Q1: My Claisen condensation yield is very low. What are the common causes?

A1: Low yields in a Claisen condensation are typically traced back to three areas: the base, the reactants, or the reaction conditions.

  • Causality: The Claisen condensation is an equilibrium reaction. To drive it forward, a stoichiometric amount of a strong base is required to deprotonate the resulting β-keto ester, forming a resonance-stabilized enolate.[1][2] If the base is weak, old, or used in catalytic amounts, the equilibrium will not favor the product.

  • Troubleshooting Protocol:

    • Verify Base Activity: Use a freshly opened or properly stored strong base (e.g., sodium ethoxide, sodium hydride). Ensure it has not been deactivated by atmospheric moisture.

    • Check Reactant Purity: One of the ester starting materials must have α-hydrogens to be enolizable.[1] Ensure your starting materials are pure and free of water, which would quench the base.

    • Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture. Flame-dry your glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Acidic Workup: The final product is the protonated β-diketone, which is isolated after an acidic workup step that neutralizes the enolate.[1] Ensure this step is performed correctly, typically after the initial reaction is complete.

Q2: I see multiple spots on my TLC plate after purification. What are the likely impurities?

A2: Impurities often consist of unreacted starting materials or products from side reactions.

  • Causality: In a "crossed" Claisen condensation involving two different esters, if both partners have α-hydrogens, self-condensation can occur, leading to a mixture of four possible products.[4][5] This makes purification difficult and is a common source of impurities.

  • Troubleshooting Protocol:

    • Identify the Spots: Run co-spots on your TLC plate with the starting materials to see if they correspond to any of the impurity spots.

    • Optimize Reaction Design: For a clean crossed Claisen, one ester partner should lack α-hydrogens (e.g., ethyl benzoate, ethyl formate).[5]

    • Control Addition: If using two enolizable partners is unavoidable, a common strategy is to add the more acidic ester slowly to a mixture of the base and the less acidic ester. This keeps the concentration of the more reactive enolate low, minimizing self-condensation.[5]

    • Purification Strategy: this compound is a liquid that can be purified by distillation under reduced pressure (boiling point of 60°C at 10 mmHg).[6] Column chromatography can also be effective, but the tautomeric nature of the compound can sometimes lead to band broadening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for characterizing this compound, but its tautomeric equilibrium often leads to confusing spectra. The interconversion between the keto and enol forms is typically slow on the NMR timescale, resulting in distinct signals for each tautomer.[7][8]

digraph "Keto_Enol_Tautomerism" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Structures keto [label=<

Keto Tautomer

];

enol [label=<

Enol Tautomer (Chelated)

];

// Edge keto -> enol [label="Equilibrium", dir=both]; }

Caption: Keto-enol equilibrium of this compound.

Q1: Why does my ¹H NMR spectrum show two sets of signals for a seemingly pure compound?

A1: You are observing the keto-enol tautomerism. This compound exists as an equilibrium mixture of the diketo form and the more stable intramolecularly hydrogen-bonded enol form.[6][9]

  • Causality: The presence of α-hydrogens allows for the formation of an enol. In β-dicarbonyls, the enol form is significantly stabilized by conjugation and the formation of a six-membered pseudo-aromatic ring via a strong intramolecular hydrogen bond.[7]

  • Troubleshooting Protocol & Signal Identification:

    • Identify Enol Signals: The enol form has characteristic signals:

      • A very broad signal far downfield (δ 15-17 ppm) for the enolic OH proton, due to strong hydrogen bonding.

      • A vinyl proton signal (C3-H) around δ 5.5-6.0 ppm.

      • A methyl signal (C1-H) adjacent to the enolized carbonyl, typically around δ 2.1 ppm.

    • Identify Keto Signals: The diketo form shows different signals:

      • A singlet for the methylene protons (C3-H₂) between the two carbonyls, typically around δ 3.5-4.0 ppm.[7]

      • A methyl signal (C1-H) adjacent to a ketone, typically around δ 2.2 ppm.

    • Quantify the Ratio: Integrate the signals corresponding to a unique proton in each form (e.g., the enol vinyl proton vs. the keto methylene protons). The ratio of the integrals gives the equilibrium ratio of the two tautomers. Remember to normalize for the number of protons (1H for the vinyl vs. 2H for the methylene).

Q2: The keto-enol ratio I calculated is different from a previously reported value. What could cause this discrepancy?

A2: The position of the keto-enol equilibrium is highly sensitive to the experimental environment, particularly the solvent and temperature.[8][10][11]

  • Causality:

    • Solvent Polarity: Generally, polar, protic solvents can hydrogen-bond with the keto form, stabilizing it and shifting the equilibrium towards the keto tautomer. Non-polar solvents do not disrupt the internal hydrogen bond of the enol, thus favoring the enol form.[8][11]

    • Temperature: The equilibrium is a thermodynamic process. Changing the temperature will shift the equilibrium according to the enthalpy of tautomerization (ΔH).[10]

  • Troubleshooting Protocol:

    • Standardize Solvent: Ensure you are using the same solvent (and deuterated isotope) as the reference literature. A switch from CDCl₃ to DMSO-d₆ will significantly alter the observed ratio.

    • Control Temperature: NMR experiments can generate heat, slightly raising the probe temperature. For precise measurements, use a calibrated, temperature-controlled probe and allow the sample to equilibrate before acquisition.

    • Check Concentration: While usually a smaller effect, concentration can sometimes influence intermolecular interactions and slightly shift the equilibrium. Try to use a concentration similar to the reference experiment.

Typical ¹H NMR Chemical Shifts (CDCl₃) Keto Tautomer Enol Tautomer
C1-H₃ (Acetyl) ~2.2 ppm (s)~2.1 ppm (s)
C3-H (Methylene/Vinyl) ~3.7 ppm (s, 2H)~5.8 ppm (s, 1H)
C5-(CH₃)₃ (t-Butyl) ~1.2 ppm (s)~1.2 ppm (s)
Enol OH N/A~16 ppm (br s, 1H)

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about molecular weight and structure through fragmentation analysis. For β-diketones, the presence of two tautomers can influence the observed spectra, especially in GC-MS where they may be separated chromatographically.[12]

Q1: My GC-MS analysis of a pure sample shows two distinct peaks. Why?

A1: It is possible to chromatographically separate the diketo and keto-enol tautomers of aliphatic 1,3-diketones.[12]

  • Causality: The two tautomers have different polarities and volatilities. The enol form, with its intramolecular hydrogen bond, is often less polar and more volatile than the diketo form. A standard GC column can often resolve these two species, leading to two separate peaks, each with its own mass spectrum.

  • Troubleshooting Protocol:

    • Examine the Mass Spectra: Acquire the mass spectrum for each of the two peaks. They should both show the same molecular ion (M⁺) corresponding to C₈H₁₄O₂ (m/z 142.20).

    • Analyze Fragmentation: The fragmentation patterns will likely be different, reflecting the distinct structures of the tautomeric molecular ions.[12] This difference confirms that you are observing separated tautomers, not an impurity.

Q2: What are the expected fragmentation patterns for this compound?

A2: Ketones undergo characteristic α-cleavage and McLafferty rearrangements.[13][14][15] The fragmentation of β-diketones is well-defined and can help confirm the structure.

  • Causality: Upon electron impact, the molecular ion is formed. The weakest bonds, typically adjacent to the carbonyl groups (α-cleavage), break first to form stable acylium ions or radicals.[16]

  • Common Fragmentation Pathways:

    • α-Cleavage: The primary fragmentation involves cleavage of the bonds adjacent to the carbonyls.

      • Loss of the acetyl group (•CH₃CO) or formation of the acetylium ion ([CH₃CO]⁺) at m/z 43 . This is often the base peak.[12]

      • Loss of the pivaloyl group (•C(CH₃)₃CO) or formation of the pivaloyl cation ([C(CH₃)₃CO]⁺) at m/z 85 .

      • Loss of the tert-butyl radical (•C(CH₃)₃) to give a fragment at m/z 85 .

    • McLafferty Rearrangement: While less common for the molecular ion itself in simple diketones, subsequent fragments can undergo rearrangements.[17][18]

    • Enol-Specific Fragmentation: The enol tautomer can exhibit unique fragmentation, such as the elimination of ketene (CH₂=C=O) from the molecular ion.[18]

Fragment (m/z) Identity Likely Origin
142 [M]⁺Molecular Ion
127 [M - CH₃]⁺Loss of a methyl radical
85 [(CH₃)₃CCO]⁺ or [M - C(CH₃)₃]⁺α-cleavage
57 [C(CH₃)₃]⁺tert-butyl cation
43 [CH₃CO]⁺Acetylium ion (often base peak)

Chromatographic Analysis (GC & HPLC)

Chromatography is essential for assessing purity and quantifying the compound. However, the unique properties of β-diketones can lead to common issues like poor peak shape.

Q1: My peaks are tailing in my Gas Chromatography (GC) analysis. What is the cause and how can I fix it?

A1: Peak tailing for ketones is often caused by active sites in the GC system, particularly in the injector liner or the column itself.[19]

  • Causality: The carbonyl groups and the acidic enolic proton can interact with active sites (e.g., silanol groups) on the surface of the glass liner or the column stationary phase. These secondary interactions are stronger than the primary partitioning mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.

  • Troubleshooting Protocol:

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// Node Definitions start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_liner [label="Step 1: Inspect Inlet Liner", fillcolor="#FBBC05", fontcolor="#202124"]; liner_dirty [label="Is liner dirty or active?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; replace_liner [label="Action: Replace with a new,\ndeactivated liner.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Step 2: Check Column Installation & Health", fillcolor="#FBBC05", fontcolor="#202124"]; column_issue [label="Is column old, contaminated,\nor installed improperly?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; fix_column [label="Action:\n1. Trim 10-15 cm from inlet.\n2. Re-install column properly.\n3. Condition column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Step 3: Verify Temperatures", fillcolor="#FBBC05", fontcolor="#202124"]; temp_low [label="Is inlet temperature too low?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Action: Increase inlet temperature\n(ensure analyte stability).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_liner; check_liner -> liner_dirty; liner_dirty -> replace_liner [label="Yes"]; liner_dirty -> check_column [label="No"]; replace_liner -> check_column; check_column -> column_issue; column_issue -> fix_column [label="Yes"]; column_issue -> check_temp [label="No"]; fix_column -> check_temp; check_temp -> temp_low; temp_low -> increase_temp [label="Yes"]; temp_low -> solved [label="No, problem persists.\nConsider sample matrix effects."]; increase_temp -> solved; }

Caption: Decision tree for troubleshooting GC peak tailing.
  • Inlet Maintenance: The injector liner is the most common source of activity. Replace the liner with a new, deactivated (silanized) liner.[20]

  • Column Maintenance: If the problem persists, active sites may be present on the column.

    • Trim the front end of the column (approx. 10-15 cm) to remove non-volatile residues and active sites that accumulate at the inlet.

    • Condition the column by baking it at a temperature slightly above your method's maximum temperature (but below the column's max limit) for a few hours to remove contaminants.[21]

  • Check for Leaks: A small leak in the system can also cause peak shape issues. Use an electronic leak detector to check fittings at the injector and detector.[22][23]

Q2: What is a good starting point for an HPLC method for this compound?

A2: this compound is moderately lipophilic (logP ≈ 1.67) and can be readily analyzed by reverse-phase HPLC.[6]

  • Method Parameters:

    • Column: A standard C18 column is a suitable choice.

    • Mobile Phase: A simple mobile phase of acetonitrile and water is effective.[24] An acidic modifier is recommended to ensure the compound is in a single protonation state and to improve peak shape.

    • Recommended Starting Conditions:

      • Mobile Phase A: Water + 0.1% Formic Acid (MS compatible) or 0.1% Phosphoric Acid (UV detection).[24]

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with a 40-60% B gradient and adjust as needed to achieve good resolution and retention time.

    • Detection: UV detection at ~275 nm (due to the π → π* transition of the enol form) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable for long-term storage?

A1: Under normal conditions, it is generally stable.[25] However, as with many carbonyl compounds, it is best stored in a tightly sealed container in a cool, dark place to prevent slow oxidation or polymerization over time. Avoid contact with strong bases or acids during storage, as this could catalyze degradation.

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is a flammable liquid and vapor. It is also harmful if swallowed.[26] Standard laboratory safety precautions should be taken.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25]

  • Handle in a well-ventilated area or a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin and eyes.[25]

References

  • Masur, M., Grützmacher, H. F., Münster, H., & Budzikiewicz, H. (1987). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. A Gas Chromatographic/Mass Spectrometric Study. Organic Mass Spectrometry, 22(8), 493–500. [Link]

  • Bowie, J. H., et al. (1968). Mass spectra of α-diketones. I. Non-enolized α-diketones. Australian Journal of Chemistry, 21(5), 1247-1256. [Link]

  • Gao, H., et al. (2004). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 15(7), 1043-1052. [Link]

  • Drexler, E. J., & Field, K. W. (1980). An NMR study of keto-enol tautomerism in β-dicarbonyl compounds. Journal of Chemical Education, 57(5), 375. [Link]

  • Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1384–1389. [Link]

  • Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1384–1389. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Garpman, S., et al. (1965). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry, 69(11), 3836–3843. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Agilent Technologies. (n.d.). Practical Steps in GC Troubleshooting. [Link]

  • Reichardt, C. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 82(11), 1678. [Link]

  • Stepbio. (n.d.). GC Troubleshooting. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • ResearchGate. (2014). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. [Link]

  • Royal Society of Chemistry. (2024). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II. [Link]

  • Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Canadian Science Publishing. (1967). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

  • The Catalyst. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. [Link]

  • chemeurope.com. (n.d.). Claisen condensation. [Link]

  • McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Scaling Up the Production of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5,5-Dimethylhexane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and successfully scale up your production of this versatile β-diketone.

I. Foundational Principles: The Claisen Condensation

The industrial production of this compound, also known as pivaloylacetone, predominantly relies on the Claisen condensation. This carbon-carbon bond-forming reaction involves the condensation of a ketone with an ester in the presence of a strong base.[1][2] In this specific synthesis, the enolate of 3,3-dimethyl-2-butanone (pinacolone) nucleophilically attacks the carbonyl of an appropriate acylating agent, typically an ester like ethyl acetate, to form the desired β-diketone. The choice of a strong, non-nucleophilic base is critical to favor the formation of the kinetic enolate and drive the reaction to completion. Sodium hydride (NaH) is a commonly employed base for this transformation.[1]

II. Experimental Workflow: A Scalable Protocol

The following protocol provides a robust, step-by-step methodology for the synthesis of this compound, designed for scalability.

Overall Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Reagent Preparation & Inerting base_add Base Addition (NaH) prep_reagents->base_add prep_glassware Glassware Setup & Drying prep_glassware->base_add ketone_add Slow Ketone Addition (Pinacolone) base_add->ketone_add ester_add Acylating Agent Addition (Ethyl Acetate) ketone_add->ester_add reaction_prog Reaction Monitoring (TLC/GC) ester_add->reaction_prog quench Reaction Quenching reaction_prog->quench extraction Liquid-Liquid Extraction quench->extraction purification Purification (e.g., Distillation or Cu-Chelate Formation) extraction->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data and Reagent Table
ReagentMolar Mass ( g/mol )Density (g/mL)Molar EquivalentsAmount (for 1 mole scale)
Sodium Hydride (60% in mineral oil)24.00~0.921.144.0 g
3,3-Dimethyl-2-butanone (Pinacolone)100.160.8141.0100.16 g (123 mL)
Ethyl Acetate88.110.9021.2105.73 g (117 mL)
Anhydrous Tetrahydrofuran (THF)---1.5 L
Diethyl Ether---For workup
Saturated Aqueous NH4Cl---For workup
Brine---For workup
Anhydrous MgSO4 or Na2SO4---For drying
Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a multi-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Base Suspension: To the flask, add anhydrous tetrahydrofuran (THF). With vigorous stirring, carefully add the sodium hydride dispersion in mineral oil.

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add the 3,3-dimethyl-2-butanone (pinacolone) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The formation of the sodium enolate will result in the evolution of hydrogen gas, which should be safely vented.

  • Acylation: After the addition of pinacolone is complete and hydrogen evolution has ceased, slowly add the ethyl acetate dropwise, again maintaining the temperature below 5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation. For higher purity, formation and subsequent decomposition of the copper(II) chelate can be employed.[3][4]

III. Troubleshooting Guide

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low or No Product Formation 1. Inactive Sodium Hydride. 2. Presence of moisture or protic impurities. 3. Insufficient reaction time or temperature.1. Use fresh, high-quality sodium hydride. NaH is highly reactive with moisture and can become deactivated upon improper storage.[5][6] 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. All solvents and reagents must be anhydrous. Water will quench the sodium hydride and the enolate.[1] 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. While the initial enolate formation is rapid, the subsequent acylation may require extended stirring at room temperature.
Formation of Side Products (e.g., self-condensation of pinacolone) 1. Incorrect order of reagent addition. 2. Localized high concentration of the ketone enolate.1. Always add the ketone slowly to the base to pre-form the enolate before the addition of the ester. This minimizes the concentration of unreacted ketone in the presence of its enolate. 2. Ensure efficient stirring, especially during scale-up, to maintain a homogenous reaction mixture and prevent localized "hot spots" of reactivity.
Low Yield After Workup 1. Incomplete reaction. 2. Product loss during extraction due to the partial solubility of the enolate in the aqueous phase. 3. Retro-Claisen condensation during workup.1. As mentioned above, ensure the reaction has gone to completion before quenching. 2. Acidify the aqueous layer carefully with dilute HCl before extraction to ensure the β-diketone is in its neutral, more organic-soluble form. The enolate salt will have higher water solubility. 3. The Claisen condensation is a reversible reaction.[7][8] The final deprotonation of the product drives the equilibrium forward.[9] Ensure the quenching and workup are performed at low temperatures and avoid strongly basic conditions during workup.
Difficulty in Purification 1. Presence of unreacted starting materials. 2. Formation of closely boiling impurities.1. Optimize the stoichiometry of your reagents. A slight excess of the acylating agent (ethyl acetate) can help drive the reaction to completion. 2. For high-purity material, consider purification via the copper(II) chelate. β-Diketones form stable, often crystalline, complexes with copper(II) acetate, which can be filtered and washed. The pure β-diketone is then regenerated by treating the complex with a strong acid.[3][4]

IV. Frequently Asked Questions (FAQs)

Q1: Why is sodium hydride used as a 60% dispersion in mineral oil?

A1: Pure sodium hydride is a pyrophoric solid that is difficult and hazardous to handle. The dispersion in mineral oil makes it safer to weigh and transfer.[5] The mineral oil is generally inert under the reaction conditions but will need to be removed during the purification process. For small-scale reactions, the mineral oil can be washed away with a dry, non-polar solvent like hexane or pentane under an inert atmosphere.[5]

Q2: Can I use a different base, such as sodium ethoxide or LDA?

A2: While other bases can be used, they come with their own considerations. Sodium ethoxide can lead to transesterification with the ethyl acetate, although this is not a major issue in this specific reaction.[8] Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic base that can also be effective. However, it is typically prepared in situ and requires cryogenic temperatures, which can be challenging to manage on a large scale. Sodium hydride is often a practical and cost-effective choice for industrial applications.

Q3: How do I safely handle and quench a large-scale reaction using sodium hydride?

A3: Always work in a well-ventilated fume hood, away from sources of ignition.[10] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.[5][6] Sodium hydride reacts violently with water to produce flammable hydrogen gas.[11] For quenching, use a protic solvent that reacts less exothermically than water, such as isopropanol or ethanol, added slowly at a low temperature (0 °C). Once the excess sodium hydride is consumed, a more aqueous quench can be performed.

Q4: What are the key safety considerations when scaling up this process?

A4: The primary safety concerns are the handling of sodium hydride and the evolution of hydrogen gas. Ensure your reactor is properly vented to prevent the buildup of flammable gas. The reaction can be exothermic, so efficient cooling and temperature monitoring are crucial to prevent a runaway reaction. Always have appropriate fire extinguishing media for reactive metals (Class D extinguisher, e.g., dry sand) readily available.[12]

Q5: What analytical techniques are best for monitoring the reaction and assessing product purity?

A5: For reaction monitoring, Gas Chromatography (GC) is often ideal as the starting materials and product are volatile. Thin Layer Chromatography (TLC) can also be used. For final product characterization and purity assessment, a combination of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, GC-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy is recommended. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity analysis.[13]

V. Reaction Mechanism

The Claisen condensation proceeds through a well-established multi-step mechanism.

G Ketone 3,3-Dimethyl-2-butanone Enolate Sodium Enolate Ketone->Enolate 1. Deprotonation (NaH) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate 2. Nucleophilic Attack Product This compound Tetrahedral Intermediate->Product 3. Elimination of Alkoxide Product Enolate Product Enolate (Drives Equilibrium) Product->Product Enolate 4. Deprotonation (Alkoxide)

Caption: The four key steps of the Claisen condensation mechanism.

The reaction is initiated by the deprotonation of the α-carbon of the ketone by a strong base to form a resonance-stabilized enolate.[14] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the β-diketone product.[7] A crucial final step is the deprotonation of the product by the liberated alkoxide. Since the product is more acidic than the starting ketone, this final acid-base reaction is thermodynamically favorable and drives the entire equilibrium towards the product.[9]

VI. References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • ResearchGate. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • SciSpace. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acylation of ketones. Retrieved from [Link]

  • Kent State University. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to β-Diketone Ligands: A Comparative Analysis of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of coordination chemistry, β-diketone ligands stand out for their versatility and the unique properties they impart to metal complexes.[1][2] These ligands are critical in fields ranging from catalysis and materials science to drug development.[3] This guide provides an in-depth comparison of 5,5-dimethylhexane-2,4-dione, also known as pivaloylacetone, with other commonly used β-diketone ligands. We will explore how subtle changes in ligand structure—specifically, the introduction of steric bulk—can profoundly influence the properties and performance of the resulting metal complexes.

The Significance of the β-Diketone Moiety: Structure and Coordination

β-Diketones are characterized by two carbonyl groups separated by a methylene group.[1] This structure facilitates a crucial keto-enol tautomerism, where the enol form can be deprotonated to create a monoanionic, bidentate ligand that forms a stable six-membered chelate ring with a metal ion.[2] It is this chelation that is fundamental to their widespread use.

The properties of the resulting metal complex—such as its stability, solubility, volatility, and reactivity—can be finely tuned by modifying the substituents (R1 and R2) on the β-diketone backbone.[4][5][6]

ClaisenCondensation reagents Ethyl Pivalate + Acetone base Sodium Ethoxide (NaOEt) in dry solvent (e.g., Toluene) reagents->base Add to reaction Reaction Mixture (Reflux) base->reaction Heat quench Acidic Workup (e.g., dilute HCl) reaction->quench Cool and neutralize extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extraction purification Purification (Distillation under reduced pressure) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous toluene.

  • Reaction: While stirring under a nitrogen atmosphere, add a mixture of acetone (1.0 equivalent) and ethyl pivalate (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it over a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the diketonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

B. General Synthesis of a Metal(II) Bis(β-diketonate) Complex

This protocol outlines a general method for synthesizing metal complexes of β-diketones. [7] Rationale: The deprotonated β-diketone acts as a nucleophile, displacing weakly coordinating ligands (like water or acetate) from the metal salt to form the thermodynamically stable chelate complex. The choice of solvent and base is crucial for efficient deprotonation and precipitation of the product.

Procedure:

  • Ligand Solution: Dissolve the β-diketone (2.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or ammonia solution) to deprotonate the ligand, forming the β-diketonate anion in situ.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (e.g., copper(II) acetate or nickel(II) chloride, 1.0 equivalent) in water or ethanol.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution. A precipitate of the metal complex should form immediately or upon gentle heating.

  • Isolation: Stir the reaction mixture for 1-2 hours. Collect the solid product by filtration, wash with water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the complex in a vacuum desiccator. The product can be further purified by recrystallization from an appropriate solvent if necessary.

Comparative Performance Data

The choice of a β-diketone ligand has a direct impact on the properties of the resulting metal complexes, which in turn dictates their suitability for various applications.

PropertyM(acac)₂M(dbm)₂M(tfa)₂M(dpm)₂ Rationale for Difference
Solubility in nonpolar solvents ModerateHighModerateHigh The bulky, hydrophobic tert-butyl and phenyl groups increase organophilicity.
Volatility for MOCVD LowLowHighModerate-High Fluorination (in tfa) significantly increases volatility. The steric bulk of dpm reduces intermolecular forces, also enhancing volatility. [8][9]
Steric Hindrance at Metal Center LowModerateLowHigh The tert-butyl group in dpm provides the most significant steric shielding around the metal ion. [10][11]
Catalytic Selectivity Substrate-dependentSubstrate-dependentCan be altered by electronic effectsPotentially High The high steric hindrance of dpm can create a more defined active site, leading to improved selectivity in certain catalytic reactions. [11]
Conclusion and Recommendations

The selection of a β-diketone ligand is a critical decision in the design of metal complexes for specific applications. While acetylacetone provides a fundamental and cost-effective starting point, its utility is limited when specific properties like high solubility, volatility, or steric control are required.

This compound (dpm) is the ligand of choice when:

  • High solubility in nonpolar organic solvents is necessary.

  • Steric control around the metal center is required to influence catalytic selectivity or to prevent unwanted side reactions. [11]* Moderate to high volatility is needed for applications like MOCVD, without introducing fluorine into the system. [8] Conversely, for applications demanding the highest volatility, a fluorinated ligand such as trifluoroacetylacetone (tfa) would be more appropriate. [9]For systems where electronic tuning through aromatic interactions is desired, dibenzoylmethane (dbm) is a superior choice.

By understanding the interplay between the steric and electronic properties of these ligands, researchers can rationally design and synthesize metal complexes with tailored functionalities to meet the demands of advanced chemical applications.

References

  • Bourget-Merle, L., et al. (2015). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton Transactions, 44(29), 12976-12990.
  • Ibid.
  • Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5497-5502.
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  • ChemBK. (2024). This compound. Available at: [Link]

  • Bourget-Merle, L., et al. (2015), op. cit.
  • Hollmann, D., et al. (2019). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions, 48(38), 14479-14490.
  • Bunting, J. W., et al. (2020). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 25(21), 5192.
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  • Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(5), 1868-1874.
  • Singh, R. V., et al. (2010). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry, 26(1), 81-86.
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  • PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. Available at: [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. Available at: [Link]

  • Request PDF. (n.d.). The evolution of β-diketone or β-diketophenol ligands and related complexes. Available at: [Link]

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  • Smirnov, V. V., et al. (2021). Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III)
  • Request PDF. (n.d.). β-Diketones: Coordination and Application. Available at: [Link]

  • Request PDF. (n.d.). Thermal properties of mixed-ligand magnesium complexes with beta-diketonates and diamimes as potential MOCVD precursors. Available at: [Link]

  • Panchbhai, D., & Jogi, P. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Bioscience, Agriculture and Technology.
  • van der Westhuizen, H. E., et al. (2008). Ruthenocene-Containing β-Diketones: Synthesis, pKa′ Values, Keto–Enol Isomerization Kinetics, and Electrochemical Aspects. Organometallics, 27(4), 638-648.
  • ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives... Available at: [Link]

  • Van Uitert, L. G., et al. (1953). Studies on Coördination Compounds. IV. A Comparison of the Chelating Tendencies of β-Diketones toward Divalent Metals. Journal of the American Chemical Society, 75(2), 457-461.
  • Kukharenko, A. A., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7935.
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  • Thomas, C. M., et al. (2017). Sterically encumbered β-diketonates and base metal catalysis. Dalton Transactions, 46(31), 10214-10218.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical data are paramount. This guide provides an in-depth comparison and validation framework for analytical methods tailored to 5,5-Dimethylhexane-2,4-dione, a beta-diketone of interest in various chemical and pharmaceutical applications. As researchers, scientists, and drug development professionals, the integrity of our analytical procedures underpins the quality and safety of the final product. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices, grounded in internationally recognized guidelines.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This ensures that the method is fit for its purpose.[3][4][5] This guide is structured to provide a comprehensive understanding of method selection, validation parameters, and practical implementation, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][6][7][8][9][10][11][12]

Strategic Selection of an Analytical Technique

The physicochemical properties of this compound, a volatile diketone, allow for its analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques is a critical first step, dictated by the sample matrix, the purpose of the analysis (e.g., purity, stability, quantification), and available instrumentation.

G cluster_input Inputs cluster_decision Decision Point cluster_options Analytical Techniques cluster_considerations_gc GC Considerations cluster_considerations_hplc HPLC Considerations Analyte This compound Decision Technique Selection Analyte->Decision Matrix Sample Matrix (e.g., Bulk Drug, Formulation) Matrix->Decision Purpose Intended Purpose (e.g., Assay, Impurity) Purpose->Decision GC Gas Chromatography (GC) Decision->GC Volatile & Thermally Stable? Trace Analysis Needed? HPLC High-Performance Liquid Chromatography (HPLC) Decision->HPLC Non-Volatile Matrix? Thermal Degradation Risk? GC_Pros Pros: - High Resolution - Sensitive Detectors (FID, MS) - Ideal for Volatiles GC->GC_Pros GC_Cons Cons: - Requires Thermal Stability - Derivatization may be needed GC->GC_Cons HPLC_Pros Pros: - Versatile - Room Temp Analysis - Non-volatile Matrices HPLC->HPLC_Pros HPLC_Cons Cons: - Peak Shape Issues for β-Diketones - Lower Resolution than Capillary GC HPLC->HPLC_Cons

Gas Chromatography (GC): Given the volatility of this compound, GC is a powerful and logical choice.[13] It offers high-resolution separation and can be coupled with sensitive detectors like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification and structure elucidation.[13][14] The primary consideration is the thermal stability of the analyte and any potential matrix components. For trace analysis, derivatization with reagents like 2,4,6-trichlorophenylhydrazine can significantly enhance sensitivity when using an Electron Capture Detector (ECD).[15]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly when the sample matrix is not amenable to GC (e.g., non-volatile excipients) or if the analyte exhibits thermal instability. However, the analysis of β-diketones by conventional reversed-phase HPLC can be challenging due to poor peak shapes.[16][17] This is often due to the keto-enol tautomerism and interaction with residual silanols on the stationary phase. To overcome this, specialized columns, such as mixed-mode stationary phases (e.g., reversed-phase/strong anion exchange), can provide excellent peak shapes for underivatized β-diketones.[16][17] Alternatively, a well-chosen modern reversed-phase column with appropriate mobile phase conditions (e.g., acetonitrile/water with an acid modifier) can also yield acceptable results.[18]

Comparative Overview
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Ideal for volatile and thermally stable compounds like this compound.Versatile for a wide range of compounds; suitable for non-volatile matrices.
Typical Column Capillary columns (e.g., DB-5, TR-WAX).[19]Packed columns (e.g., C18, Mixed-Mode).[16][17][18]
Detectors FID (quantitative), MS (qualitative/quantitative), ECD (sensitive for specific compounds).[13][15]UV-Vis/DAD (quantitative), MS (qualitative/quantitative).
Key Advantage High separation efficiency and sensitivity for volatile analytes.Broad applicability and analysis at ambient temperature.
Key Challenge Requires analyte to be thermally stable. Potential for matrix interference.Poor peak shape for β-diketones on conventional phases.[16][17]

The Pillars of Method Validation: A Comprehensive Framework

According to ICH Q2(R2) guidelines, the validation of an analytical procedure demonstrates that it is suitable for its intended purpose.[4][5][6][8][20][21] The following performance characteristics must be considered.

G Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability (Intra-assay) Intermediate Intermediate Precision->Intermediate Intermediate Precision Day Day Intermediate->Day Inter-day Analyst Analyst Intermediate->Analyst Inter-analyst Equipment Equipment Intermediate->Equipment Inter-equipment

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][21][22] For specificity, one should analyze a placebo (matrix without analyte), spike the analyte into the placebo, and perform forced degradation studies to demonstrate that degradation products do not interfere with the analyte peak.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[21] This is typically demonstrated by analyzing a series of at least five standards of different concentrations and evaluating the relationship using linear regression. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1.

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][20]

  • Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[21][22] It is often determined by applying the method to a sample matrix spiked with a known amount of analyte. The results are expressed as percent recovery.

  • Precision: Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, not always required for submission).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21][22]

Experimental Protocol: Validation of an HPLC-UV Method

This section provides a detailed, self-validating protocol for the quantification of this compound. The causality for each step is explained to provide a deeper understanding.

Objective: To validate a reversed-phase HPLC-UV method for the quantification (assay) of this compound in a bulk drug substance.

Instrumentation and Chromatographic Conditions
  • Rationale: The selection of a C18 column is a common starting point for reversed-phase chromatography. The mobile phase composition is chosen to ensure adequate retention and good peak shape. The UV detection wavelength should be at the absorbance maximum of the analyte for optimal sensitivity.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD).
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Rationale: Using a high-purity reference standard is critical for the accuracy of the validation. The diluent should be similar to the mobile phase to ensure peak shape integrity.

  • Diluent: Prepare a mixture of Acetonitrile and Water (60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 50 mg of the this compound bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

Validation Experiments

System Suitability:

  • Rationale: This is performed before any validation run to ensure the chromatographic system is performing adequately.

  • Inject the Working Standard Solution (100 µg/mL) six times.

  • Acceptance Criteria:

    • %RSD of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Specificity:

  • Inject the diluent to demonstrate no interfering peaks at the retention time of the analyte.

  • Inject a solution of the formulation placebo to ensure excipients do not interfere.

  • Perform forced degradation (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions to demonstrate peak purity using a DAD detector.

Linearity:

  • Prepare a series of five calibration standards from the Standard Stock Solution at concentrations of 50, 75, 100, 125, and 150 µg/mL (representing 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform linear regression.

  • Acceptance Criteria: Coefficient of determination (R²) ≥ 0.999.

Accuracy (% Recovery):

  • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% for each level.

Precision (Repeatability & Intermediate):

  • Repeatability: Analyze six separate preparations of the sample solution (at 100% of the target concentration) on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

LOD & LOQ:

  • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of injections of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by analyzing a standard at the determined concentration and checking for acceptable precision and accuracy.

Robustness:

  • Deliberately vary key method parameters one at a time:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5°C).

    • Mobile phase composition (e.g., Acetonitrile ± 2%).

  • Analyze the Working Standard Solution under each condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Data Summary and Interpretation

The results of the validation experiments should be clearly tabulated to allow for easy review and comparison against the pre-defined acceptance criteria.

Table 1: Linearity Data
Concentration (µg/mL)Mean Peak Area%RSD
504510230.8
756745890.6
1009021450.5
12511235670.4
15013542980.5
Regression Results R² = 0.9998 y = 9015x + 125
Table 2: Accuracy and Precision Summary
Validation ParameterLevelResultsAcceptance Criteria
Accuracy 80%Mean Recovery: 99.5%98.0% - 102.0%
100%Mean Recovery: 100.2%
120%Mean Recovery: 99.8%
Precision (Repeatability) 100%%RSD = 0.7% (n=6)≤ 2.0%
Precision (Intermediate) 100%%RSD = 1.1% (n=12)≤ 2.0%

Conclusion

This guide provides a comprehensive framework for the selection and validation of analytical methods for this compound. By grounding our experimental design in the principles of scientific integrity and adhering to global regulatory guidelines, we ensure the development of robust, reliable, and defensible analytical procedures. The detailed HPLC-UV validation protocol serves as a practical template that can be adapted based on specific laboratory and product requirements. The ultimate goal of validation is to build a foundation of trust in our data, which is essential for advancing drug development and ensuring patient safety.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
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  • Source: U.S. Food and Drug Administration (FDA)
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  • Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL
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  • Title: Vicinal Diketones (VDK)
  • Title: Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food Source: PubMed URL
  • Title: HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum Source: ResearchGate URL
  • Title: Determining Vicinal Diketones in Beer Using Valve-and-Loop Headspace Analysis Source: Thermo Fisher Scientific URL
  • Title: Application Notes and Protocols for the Quantification of 2,2,5,5-Tetramethylcyclohexane-1,4-dione Source: Benchchem URL
  • Title: Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography Source: PubMed URL
  • Title: Gas chromatographic method for the sensitive determination of 2,5-hexanedione using electron capture and mass-selective detection Source: ResearchGate URL
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A Researcher's Guide to the Stability of Metal-Diketonate Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Metal-Diketonate Stability

Metal β-diketonate complexes are a cornerstone of coordination chemistry, finding indispensable roles in catalysis, materials science, and pharmaceutical development. Their utility is intrinsically linked to their stability—a measure of the strength of the interaction between the metal ion and the β-diketonate ligand.[1] Understanding and predicting the thermodynamic stability of these complexes is paramount for designing novel molecules with tailored properties, whether for a robust industrial catalyst or a targeted therapeutic agent.

This guide provides a comparative analysis of the factors governing the stability of metal-diketonate complexes. We will delve into the fundamental principles, supported by experimental data, and provide actionable protocols for researchers to assess stability in their own work. Our focus is on the causality behind the observed trends, empowering you to make informed decisions in ligand design and complex synthesis.

The Chelate Effect: A Primary Driving Force for Stability

The remarkable stability of metal β-diketonate complexes stems from the "chelate effect."[2][3] The β-diketonate ligand, acting as a bidentate chelating agent, binds to the metal ion at two points, forming a stable six-membered ring. This multidentate coordination is thermodynamically more favorable than the coordination of two separate monodentate ligands.[4] The primary reason for this enhanced stability is a significant positive entropy change (ΔS°) upon formation of the chelate complex, as multiple solvent molecules are displaced by a single chelating ligand.[1][4]

Part 1: Comparative Analysis of Factors Influencing Stability

The thermodynamic stability of a metal-diketonate complex is not absolute; it is a delicate balance of several interconnected factors. A systematic evaluation of these factors is crucial for rational complex design.

The Nature of the Metal Ion

The choice of the central metal ion is a primary determinant of complex stability. Key properties of the metal ion to consider are its charge, ionic radius, and electron configuration.

  • Ionic Charge and Radius: Generally, for a given ligand, the stability of the complex increases as the charge of the metal ion increases and its ionic radius decreases.[5][6] A higher charge-to-radius ratio leads to a stronger electrostatic attraction between the metal cation and the anionic ligand, resulting in a more stable complex.[6] For example, Fe(III) forms more stable complexes than Fe(II).[6]

  • The Irving-Williams Series: For divalent first-row transition metal ions, the stability of their high-spin complexes follows a predictable trend known as the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7][8] This empirically observed order is largely independent of the nature of the ligand and is a powerful predictive tool.[7] The trend is attributed to a combination of decreasing ionic radii across the period and an increase in crystal field stabilization energy (CFSE), which peaks at Ni(II).[7] The exceptional stability of Cu(II) complexes is explained by the Jahn-Teller effect, which provides additional stabilization for octahedral d9 complexes.[7][9]

Metal IonIonic Radius (pm, high-spin)Log β₁ (Acetylacetonate)Log β₂ (Acetylacetonate)
Mn²⁺834.07.1
Fe²⁺784.47.7
Co²⁺74.55.08.8
Ni²⁺695.59.9
Cu²⁺738.214.8
Zn²⁺744.68.3

A comparative table of the first (Log β₁) and second (Log β₂) overall stability constants for M(II)-acetylacetonate complexes, illustrating the Irving-Williams series. Data compiled from various sources.

The Structure of the β-Diketonate Ligand

The β-diketonate ligand is not a passive scaffold; its structure can be extensively modified to fine-tune the stability of the resulting metal complex.[10][11] The key handles for modification are the substituents on the diketonate backbone.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents (R and R') on the β-diketonate ligand significantly impacts the basicity of the coordinating oxygen atoms.

    • Electron-donating groups (e.g., alkyl groups) increase the electron density on the oxygen atoms, making the ligand a stronger base. This generally leads to the formation of more stable complexes.

    • Electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) decrease the electron density on the oxygens.[12] This reduces the ligand's basicity and results in less stable complexes.[13] For instance, complexes of benzoylacetone are more stable than those of benzoyltrifluoroacetone.[13][14]

  • Steric Effects: The size and bulkiness of the substituents can introduce steric hindrance, which can either stabilize or destabilize the complex.[15]

    • Bulky groups near the coordination site can weaken the metal-ligand bond due to steric repulsion, leading to decreased stability.[4]

    • Conversely, steric bulk can also provide kinetic stability by sterically protecting the metal center from attack by other molecules, making the complex less labile.[11][15]

LigandSubstituent (R)Substituent (R')pKa of LigandEffect on Stability
Acetylacetone (acac)-CH₃-CH₃9.0Baseline
Benzoylacetone (bac)-C₆H₅-CH₃8.7Increased (due to phenyl group)
Dibenzoylmethane (dbm)-C₆H₅-C₆H₅9.4Increased
Trifluoroacetylacetone (tfac)-CF₃-CH₃6.7Decreased (electron-withdrawing)
Hexafluoroacetylacetone (hfac)-CF₃-CF₃4.3Significantly Decreased

Table illustrating the effect of ligand substituents on pKa and the resulting qualitative effect on complex stability.

Environmental Factors

The stability of a metal-diketonate complex can also be influenced by the experimental conditions.

  • Solvent: The solvent can affect stability by competing with the ligand for coordination sites on the metal ion and by altering the acidity of the ligand.[14]

  • pH: The pH of the solution is critical as it dictates the protonation state of the β-diketonate ligand.[6] The ligand is only available for coordination in its deprotonated, enolate form. Therefore, complex formation is favored in solutions where the pH is significantly higher than the pKa of the β-diketone.

Part 2: Experimental Workflow for Determining Complex Stability

To quantitatively compare the stability of metal-diketonate complexes, the determination of their stability constants (or formation constants) is essential. Potentiometric titration is a robust and widely used method for this purpose.

Principle of Potentiometric Titration (Bjerrum's Method)

This method involves monitoring the pH of a solution containing the metal ion and the β-diketonate ligand as it is titrated with a standard solution of a strong base (e.g., NaOH). The titration is performed in the absence and presence of the metal ion. The difference in the titration curves is used to calculate the average number of ligands bound per metal ion (n̄) and the concentration of the free ligand ([L⁻]). The stability constants are then determined from these values.

Detailed Experimental Protocol

Objective: To determine the stepwise stability constants (K₁, K₂) of a M²⁺-acetylacetonate complex.

Materials:

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Metal salt solution (e.g., 0.01 M Cu(NO₃)₂)

  • Acetylacetone (Hacac) solution (e.g., 0.05 M)

  • Background electrolyte (e.g., 1.0 M KNO₃) to maintain constant ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Burette

Procedure:

  • System Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).

  • Preparation of Titration Solutions: Prepare the following solutions in the thermostated vessel, ensuring a constant total volume and ionic strength with the background electrolyte.

    • Solution A (Acid Blank): A known volume of standardized HCl and background electrolyte.

    • Solution B (Ligand Blank): Solution A + a known volume of the acetylacetone solution.

    • Solution C (Metal-Ligand): Solution B + a known volume of the metal salt solution.

  • Titration:

    • Titrate Solution A with the standardized NaOH solution. Record the pH after each addition of titrant.

    • Repeat the titration for Solution B.

    • Repeat the titration for Solution C.

  • Data Analysis:

    • From the titration data, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L⁻]) at various pH values using the equations derived by Irving and Rossotti.

    • Plot n̄ versus pL (where pL = -log[L⁻]). This is the formation curve.

    • The stepwise stability constants can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁, and at n̄ = 1.5, pL = log K₂. More accurate values can be obtained using computational methods to fit the entire formation curve.

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintained by a background electrolyte (e.g., KNO₃) to ensure that the activity coefficients of the ions remain constant, so that concentrations can be used instead of activities in the stability constant calculations.

  • Carbonate-Free NaOH: Used as a titrant to prevent the precipitation of metal carbonates and interference from the carbonate/bicarbonate buffer system.

  • Thermostated Vessel: Essential because stability constants are temperature-dependent.

Visualizing Concepts and Workflows

G cluster_factors Factors Influencing Stability cluster_complex Metal-Diketonate Complex Metal Metal Ion (Charge, Radius, CFSE) Complex [M(L)n] Metal->Complex Ligand Ligand Structure (Electronic & Steric Effects) Ligand->Complex Env Environment (Solvent, pH) Env->Complex

G start Start: Prepare Solutions (Acid, Ligand, Metal+Ligand) calibrate Calibrate pH Meter start->calibrate titrate_A Titrate Acid Blank (A) with NaOH calibrate->titrate_A titrate_B Titrate Ligand Blank (B) with NaOH titrate_A->titrate_B titrate_C Titrate Metal-Ligand (C) with NaOH titrate_B->titrate_C calculate Calculate n̄ and [L⁻] from titration curves titrate_C->calculate plot Plot Formation Curve (n̄ vs. pL) calculate->plot determine Determine Stability Constants (K₁, K₂, ...) plot->determine

Conclusion

The stability of metal-diketonate complexes is a multifaceted property governed by the interplay of the metal ion's intrinsic characteristics, the ligand's electronic and steric profile, and the surrounding environmental conditions. A thorough understanding of these principles, from the overarching Irving-Williams series to the subtle effects of ligand substitution, is essential for the rational design of complexes with desired properties. By employing systematic experimental techniques like potentiometric titration, researchers can obtain quantitative data to validate their designs and build predictive models for future development in catalysis, medicine, and materials science.

References

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A Comparative Guide to the Spectroscopic Signatures of 5,5-Dimethylhexane-2,4-dione and Structurally Related β-Diones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the spectroscopic data for 5,5-Dimethylhexane-2,4-dione and two other notable β-diones: acetylacetone (2,4-pentanedione) and 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). By cross-referencing their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications influence spectroscopic outcomes. This analysis is grounded in the fundamental principles of spectroscopy and is supported by experimental data from reputable sources.

Introduction: The Intricacies of β-Diones and the Power of Spectroscopy

β-Diones are a fascinating class of organic compounds characterized by two carbonyl groups separated by a single methylene group. This unique arrangement gives rise to a dynamic chemical behavior known as keto-enol tautomerism, where the molecule exists in equilibrium between a diketo form and an enol form. This equilibrium is a critical factor in their reactivity and, consequently, their spectroscopic signatures. Understanding these spectroscopic nuances is paramount for researchers utilizing β-diones as ligands in coordination chemistry, as precursors in pharmaceutical synthesis, or as versatile solvents in organic reactions.[1]

This guide will dissect the spectroscopic data of our target molecule, this compound, and compare it with the less sterically hindered acetylacetone and the more sterically hindered 2,2,6,6-tetramethyl-3,5-heptanedione. This comparative approach will illuminate the structure-spectra correlations that are fundamental to analytical and synthetic chemistry.

The Phenomenon of Keto-Enol Tautomerism in β-Diones

The equilibrium between the keto and enol forms is a cornerstone of β-dione chemistry. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which significantly impacts the spectroscopic data.[2] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the steric and electronic nature of the substituents on the β-dione backbone.

Caption: Keto-enol tautomerism of this compound.

Comparative Spectroscopic Analysis

Infrared (IR) Spectroscopy: A Window into Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In β-diones, IR spectroscopy provides clear evidence of the keto-enol tautomerism.

Experimental Protocol: Acquiring an IR Spectrum

A standard protocol for acquiring a Fourier Transform Infrared (FTIR) spectrum of a liquid sample like a β-dione involves the following steps:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the sample compartment is clean.

  • Background Scan: A background spectrum of the empty sample holder (e.g., salt plates) or the solvent is recorded to subtract any atmospheric or solvent-related absorptions.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Sample Scan: The sample is placed in the spectrometer, and the infrared spectrum is recorded.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Compound Key IR Absorptions (cm⁻¹) Interpretation
This compound ~2660 (broad), 1729, 1710, 1622The very broad band around 2660 cm⁻¹ is characteristic of a strongly hydrogen-bonded O-H stretch in the enol form.[1] The peaks at 1729 and 1710 cm⁻¹ correspond to the C=O stretching vibrations of the keto tautomer, while the strong absorption at 1622 cm⁻¹ is attributed to the C=C and C=O stretching vibrations of the conjugated enol form.
Acetylacetone (2,4-Pentanedione) ~3200-2400 (broad), 1728, 1708, 1606Similar to this compound, acetylacetone exhibits a broad O-H stretch for the enol form. The C=O stretches of the keto form appear at 1728 and 1708 cm⁻¹.[1] The conjugated C=C and C=O stretches of the enol are observed at 1606 cm⁻¹.
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) ~2970, 1705, 1605The IR spectrum of TMHD is dominated by strong C-H stretching absorptions around 2970 cm⁻¹ due to the numerous methyl groups. The C=O stretch of the keto form is observed around 1705 cm⁻¹, and the conjugated system of the enol form absorbs around 1605 cm⁻¹. The O-H stretch of the enol form is also expected to be broad.

Causality Behind Experimental Observations:

The broadness of the O-H stretching band in the enol form is a direct consequence of the strong intramolecular hydrogen bonding. This interaction weakens the O-H bond, causing the absorption to shift to a lower frequency and broaden significantly. The presence of both sharp C=O stretches (from the keto form) and a strong, lower-frequency absorption (from the conjugated enol form) in the carbonyl region provides a clear spectroscopic fingerprint of the tautomeric equilibrium. The steric bulk of the tert-butyl groups in TMHD can influence the planarity of the enol ring, which may slightly alter the position and intensity of the associated vibrational bands compared to the less hindered acetylacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Caption: General workflow for spectroscopic analysis of β-diones.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring protons. The keto-enol equilibrium is readily observed in the ¹H NMR spectra of β-diones.

Compound Key ¹H NMR Signals (δ, ppm) Interpretation
This compound Enol form: ~16.0 (s, 1H, enolic OH), ~5.6 (s, 1H, vinylic CH), ~2.1 (s, 3H, CH₃), ~1.1 (s, 9H, t-butyl). Keto form: ~3.7 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃), ~1.2 (s, 9H, t-butyl).The downfield signal around 16.0 ppm is characteristic of the strongly hydrogen-bonded enolic proton. The presence of separate signals for the enol and keto forms indicates that the tautomerization is slow on the NMR timescale. The integration of these signals can be used to determine the keto-enol ratio.
Acetylacetone (2,4-Pentanedione) Enol form: ~15.5 (s, 1H, enolic OH), ~5.5 (s, 1H, vinylic CH), ~2.0 (s, 6H, 2xCH₃). Keto form: ~3.6 (s, 2H, CH₂), ~2.2 (s, 6H, 2xCH₃).[3]Similar to this compound, the ¹H NMR spectrum of acetylacetone clearly shows distinct signals for both the keto and enol tautomers.[3]
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) Enol form: ~16.5 (s, 1H, enolic OH), ~5.8 (s, 1H, vinylic CH), ~1.2 (s, 18H, 2x t-butyl). Keto form: ~3.8 (s, 2H, CH₂), ~1.3 (s, 18H, 2x t-butyl).The highly shielded protons of the two tert-butyl groups will give rise to a single, intense peak for each tautomer. The chemical shifts of the enolic and methylene protons are expected to be similar to the other β-diones.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Compound Key ¹³C NMR Signals (δ, ppm) Interpretation
This compound Enol form: ~190-200 (2x C=O), ~100 (vinylic CH), ~25-30 (CH₃ and t-butyl carbons). Keto form: ~200-210 (2x C=O), ~50 (CH₂), ~25-30 (CH₃ and t-butyl carbons).The carbonyl carbons of the keto form typically resonate at a lower field (higher ppm) compared to the enol form due to the more pronounced double bond character. The vinylic carbon of the enol form appears around 100 ppm.
Acetylacetone (2,4-Pentanedione) Enol form: ~192 (2x C=O), ~100 (vinylic CH), ~24 (2x CH₃). Keto form: ~202 (2x C=O), ~58 (CH₂), ~30 (2x CH₃).The ¹³C NMR spectrum of acetylacetone mirrors the trends observed for this compound, with distinct signals for the carbons of both tautomers.
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) Enol form: ~195-205 (2x C=O), ~100 (vinylic CH), ~40 (quaternary C), ~28 (t-butyl CH₃). Keto form: ~205-215 (2x C=O), ~55 (CH₂), ~42 (quaternary C), ~29 (t-butyl CH₃).The presence of the quaternary carbons of the tert-butyl groups will be a distinguishing feature in the ¹³C NMR spectrum of TMHD.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being a radical cation, is often unstable and fragments into smaller, more stable ions and neutral fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Interpretation
This compound 142127, 85, 57, 43The molecular ion at m/z 142 confirms the molecular weight. Common fragmentation pathways include the loss of a methyl group (m/z 127), cleavage of the acyl group to give [CH₃CO]⁺ (m/z 43) and [C(CH₃)₃CO]⁺ (m/z 85), and the tert-butyl cation [C(CH₃)₃]⁺ (m/z 57).
Acetylacetone (2,4-Pentanedione) 10085, 58, 43The molecular ion appears at m/z 100. Key fragments include the loss of a methyl group (m/z 85), and the acylium ion [CH₃CO]⁺ (m/z 43).
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) 184169, 127, 85, 57The molecular ion is observed at m/z 184. Fragmentation is dominated by the loss of a methyl group (m/z 169), the formation of the pivaloyl cation [(CH₃)₃CCO]⁺ (m/z 85), and the tert-butyl cation [C(CH₃)₃]⁺ (m/z 57).

Causality Behind Fragmentation:

The fragmentation patterns observed in the mass spectra of β-diones are governed by the stability of the resulting carbocations and radical cations. The presence of carbonyl groups provides favorable sites for initial ionization. Subsequent α-cleavage and McLafferty rearrangements are common fragmentation pathways for ketones. The prominent tert-butyl cation (m/z 57) in the spectra of this compound and TMHD is a testament to its high stability.

Conclusion

This comparative guide has demonstrated that the spectroscopic data of this compound and its structural analogs, acetylacetone and 2,2,6,6-tetramethyl-3,5-heptanedione, provide a rich source of information about their molecular structure and dynamic behavior. The keto-enol tautomerism, a defining feature of β-diones, is clearly manifested in their IR and NMR spectra. Mass spectrometry further corroborates their molecular weights and provides insights into their fragmentation pathways. By understanding the principles behind these spectroscopic techniques and how they are influenced by molecular structure, researchers can confidently identify and characterize these versatile compounds in a variety of scientific applications.

References

  • Study.com. (n.d.). Acetylacetone: Structure, NMR & IR Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4-Hexanedione, 5,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81741, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetylacetone. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31261, Acetylacetone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,5-Heptanedione, 2,2,6,6-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70700, 2,2,6,6-Tetramethyl-3,5-heptanedione. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism [Video]. YouTube. [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis?. Retrieved from [Link]

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A Comparative Guide to β-Diketone Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling: 5,5-Dimethylhexane-2,4-dione vs. Acetylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is preeminent for its versatility and functional group tolerance. The efficacy of the palladium catalyst is critically dependent on the nature of its supporting ligands. This guide provides an in-depth performance comparison of two β-diketone ligands: the sterically hindered 5,5-Dimethylhexane-2,4-dione and the widely utilized acetylacetone (acac), in the context of palladium-catalyzed Suzuki-Miyaura reactions.

Introduction: The Role of β-Diketone Ligands in Catalysis

β-Diketones are a class of organic compounds that are widely used as ligands in coordination chemistry.[1][2] Their ability to form stable complexes with transition metals, like palladium, makes them valuable components of catalytic systems.[3] The electronic and steric properties of the β-diketone ligand can be fine-tuned by modifying its substituents, which in turn influences the stability, activity, and selectivity of the resulting metal catalyst.[2][4][5]

This guide focuses on the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of biaryl structures prevalent in pharmaceuticals and functional materials. The catalytic cycle of this reaction, involving oxidative addition, transmetalation, and reductive elimination at a palladium center, is profoundly influenced by the ligand sphere around the metal.

Performance Benchmark: Acetylacetone (acac) as a Ligand

Palladium(II) acetylacetonate, Pd(acac)₂, is a common and commercially available precatalyst for Suzuki-Miyaura coupling reactions. Its performance has been evaluated in various studies. For instance, in a comparative study of different palladium sources for the coupling of 5-bromosalicylic acid and 2,4-difluorophenylboronic acid, Pd(acac)₂ demonstrated superior catalytic activity compared to palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂), achieving a 70% yield under non-sonochemical conditions.[6] This enhanced performance can be attributed to the steric hindrance provided by the acetylacetonate ligand, which can prevent catalyst aggregation and deactivation.[6]

The Challenger: this compound as a Ligand

This compound, also known as pivaloylacetone, is a β-diketone characterized by a bulky tert-butyl group. This structural feature is anticipated to confer distinct steric properties to its metal complexes compared to the less hindered acetylacetone. While specific, direct comparative studies of its palladium complexes against Pd(acac)₂ in Suzuki coupling are not extensively documented in the literature, we can infer its potential performance based on established principles of ligand effects in catalysis.

The increased steric bulk of the tert-butyl group in this compound is expected to create a more sterically crowded coordination sphere around the palladium center. This can have several implications for the catalytic cycle:

  • Enhanced Catalyst Stability: The bulky ligand can protect the palladium center from deactivating side reactions, such as the formation of palladium black.

  • Influence on Reaction Rates: The steric hindrance might influence the rates of the individual steps in the catalytic cycle. For instance, it could promote the reductive elimination step, which is often the rate-determining step, by destabilizing the diarylpalladium(II) intermediate.

  • Selectivity: In reactions involving substrates with multiple reactive sites, the steric bulk of the ligand can play a crucial role in directing the regioselectivity of the coupling.

Comparative Data Summary

Catalyst SystemLigand StructureKey Performance Metrics (Suzuki-Miyaura Coupling)Rationale for Performance
Pd(acac)₂ AcetylacetoneYield: 70% (in the coupling of 5-bromosalicylic acid with 2,4-difluorophenylboronic acid)[6]Moderate steric hindrance prevents catalyst aggregation.
Pd(this compound)₂ This compoundExpected Performance: Potentially higher yields and catalyst turnover numbers.Increased steric bulk from the tert-butyl group is expected to enhance catalyst stability and promote the reductive elimination step.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of different palladium-β-diketonate catalysts.

dot

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(acac)₂, 0.01-1 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Impact of Ligand Sterics

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps. The steric bulk of the β-diketone ligand can significantly influence each of these steps.

dot

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd R1-Pd(II)L2-R2 Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Boronic R2-B(OH)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The increased steric hindrance from the tert-butyl group of this compound is expected to favor the reductive elimination step. This is because the bulky ligands will create steric repulsion in the diarylpalladium(II) intermediate, thus promoting the formation of the C-C bond and the release of the product to regenerate the active Pd(0) catalyst. This can lead to higher turnover numbers and overall reaction efficiency.

Conclusion and Future Outlook

While palladium acetylacetonate remains a reliable and effective catalyst for Suzuki-Miyaura cross-coupling reactions, the exploration of more sterically demanding β-diketone ligands like this compound holds significant promise. The anticipated benefits of enhanced catalyst stability and faster reductive elimination warrant further investigation. Direct comparative studies under standardized conditions are necessary to quantify the performance advantages of this and other sterically encumbered β-diketone ligands. Such research will undoubtedly contribute to the development of more robust and efficient catalytic systems for the synthesis of complex organic molecules.

References

  • Chen, C., Bellows, S. M., & Holland, P. L. (2015). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton Transactions, 44(38), 16654-16670. [Link]

  • Chen, C., Bellows, S. M., & Holland, P. L. (2015). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton transactions (Cambridge, England : 2003), 44(38), 16654–16670. [Link]

  • Chen, C., Bellows, S. M., & Holland, P. L. (2015). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton Transactions, 44(38), 16654-16670. [Link]

  • Chen, C., Bellows, S. M., & Holland, P. L. (2015). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton transactions (Cambridge, England : 2003), 44(38), 16654–16670. [Link]

  • Li, J. J., & Gribble, G. W. (Eds.). (2009). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. (2011). Synlett, 2011(12), 1735-1738. [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2001). Organic Letters, 3(17), 2729-2732. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction. (2018). Molecules, 23(11), 2951. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2023). ACS Omega, 8(28), 25286–25295. [Link]

  • Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. (2011). Journal of the Brazilian Chemical Society, 22(9), 1636-1642. [Link]

  • Suzuki Coupling. (n.d.). YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of chemical research, 41(11), 1461–1473. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). Journal of Organometallic Chemistry, 689(24), 4383-4405. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Tetrahedron, 74(19), 2329-2337. [Link]

  • beta-Oxo amides: Inexpensive and efficient Ligands for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. (2012). Organic Letters, 14(15), 3894-3897. [Link]

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A Guide to Ensuring Reproducibility in Experiments Utilizing 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results when using 5,5-Dimethylhexane-2,4-dione. We will explore the chemical properties of this versatile β-diketone, compare its reactivity with a common alternative, and provide detailed experimental protocols to serve as a baseline for achieving consistent and reliable outcomes in your research.

Understanding this compound: A Chemist's Perspective

This compound, also known as pivaloylacetone, is an organic compound with the chemical formula C8H14O2.[1][2][3] It is a colorless liquid with a characteristic strong fragrance.[1][2] Its utility in organic synthesis stems from its nature as a β-diketone, a class of compounds known for their unique reactivity.[4][5] This reactivity is largely governed by the equilibrium between its keto and enol tautomers, a phenomenon that can be influenced by various experimental conditions.[5][6][7] The presence of a bulky tert-butyl group introduces significant steric hindrance, which can influence its reaction kinetics and product selectivity compared to other β-diketones.

The ability of this compound to act as a chelating agent for metal ions also makes it a valuable ligand in coordination chemistry and catalysis.[2][8] Furthermore, it serves as a precursor in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[2][8]

The Cornerstone of Scientific Advancement: Reproducibility

In any scientific discipline, the ability to reproduce experimental findings is paramount.[9] It is the basis upon which scientific knowledge is built and validated. In organic chemistry, while often considered more straightforward than in biological sciences, achieving reproducibility requires meticulous control over numerous variables.[10] For reactions involving β-diketones, factors such as reagent purity, solvent polarity, temperature, and the specific catalyst used can significantly impact the outcome.[7]

The inherent keto-enol tautomerism of β-diketones adds another layer of complexity.[5][6] The ratio of the keto to the enol form can shift depending on the solvent environment, which in turn affects the nucleophilicity of the molecule and its reaction pathway.[6][11] Therefore, a deep understanding of these influencing factors is crucial for designing robust and reproducible experiments.

A Comparative Study: Knoevenagel Condensation

To illustrate the practical aspects of reproducibility, we will examine a classic carbon-carbon bond-forming reaction: the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, our β-diketone) with an aldehyde or ketone. We will compare the performance of this compound with a widely used, less sterically hindered alternative, Dimedone (5,5-dimethylcyclohexane-1,3-dione) .[12][13]

Keto-Enol Tautomerism of this compound

Caption: Keto-enol tautomerism of this compound.

Experimental Workflow: A Roadmap to Reproducibility

experimental_workflow reagents Reagents: - this compound OR Dimedone - Benzaldehyde - Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) reaction_setup Reaction Setup: - Combine reagents in a round-bottom flask - Stir at specified temperature reagents->reaction_setup monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction_setup->monitoring workup Work-up: - Quench reaction - Extract product - Dry organic layer monitoring->workup Upon completion purification Purification: - Recrystallization or Column Chromatography workup->purification analysis Analysis: - Yield determination - Melting point - NMR, IR Spectroscopy purification->analysis

Caption: Generalized workflow for the comparative Knoevenagel condensation.

Detailed Experimental Protocol

Objective: To synthesize 2-benzylidene-5,5-dimethylhexane-2,4-dione and 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione and compare their yields and reaction times.

Materials:

  • This compound (99% purity)[14]

  • Dimedone (99% purity)

  • Benzaldehyde (freshly distilled)

  • Piperidine (catalyst)

  • Ethanol (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol) or Dimedone (10 mmol).

  • Add benzaldehyde (10 mmol) to the flask.

  • Add anhydrous ethanol (20 mL) as the solvent.

  • To the stirring solution, add piperidine (1 mmol) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC every 30 minutes.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water (20 mL) to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Dry the purified product under vacuum and determine the yield and melting point.

  • Characterize the product using NMR and IR spectroscopy.

Comparative Performance Data

The following table outlines the expected outcomes of the Knoevenagel condensation under standardized conditions. These values are illustrative and serve as a baseline for comparison. Actual results may vary based on the precise experimental conditions and purity of reagents.

ParameterThis compoundDimedone (Alternative)Rationale for Difference
Reaction Time LongerShorterThe steric hindrance of the tert-butyl group in this compound can slow down the rate of reaction compared to the more accessible active methylene protons in dimedone.
Expected Yield Moderate to GoodGood to ExcellentThe less hindered nature of dimedone generally leads to more efficient and complete reactions.
Product Purity HighHighBoth reactions, when performed carefully, should yield products of high purity after recrystallization.
Side Reactions Potential for side reactions if conditions are not optimized.Generally cleaner reactions.The higher reactivity of dimedone can lead to cleaner product formation under standard conditions.

Causality Behind Experimental Choices and Reproducibility

  • Purity of Reagents: The use of freshly distilled benzaldehyde is crucial as aldehydes can oxidize to carboxylic acids upon standing, which can interfere with the reaction. The purity of the β-diketone is also critical, as impurities can act as catalysts or inhibitors, leading to inconsistent results.[15][16]

  • Solvent Choice: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and is relatively non-toxic. The polarity of the solvent can influence the keto-enol equilibrium, and therefore, using a consistent grade and source of solvent is important for reproducibility.[6][11]

  • Catalyst Concentration: The amount of piperidine catalyst is a critical parameter. Too little catalyst will result in a slow reaction, while too much can lead to the formation of side products. Precise measurement of the catalyst is essential.

  • Temperature Control: Maintaining a consistent reflux temperature ensures a steady reaction rate. Fluctuations in temperature can lead to variations in yield and the formation of impurities.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction. Relying solely on reaction time can be misleading, as minor variations in conditions can alter the reaction rate. Monitoring until the complete consumption of the limiting reagent ensures consistency.

Conclusion

The reproducibility of experimental results using this compound is contingent upon a thorough understanding of its chemical properties and meticulous control over experimental parameters. The steric hindrance imparted by its tert-butyl group can influence its reactivity compared to less hindered analogues like dimedone. By following well-documented and detailed protocols, and by being cognizant of the critical factors outlined in this guide, researchers can enhance the reliability and consistency of their findings. This commitment to rigorous experimental practice is the bedrock of scientific integrity and innovation.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of 5,5-Dimethylhexane-2,4-dione Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the precise structural elucidation of reaction products is paramount. This guide provides an in-depth technical comparison of the products derived from the versatile β-dicarbonyl compound, 5,5-dimethylhexane-2,4-dione, also known as pivaloylacetone. We will explore its reactivity in forming key heterocyclic structures—pyrazoles and pyrimidines—and detail the analytical methodologies essential for their unambiguous structural confirmation. This document moves beyond a simple recitation of protocols; it delves into the causality of experimental choices and provides the data necessary for researchers to validate their own findings.

The Strategic Importance of this compound

This compound is a valuable starting material in organic synthesis due to the presence of two ketone functional groups.[1][2] Its structure, featuring a sterically bulky tert-butyl group, offers unique reactivity and can impart desirable physicochemical properties to its derivatives, such as altered solubility and metabolic stability, which are of significant interest in medicinal chemistry.

A key feature of β-dicarbonyl compounds is their existence as keto-enol tautomers. This equilibrium is crucial to their reactivity, as the enol form provides a nucleophilic center for various reactions.[3][4]

Comparative Synthesis of Heterocyclic Scaffolds

We will now explore the synthesis of two important classes of heterocycles, pyrazoles and pyrimidines, using this compound as the precursor. For comparative purposes, we will contrast its reactivity with the more common β-dicarbonyl, acetylacetone.

Knorr Pyrazole Synthesis: 3-(tert-butyl)-5-methylpyrazole

The Knorr pyrazole synthesis is a classic and efficient method for the formation of pyrazoles from the condensation of a β-dicarbonyl compound and a hydrazine.[4][5][6] The reaction of this compound with hydrazine is expected to yield 3-(tert-butyl)-5-methylpyrazole.

This protocol is adapted from the well-established synthesis of 3,5-dimethylpyrazole from acetylacetone.[7][8]

Materials:

  • This compound (Pivaloylacetone)

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath to approximately 15°C.

  • Add this compound (0.50 mol) dropwise to the stirred solution, maintaining the temperature at around 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the ether extracts and wash with a saturated sodium chloride solution.

  • Dry the ether layer over anhydrous potassium carbonate.

  • Remove the diethyl ether by rotary evaporation to yield the crude 3-(tert-butyl)-5-methylpyrazole.

  • The product can be further purified by recrystallization or distillation.

The primary difference in reactivity between this compound and acetylacetone in the Knorr synthesis lies in the electrophilicity of the two carbonyl carbons. In acetylacetone, both carbonyls are sterically and electronically similar. In this compound, the carbonyl adjacent to the tert-butyl group is significantly more sterically hindered.

This steric hindrance directs the initial nucleophilic attack of the hydrazine to the less hindered carbonyl (the acetyl group), leading to a high regioselectivity for the formation of 3-(tert-butyl)-5-methylpyrazole. In contrast, reactions with unsymmetrical β-diketones can sometimes yield a mixture of isomeric pyrazoles.[5]

Knorr Pyrazole Synthesis Workflow.
Pinner Pyrimidine Synthesis: 2-Amino-4-(tert-butyl)-6-methylpyrimidine

The Pinner synthesis provides a route to pyrimidines through the condensation of a β-dicarbonyl compound with guanidine.[9][10][11] The reaction of this compound with guanidine is anticipated to produce 2-amino-4-(tert-butyl)-6-methylpyrimidine.

This protocol is adapted from general procedures for the synthesis of 2-aminopyrimidines from β-dicarbonyls.[3][12]

Materials:

  • This compound (Pivaloylacetone)

  • Guanidine carbonate

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, combine this compound (10 g), guanidine carbonate (15 g), and water (150 mL).

  • Heat the mixture with stirring at 95°C for 5 hours.

  • Cool the reaction mixture and concentrate it to a volume of approximately 50 mL by rotary evaporation.

  • Extract the cooled aqueous concentrate with ethyl acetate (3 x 100 mL).

  • Dry the combined organic phases over anhydrous magnesium sulfate and concentrate by rotary evaporation.

  • The resulting residue can be purified by recrystallization to yield 2-amino-4-(tert-butyl)-6-methylpyrimidine.

Similar to the pyrazole synthesis, the steric bulk of the tert-butyl group in this compound is expected to influence the regioselectivity of the cyclization, favoring the formation of the 4-(tert-butyl)-6-methyl isomer. The reaction with acetylacetone would yield the symmetric 2-amino-4,6-dimethylpyrimidine.

Pinner Pyrimidine Synthesis Workflow.

Structural Confirmation: A Multi-technique Approach

Unambiguous structural confirmation requires a combination of spectroscopic techniques. Below is a guide to the expected data for the starting material and the synthesized pyrazole and pyrimidine products.

Spectroscopic Data for this compound
Technique Expected Data
¹H NMR δ (ppm): ~2.1 (s, 3H, CH₃), ~3.6 (s, 2H, CH₂), ~1.1 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): ~203 (C=O, acetyl), ~210 (C=O, pivaloyl), ~55 (CH₂), ~43 (C(CH₃)₃), ~28 (C(CH₃)₃), ~26 (CH₃)
Mass Spec (EI) m/z: 142 (M⁺), 85 (M⁺ - C₄H₉), 57 (C₄H₉⁺, base peak), 43 (CH₃CO⁺)[12]
FTIR (cm⁻¹) ~1725, ~1705 (C=O stretch)
Spectroscopic Data for 3-(tert-butyl)-5-methylpyrazole
Technique Expected Data
¹H NMR δ (ppm): ~1.3 (s, 9H, t-Bu), ~2.3 (s, 3H, CH₃), ~6.0 (s, 1H, pyrazole H-4), ~12.0 (br s, 1H, NH)
¹³C NMR δ (ppm): ~161 (pyrazole C-3), ~148 (pyrazole C-5), ~104 (pyrazole C-4), ~32 (C(CH₃)₃), ~30 (C(CH₃)₃), ~11 (CH₃)
Mass Spec (EI) m/z: 152 (M⁺), 137 (M⁺ - CH₃), 95 (M⁺ - C₄H₉)
FTIR (cm⁻¹) ~3200-3400 (N-H stretch), ~1580 (C=N stretch)
Spectroscopic Data for 2-Amino-4-(tert-butyl)-6-methylpyrimidine
Technique Expected Data
¹H NMR δ (ppm): ~1.3 (s, 9H, t-Bu), ~2.4 (s, 3H, CH₃), ~6.5 (s, 1H, pyrimidine H-5), ~5.0 (br s, 2H, NH₂)
¹³C NMR δ (ppm): ~170 (pyrimidine C-4), ~168 (pyrimidine C-6), ~163 (pyrimidine C-2), ~105 (pyrimidine C-5), ~38 (C(CH₃)₃), ~29 (C(CH₃)₃), ~24 (CH₃)
Mass Spec (EI) m/z: 179 (M⁺), 164 (M⁺ - CH₃), 122 (M⁺ - C₄H₉)
FTIR (cm⁻¹) ~3300-3500 (N-H stretch), ~1640 (C=N stretch), ~1580 (ring stretch)

Conclusion

This guide provides a comprehensive framework for the synthesis and structural confirmation of pyrazole and pyrimidine derivatives of this compound. By understanding the underlying principles of the reactions and the expected spectroscopic outcomes, researchers can confidently synthesize and characterize these and other related compounds. The strategic use of this sterically hindered β-dicarbonyl offers a pathway to novel molecular architectures with potential applications in drug discovery and materials science. The provided protocols and comparative data serve as a valuable resource for scientists working in these fields.

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  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (2021, March 17). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.).
  • ResearchGate. (2025, August 9). Synthesis and identification of new pyrazole from acetylacetone. Retrieved from [Link]

Sources

A Comparative Guide to the Applications of 5,5-Dimethylhexane-2,4-dione: A Versatile Building Block in Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and materials science, the choice of building blocks is paramount to achieving desired outcomes with efficiency and precision. Among the versatile class of β-diketones, 5,5-dimethylhexane-2,4-dione, also known as pivaloylacetone, emerges as a valuable synthon with distinct steric and electronic properties. This guide provides an in-depth comparison of this compound's performance in key applications against common alternatives, supported by experimental data and detailed protocols. We will explore its utility in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry, offering insights into the causal relationships behind experimental choices to empower researchers in their endeavors.

Synthesis of Heterocyclic Compounds: A Comparative Look at Pyrazole Formation

The Knorr pyrazole synthesis, a classic condensation reaction between a β-dicarbonyl compound and a hydrazine, serves as an excellent platform to compare the reactivity of this compound with the archetypal β-diketone, acetylacetone. The bulky tert-butyl group in this compound significantly influences the reaction's progression and, in some cases, its yield.

A study by Konwar et al. on the eco-friendly synthesis of pyrazole derivatives using a Lewis acid catalyst provides a general framework for such reactions, reporting yields of 70-95% for various substituted acetylacetones.[1] While this study does not include this compound, it highlights the high efficiency of the Knorr synthesis for β-diketones.

Experimental Protocol: Synthesis of 3,5-disubstituted Pyrazole

The following protocol, adapted from a solvent-free synthesis of 3,5-di-tert-butylpyrazole, can be modified for this compound to synthesize 3-methyl-5-tert-butylpyrazole.[2][3] This environmentally friendly approach offers high yields and simplifies product isolation.

Materials:

  • This compound (1 equivalent)

  • Hydrazine hydrate (1 equivalent)

Procedure:

  • In a round-bottom flask, combine this compound and hydrazine hydrate.

  • Heat the mixture with stirring at a temperature of 80-100 °C. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Logical Relationship: Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal Nucleophilic attack Hydrazine Hydrazine Hydrazine->Hemiaminal Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Intramolecular cyclization 3-methyl-5-tert-butylpyrazole 3-methyl-5-tert-butylpyrazole Cyclized Intermediate->3-methyl-5-tert-butylpyrazole Dehydration

Caption: Knorr synthesis of 3-methyl-5-tert-butylpyrazole.

Coordination Chemistry: this compound as a Ligand

The enolate form of β-diketones acts as a bidentate ligand, forming stable complexes with a wide range of metal ions. The substituents on the β-diketone backbone significantly influence the properties of the resulting metal complexes, including their stability, solubility, and catalytic activity.

Comparative Performance of Metal Complexes

The bulky tert-butyl group of this compound can enhance the solubility of its metal complexes in non-polar organic solvents and can also provide steric protection to the metal center, influencing its catalytic activity.

A study on metal acetylacetonate complexes for redox flow batteries highlighted that modifying the acetylacetonate ligand with ester substituents can dramatically increase solubility in acetonitrile, a crucial factor for these applications.[4] While this study did not specifically investigate this compound, it underscores the principle that ligand modification is a powerful tool for tuning the properties of metal complexes.

In the realm of catalysis, copper(II) complexes are known to be active in various oxidation reactions. The catalytic activity of copper(II) complexes with different β-diketone ligands in the oxidation of cyclohexane has been investigated.[5] While a direct comparison involving this compound is not available, studies on similar systems suggest that the electronic and steric properties of the ligand play a crucial role in determining the catalytic efficiency.[6][7]

Thermal Stability:

The thermal stability of metal complexes is a critical parameter for applications such as chemical vapor deposition. A comparative study on the heat stabilities of various metal acetylacetonate chelates provides a basis for understanding how ligand structure affects thermal decomposition.[8] Generally, increased ligand bulkiness can lead to changes in volatility and decomposition pathways.

Experimental Workflow: Synthesis of a Copper(II) Complex

The following is a general procedure for the synthesis of a copper(II) complex with a β-diketone ligand, which can be applied to this compound.

Copper_Complex_Synthesis start Start dissolve_ligand Dissolve this compound and a base (e.g., NaOH) in a solvent (e.g., ethanol/water) start->dissolve_ligand mix Slowly add the copper(II) salt solution to the ligand solution with stirring dissolve_ligand->mix dissolve_cu Dissolve a copper(II) salt (e.g., CuCl2·2H2O) in water dissolve_cu->mix precipitate A precipitate of the copper(II) complex forms mix->precipitate filter Filter the precipitate precipitate->filter wash Wash the precipitate with water and then a small amount of cold ethanol filter->wash dry Dry the complex in a desiccator wash->dry end End dry->end

Sources

A Comparative Guide to the Chelating Efficiency of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmark analysis of the chelating efficiency of 5,5-dimethylhexane-2,4-dione, a β-diketone ligand.[1][2][3] Its performance is critically compared against two well-established chelating agents: acetylacetone (acac), its structural analogue, and ethylenediaminetetraacetic acid (EDTA), a widely used hexadentate aminocarboxylic acid.[4][5][6] This document details the underlying chemical principles, presents comparative stability data for selected metal ions (Cu²⁺, Ni²⁺), and provides validated experimental protocols for determining chelation stoichiometry and stability constants. The insights herein are intended to guide researchers, scientists, and drug development professionals in the rational selection and application of chelating agents for their specific needs.

Introduction: The Significance of Chelation

Chelation is a fundamental process in chemistry and biology where a central metal ion is bound by a multidentate ligand, known as a chelating agent, to form a stable, ring-like structure called a chelate. The stability of these metal complexes is paramount in a vast array of applications, from industrial catalysis and environmental remediation to the development of therapeutic agents for metal detoxification and diagnostic imaging.

The choice of a chelating agent is dictated by its affinity and selectivity for a target metal ion. This guide focuses on This compound , also known as pivaloylacetone, a β-diketone that presents an intriguing structural variation on the classic chelator, acetylacetone.[1][2][3] By introducing a bulky tert-butyl group, its electronic and steric properties are altered, potentially influencing the stability and selectivity of its metal complexes. To objectively assess its capabilities, we benchmark it against:

  • Acetylacetone (acac): A simple, bidentate β-diketone widely used as a ligand in coordination chemistry.[7] It serves as a direct structural baseline for evaluating the impact of the tert-butyl substituent.

  • EDTA (Ethylenediaminetetraacetic acid): A powerful, hexadentate chelating agent that forms highly stable complexes with most metal ions.[5][6] It represents the "gold standard" in many applications and provides a high-performance benchmark.

This guide will elucidate the theoretical basis of chelation by these agents, present a quantitative comparison of their binding efficiencies, and provide detailed experimental workflows for independent verification.

Theoretical Framework: Mechanisms of Chelation

The efficacy of a chelating agent is rooted in its molecular structure and the nature of its donor atoms. The mechanisms for our selected ligands differ significantly.

β-Diketone Chelation: Tautomerism and Resonance

Both this compound and acetylacetone belong to the β-diketone class. Their chelating ability stems from a process involving keto-enol tautomerism. The proton on the central carbon is acidic and can be removed, allowing the ligand to exist in its enolate form. This enolate is a bidentate ligand that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring.[7][8]

The stability of the resulting chelate is enhanced by electron delocalization within the ring, creating a quasi-aromatic system.[7] The key difference between our two β-diketones lies in the substituent group: a tert-butyl group in this compound versus a methyl group in acetylacetone. The bulky tert-butyl group can introduce steric hindrance, which may affect the kinetics and thermodynamics of complex formation.

Caption: Mechanism of β-Diketone Chelation.

Polyamino-polycarboxylate Chelation: The EDTA Example

EDTA operates via a different, highly efficient mechanism. It is a hexadentate ligand, meaning it can grasp a single metal ion with six donor atoms—two nitrogen atoms and four carboxylate oxygen atoms. This forms multiple five-membered chelate rings around the metal ion, a phenomenon known as the chelate effect . The formation of multiple rings is entropically favorable, leading to exceptionally stable metal-EDTA complexes.[9]

Comparative Performance: Stability Constants

The most direct measure of a chelating agent's efficiency is the stability constant (K) or, more commonly, its logarithm (log K ). A higher log K value indicates a stronger metal-ligand bond and a more stable complex.[10][11][12] The data presented below are compiled from critically reviewed literature sources under standardized conditions (where available) to facilitate comparison.

Chelating AgentMetal Ionlog K₁log K₂log β₂ (K₁*K₂)Authoritative Source
This compound Cu²⁺~9.5~8.0~17.5Estimated from similar structures
Ni²⁺~6.5~5.5~12.0Estimated from similar structures
Acetylacetone (acac) Cu²⁺8.226.7815.00IUPAC[4]
Ni²⁺5.864.9010.76IUPAC[4]
EDTA Cu²⁺--18.78Laboratory Notes[6], Chempendix[5]
Ni²⁺--18.40Laboratory Notes[6]

Analysis of Data:

  • EDTA is demonstrably superior for both Cu²⁺ and Ni²⁺, with significantly higher overall stability constants (log β₂). This is expected due to its hexadentate nature and the powerful chelate effect.

  • Acetylacetone forms moderately stable complexes with both metals.

  • The bulky tert-butyl group in This compound is predicted to increase the basicity of the oxygen donor atoms, which would theoretically lead to slightly higher stability constants compared to acetylacetone. However, this effect might be counteracted by steric hindrance, highlighting the need for empirical data.

Experimental Protocols for Benchmarking

To empower researchers to validate these findings and assess chelating agents for their specific systems, we provide detailed protocols for two fundamental techniques: UV-Vis spectrophotometry for determining stoichiometry and potentiometric titration for measuring stability constants.

Determining Stoichiometry: Job's Method of Continuous Variation

Job's method is a straightforward spectrophotometric technique to determine the metal-to-ligand ratio in a complex.[13][14][15] It involves preparing a series of solutions where the mole fractions of the metal and ligand vary, but the total molar concentration is kept constant. The absorbance, which is proportional to the concentration of the complex, is then plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.[14]

JobsPlotWorkflow prep_A Prepare Stock Solution A (e.g., 0.1 M Metal Nitrate) mix Prepare Series of Solutions (Total Volume = 10 mL, Total Moles Constant) Mix A:B in ratios 9:1, 8:2, ..., 1:9 prep_A->mix prep_B Prepare Stock Solution B (e.g., 0.1 M Ligand) prep_B->mix spec Measure Absorbance (at λ_max of the complex) mix->spec plot Plot Absorbance vs. Mole Fraction of Ligand spec->plot analyze Determine Stoichiometry (Maximum of the curve indicates M:L ratio) plot->analyze

Caption: Workflow for Job's Plot Experiment.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare equimolar solutions (e.g., 1.0 mM) of the metal salt (e.g., CuSO₄·5H₂O) and the chelating agent (e.g., this compound) in a suitable solvent (e.g., 50% ethanol/water).

  • Determine λ_max: Prepare a solution with a 1:2 metal-to-ligand ratio. Scan its absorbance spectrum (e.g., from 300-800 nm) to find the wavelength of maximum absorbance (λ_max) for the complex.[16][17][18][19]

  • Prepare Job's Plot Series: In a series of 11 test tubes or cuvettes, mix the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0 mL), keeping the total volume constant at 10 mL.

  • Measure Absorbance: Measure the absorbance of each solution at the predetermined λ_max.

  • Plot and Analyze: Plot the measured absorbance against the mole fraction of the ligand. A maximum at a mole fraction of 0.5 indicates a 1:1 complex, 0.67 indicates a 1:2 complex, and 0.75 indicates a 1:3 complex.[13]

Determining Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stepwise stability constants.[10][20][21][22] The method involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base (e.g., NaOH). The chelation reaction releases protons, and the resulting pH curve can be used to calculate the formation constants of the metal-ligand complexes.[23]

Step-by-Step Protocol:

  • Apparatus Setup: Use a calibrated pH meter with a combined glass electrode, a magnetic stirrer, and a micro-burette. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) and ionic strength (e.g., 0.1 M KNO₃).

  • Solution Preparation: Prepare the following solutions for titration in a beaker:

    • Acid Calibration: A known concentration of a strong acid (e.g., HNO₃) and background electrolyte (KNO₃).

    • Ligand Protonation: The acid solution plus a known concentration of the ligand.

    • Complex Formation: The ligand solution plus a known concentration of the metal salt.

  • Titration: Titrate each solution with a standardized, carbonate-free NaOH solution. Record the pH value after each addition of titrant.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached per metal ion (n̄).

    • Plot n̄ against pL (the negative logarithm of the free ligand concentration).

    • The values of log K₁, log K₂, etc., can be determined from this formation curve at half-n̄ values (n̄ = 0.5, 1.5, etc.).[22][24] Computer programs are often used for precise calculation.[20]

Discussion and Conclusion

This guide establishes a framework for benchmarking the chelating efficiency of this compound.

  • Performance vs. Acetylacetone: The introduction of the tert-butyl group in this compound is expected to enhance the ligand's electron-donating ability, potentially leading to the formation of more stable metal complexes compared to acetylacetone. However, steric hindrance could play a competing role, making experimental verification essential.

  • Performance vs. EDTA: As a bidentate ligand, this compound cannot compete with the sheer binding power of the hexadentate EDTA, which benefits from the significant entropic advantage of the chelate effect.

  • Potential Applications: While not a universal replacement for strong chelators like EDTA, this compound and its derivatives may offer advantages in specific niches. Their solubility in organic solvents makes them suitable for applications in non-aqueous systems, such as catalysts for organic synthesis or as precursors for metal-organic deposition processes.[1]

The provided protocols offer a robust methodology for researchers to generate the empirical data needed to make informed decisions. By determining the stoichiometry and stability constants for specific metal ions of interest, scientists can accurately predict the behavior of this compound in their experimental systems and unlock its potential in targeted applications.

References

  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. (2014). ResearchGate. [Link]

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  • IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Link]

  • GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. University of Arizona. [Link]

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  • Stability Constants of the Acetylacetone-Chromium(II) Complexes. (1968). Inorganic Chemistry, 7(12), 2675-2677. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the responsible management of the chemical reagents we employ. This guide provides a detailed, field-tested protocol for the proper disposal of 5,5-Dimethylhexane-2,4-dione (CAS 7307-04-2), ensuring compliance, safety, and environmental stewardship. The procedures outlined here are grounded in regulatory standards and best practices, designed to be a self-validating system for your laboratory operations.

Core Principles: Hazard Profile and Regulatory Imperative

Understanding the "why" is critical to ensuring consistent and correct handling. This compound is not a benign substance; its disposal is governed by its specific chemical properties and the corresponding federal regulations.

Hazard Profile: The primary driver for its regulated disposal is its flammability. According to its Safety Data Sheet (SDS) and chemical databases, it is a flammable liquid and vapor.[1][2] The GHS classification confirms this with the H226 hazard statement.[1] Furthermore, it is categorized as harmful if swallowed (H302) and can cause skin, eye, and respiratory irritation.[3][4]

Regulatory Framework: In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA creates a "cradle-to-grave" system that tracks hazardous waste from its point of generation to its final disposal.[6] Because this compound is a flammable liquid, it is classified as a characteristic hazardous waste for ignitability. Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating specific state and local requirements, which may be more stringent than federal law.

Key Chemical & Safety Properties
PropertyValueSignificance for Disposal
CAS Number 7307-04-2Unique identifier for tracking and regulatory reporting.
Molecular Formula C₈H₁₄O₂Basic chemical identity.[1]
Flash Point ~57 °C (135 °F)Critical Value . A flash point <60°C classifies it as an ignitable hazardous waste.[3]
GHS Hazard Codes H226, H302H226: Flammable liquid and vapor; H302: Harmful if swallowed.[1][2]
Appearance Colorless liquidVisual identification.[3][7]

Standard Operating Protocol for Disposal

This protocol is designed for the safe segregation, accumulation, and disposal of this compound waste.

Phase 1: Waste Generation & Segregation

This is the most critical phase for preventing accidental mixing and ensuring regulatory compliance.

Step 1: Characterize the Waste Stream Immediately upon generation, all waste containing this compound must be considered hazardous. This includes:

  • Unused or expired pure reagent.

  • Contaminated Personal Protective Equipment (PPE) such as gloves.

  • Spent reaction mixtures.

  • Solvent rinses from contaminated glassware.

  • Spill cleanup materials.

Step 2: Segregate at the Source The causality behind this step is paramount: mixing incompatible waste streams can trigger dangerous reactions and dramatically increase disposal costs.

  • Action: Dedicate a specific, clearly labeled hazardous waste container for this compound and its associated waste.

  • Rationale: Do not mix this waste with other streams, particularly strong oxidizers, acids, or bases, to prevent unforeseen chemical reactions.[3] Waste segregation is a cornerstone of both safety and cost-effective disposal.

Phase 2: Waste Accumulation & Container Management

Proper containment is mandated by both EPA and Occupational Safety and Health Administration (OSHA) regulations.[8][9]

Step 1: Select the Proper Container

  • Action: Use a chemically compatible container with a tight-fitting, screw-on lid. High-density polyethylene (HDPE) or a coated glass bottle are typically appropriate. The original product container is often a suitable choice if it is in good condition.

  • Rationale: The container must prevent leaks and the escape of flammable vapors. An open beaker or flask is not a compliant waste container.

Step 2: Label the Container Correctly

  • Action: Before any waste is added, affix a hazardous waste label. This label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound " and any other components in the waste stream.

    • The specific hazard characteristics (e.g., "Ignitable," "Toxic").

    • The date on which the first drop of waste was added (the "accumulation start date").

  • Rationale: Proper labeling is a strict requirement from the EPA and the Department of Transportation (DOT). It ensures anyone handling the container understands its contents and associated dangers.

Step 3: Store the Container Safely

  • Action: Keep the waste container closed at all times, except when adding waste. Store it in a designated "Satellite Accumulation Area" (SAA)—typically a laboratory hood or a secondary containment bin in a low-traffic area.

  • Rationale: Keeping containers closed prevents the release of flammable vapors that could find an ignition source.[10] The SAA designation is an EPA concept that allows for the safe collection of waste at or near the point of generation before it is moved to a central storage area.[11]

Phase 3: Final Disposal Workflow

This phase involves coordination with your institution's EHS department or a certified contractor.

G cluster_0 Laboratory Operations cluster_1 EHS / Waste Management A Waste Generated (Unused chemical, contaminated labware) B Characterize Waste Stream (Ignitable, Toxic) A->B C Select & Label Compliant Container B->C D Accumulate Waste in SAA (Keep container closed) C->D E Monitor Accumulation Limits (Volume & Time) D->E F Request Waste Pickup E->F Limits Approached G EHS Personnel Collects Waste F->G H Waste Manifest is Generated G->H I Licensed Transporter Ships to TSDF H->I J TSDF (Treatment, Storage, and Disposal Facility)

Caption: Decision workflow for compliant chemical waste disposal.

Step 1: Request a Pickup

  • Action: Once the container is nearly full or is approaching its regulatory time limit in the SAA, submit a waste pickup request to your EHS department.

  • Rationale: There are strict limits on how much waste can be stored and for how long. Adhering to these limits is a key component of RCRA compliance.[11]

Step 2: Documentation and Transfer

  • Action: Your EHS professional will complete a hazardous waste manifest. This is a multi-part form that tracks the waste from your lab to its final destination.

  • Rationale: The manifest is the legal record of your compliant disposal. It is the core of the EPA's "cradle-to-grave" accountability system, ensuring the waste is handled properly at every step.[6][11]

Contingency Planning: Spills and Exposures

Preparedness is a professional obligation. All personnel handling this chemical must be familiar with emergency procedures.[8][12]

Small Spills (in a chemical hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a spill kit with absorbent pads or other inert material to absorb the liquid.

  • Cleanup: Wearing appropriate PPE (nitrile gloves, safety glasses, lab coat), collect the absorbed material using non-sparking tools.

  • Dispose: Place all contaminated materials into your designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area thoroughly.

Large Spills (outside of a hood):

  • Evacuate: Immediately evacuate the area. The flammability hazard requires preventing all potential ignition sources.

  • Alert: Activate the fire alarm and notify your institution's emergency response (call EHS or the appropriate emergency number).

  • Isolate: Close the doors to the affected area to contain the vapors.

  • Report: Provide responders with the chemical name and a copy of the SDS. Do not attempt to clean up a large spill unless you are trained and equipped to do so under HAZWOPER standards.[12]

Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

By integrating these procedures into your laboratory's daily operations, you build a culture of safety and responsibility that extends beyond the data you generate. This disciplined approach to chemical management is the hallmark of a trustworthy and authoritative scientific enterprise.

References

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  • Cheméo. (n.d.). Chemical Properties of 2,4-Hexanedione, 5,5-dimethyl- (CAS 7307-04-2). Retrieved from chemeo.com. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from epa.gov. [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from axonator.com. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov. [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from epa.gov. [Link]

  • U.S. Environmental Protection Agency. (2019). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Retrieved from epa.gov. [Link]

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  • HAZWOPER OSHA Training. (2024). How to Safely Dispose Hazardous Waste?. Retrieved from hazwoper-osha.com. [Link]

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  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from polystarcontainment.com. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,5-Dimethylhexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 5,5-Dimethylhexane-2,4-dione. As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. By understanding the "why," we empower ourselves to work more safely and effectively.

This compound is a beta-diketone with applications in organic synthesis, particularly in the creation of fragrances and pharmaceuticals.[1] While a valuable compound, its handling requires a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of our research.

Understanding the Core Hazards

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards:

  • Flammable Liquid and Vapor (H226): The primary danger associated with this chemical is its flammability.[2][3] Its vapors can readily mix with air, and if an ignition source is present, a fire or explosion can occur.[4] The flashpoint for this compound is 57°C, meaning it can emit enough vapor to form an ignitable mixture with air at or above this temperature.[1]

  • Harmful if Swallowed (H302): Ingestion of this chemical can lead to adverse health effects.[2][3]

  • Skin and Eye Contact: General safety information advises avoiding contact with skin and eyes.[1] Related beta-diketones are known to cause skin and eye irritation.[5]

Given these hazards, our PPE selection and operational protocols must be meticulously planned to create a multi-layered defense system.

Essential Personal Protective Equipment (PPE): A Head-to-Toe Approach

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific chemical and the procedure being performed. The following table summarizes the essential PPE for handling this compound.

Body Part Required PPE Material/Specification Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles (ANSI Z87.1 certified). Face shield worn over goggles for splash-prone procedures.Vapors can cause eye irritation, and splashes pose a significant risk of serious eye damage.[6][7] A face shield provides an additional layer of protection for the entire face.[8]
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves. Always check the manufacturer's compatibility chart for breakthrough times.To prevent skin contact and absorption.[4] Gloves should be inspected for any signs of degradation or puncture before each use.
Body Flame-Resistant Laboratory CoatNomex® or equivalent flame-resistant (FR) material.Provides protection against accidental splashes and, crucially, will not ignite and continue to burn in the event of a flash fire, unlike standard cotton or polyester lab coats.[8][9]
Respiratory Use in a Fume HoodN/AThe primary method of respiratory protection is to minimize vapor inhalation by handling the chemical within a certified chemical fume hood.[10]
Feet Closed-Toed ShoesLeather or other chemical-resistant material.Protects feet from spills and falling objects. The material should not absorb chemicals.[6][7]

Operational Plan: From Preparation to Disposal

A safe experiment begins long before the first reagent is measured. The following step-by-step guide provides a framework for the safe handling and disposal of this compound.

Preparation and Handling
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment. Identify the quantities of this compound to be used and the specific steps involved.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.

  • Gather Materials: Assemble all necessary equipment, including spill cleanup materials, within the fume hood to minimize movement in and out of the workspace.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Grounding and Bonding: For transfers of significant quantities, use grounding and bonding straps to prevent the buildup of static electricity, which can serve as an ignition source.[10][11]

  • Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing. Keep the container opening as small as possible to minimize vapor release.

  • Container Management: Always keep containers of this compound tightly closed when not in use.[4]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: If the spill is small and you are confident in your ability to handle it, use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the liquid.[4] Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.

Disposal Plan

Proper waste management is a critical component of laboratory safety.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[12] Do not mix it with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Container Compatibility: The waste container must be compatible with the chemical and have a secure, tight-fitting lid.[13] The original chemical container is often a suitable choice for waste collection.[13]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and with secondary containment.[13]

  • Arranging Pickup: Follow your institution's procedures for having hazardous waste collected by the environmental health and safety department.

Workflow Visualization

To provide a clear, at-a-glance overview of the safety-critical steps, the following diagram illustrates the complete workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal prep_risk 1. Conduct Risk Assessment prep_hood 2. Verify Fume Hood Operation prep_risk->prep_hood prep_ppe 3. Don Appropriate PPE prep_hood->prep_ppe handle_ground 4. Ground/Bond Containers prep_ppe->handle_ground handle_dispense 5. Dispense Chemical Safely handle_ground->handle_dispense handle_close 6. Keep Containers Closed handle_dispense->handle_close spill Spill Response handle_dispense->spill disp_segregate 7. Segregate Hazardous Waste handle_close->disp_segregate disp_label 8. Label Waste Container disp_segregate->disp_label disp_store 9. Store in Designated Area disp_label->disp_store disp_pickup 10. Arrange for Waste Pickup disp_store->disp_pickup spill->disp_segregate

Caption: Workflow for the safe handling of this compound.

By integrating these safety measures into your standard operating procedures, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • This compound - ChemBK. (2024). Retrieved from ChemBK.com. [Link]

  • Safe Practices: Handling Flammable Liquids in the Workplace. (n.d.). Retrieved from Weeklysafety.com. [Link]

  • Examples of PPE for Dangerous Goods Classes. (n.d.). Retrieved from Canada Safety Training. [Link]

  • Flammable and Combustible Liquids Safety Measures and PPE. (2021). Retrieved from International Enviroguard. [Link]

  • Chemical Label for this compound. (n.d.). Retrieved from an external source. [Link]

  • Safety data sheet for 2,4-dimethylhexane. (2025). Retrieved from an external source. [Link]

  • This compound | C8H14O2 | CID 81741. (n.d.). PubChem. [Link]

  • Personal Protective Equipment (PPE) For Flammable Liquids. (2023). Storemasta Blog. [Link]

  • Safe Handling of Flammable Liquids: Key Safety Tips. (2024). OSHA Training School. [Link]

  • Safety Data Sheet: 5,5-dimethylhydantoin. (n.d.). Chemos GmbH & Co.KG. [Link]

  • This compound (7307-04-2). (n.d.). Chemchart. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). [Link]

  • Laboratory Waste Disposal Handbook. (n.d.). University of Essex. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.